4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-3-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-8-2(4(9)10)3(5)6-7-8/h1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJJUEPHZZMYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391631-21-2 | |
| Record name | 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Abstract: This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a valuable heterocyclic building block for pharmaceutical and materials science research. The narrative emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and delivers detailed, field-tested protocols. This document is intended for an audience of researchers, chemists, and professionals in drug development who require a deep, practical understanding of this synthesis.
Introduction and Strategic Overview
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, making it a privileged structure in drug design.[1] The target molecule, this compound, incorporates several key functionalities: a brominated position (C4) ideal for subsequent cross-coupling reactions, a carboxylic acid group (C5) for amide bond formation or other derivatizations, and a methylated nitrogen (N1) that modulates solubility and metabolic profile.
The synthesis detailed herein follows a logical and efficient two-part strategy:
-
Part I: Construction of the Triazole Core: Synthesis of the key intermediate, 1-methyl-1H-1,2,3-triazole-5-carboxylic acid, via a regioselective 1,3-dipolar cycloaddition reaction.
-
Part II: Regioselective Halogenation: Introduction of a bromine atom at the C4 position of the pre-formed triazole ring through electrophilic substitution.
This guide provides the scientific rationale for each step, ensuring that the protocols are not merely recipes but self-validating systems built on sound chemical principles.
Retrosynthetic Analysis and Workflow
A retrosynthetic approach reveals a clear path from the target molecule to commercially available starting materials. The C-Br bond is logically formed via electrophilic bromination of the C-H bond at the 4-position. The triazole core itself can be disconnected via a [3+2] cycloaddition, leading back to methyl azide and an alkyne bearing the carboxylate functionality.
Part I: Synthesis of the 1-Methyl-1H-1,2,3-triazole-5-carboxylic Acid Core
Principle and Mechanistic Insight
The formation of the 1,2,3-triazole ring is most effectively achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne.[2] A critical challenge in this step is controlling the regioselectivity when using unsymmetrical alkynes like ethyl propiolate. The thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers.
While copper(I) catalysis famously and reliably directs the reaction to the 1,4-isomer (the foundation of "Click Chemistry"), the synthesis of the 1,5-isomer requires a different approach.[3][4] Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the authoritative method for regioselectively generating 1,5-disubstituted 1,2,3-triazoles.[5] The mechanism is believed to involve the formation of a ruthenium acetylide intermediate that undergoes oxidative cyclization with the azide, followed by reductive elimination to yield the 1,5-triazole product.
This protocol will first form the ethyl ester of the target acid, which is then easily hydrolyzed in a subsequent saponification step.
Experimental Protocol 1.1: Synthesis of Ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Warning: This procedure involves methyl azide, which is potentially explosive and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. It is often generated in situ or used as a solution.
-
Reactor Setup: To a dry, 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 2 mol%).
-
Solvent and Reagents: Add anhydrous, degassed toluene (40 mL). To this, add ethyl propiolate (1.0 eq, 10 mmol).
-
Azide Addition: Slowly add a solution of methyl azide in toluene (1.1 eq, 11 mmol) to the stirring mixture at room temperature over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure ethyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a colorless oil or white solid.
Experimental Protocol 1.2: Saponification to 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
-
Setup: Dissolve the purified ester from Protocol 1.1 (1.0 eq) in a mixture of ethanol (20 mL) and water (10 mL) in a round-bottom flask.
-
Hydrolysis: Add sodium hydroxide (1.5 eq) and stir the mixture at 60 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance |
| Intermediate Acid | C₄H₅N₃O₂ | 127.10 | 85-95% (from ester) | White solid |
Part II: Regioselective Bromination of the Triazole Ring
Principle and Mechanistic Insight
Electrophilic substitution on the 1,2,3-triazole ring is challenging. The ring is considered electron-deficient due to the presence of three nitrogen atoms, which deactivates it towards attack by electrophiles. This deactivation is further intensified by the strongly electron-withdrawing carboxylic acid group at the C5 position. The only available position for substitution is C4.
To overcome this high activation barrier, a potent electrophilic brominating agent is required. N-Bromosuccinimide (NBS) is a common choice for bromination, but its reactivity often needs to be enhanced, for example, by performing the reaction in a polar, acidic medium which can generate a more powerful electrophilic bromine species (Br⁺).[6] The mechanism involves the attack of the C4 carbon's pi-electrons on the electrophilic bromine, proceeding through a charged intermediate (a sigma complex) which is then deprotonated to restore aromaticity.
Experimental Protocol 2.1: Synthesis of this compound
-
Reactor Setup: In a 50 mL round-bottom flask protected from light, dissolve 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq, 5 mmol) in acetonitrile (20 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS) (1.05 eq, 5.25 mmol) in one portion.[6]
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 8-16 hours. Monitor the reaction by LC-MS for the formation of the product and consumption of the starting material.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (15 mL) to consume any unreacted bromine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation and Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product as a white or off-white solid.
| Compound | Formula | MW ( g/mol ) | Expected Yield | Appearance |
| Final Product | C₄H₄BrN₃O₂ | 206.00 | 70-85% | White to off-white solid |
Safety Considerations
-
Methyl Azide: As previously stated, methyl azide is a toxic and potentially explosive compound. It should only be handled by trained personnel using appropriate safety measures, including a blast shield and effective ventilation. Whenever possible, use a commercially available solution or generate it in situ from less hazardous precursors.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Strong acids (HCl) and bases (NaOH) are corrosive. Handle with care and appropriate PPE. Acidification and neutralization steps can be exothermic.
Summary and Outlook
This guide has detailed a reliable and well-rationalized two-stage synthesis for this compound. The strategy relies on a regioselective ruthenium-catalyzed cycloaddition to construct the 1,5-disubstituted triazole core, followed by a direct electrophilic bromination at the C4 position. The provided protocols are robust and scalable, offering a clear path for researchers to access this versatile chemical building block. The strategic placement of the bromo and carboxylic acid functionalities makes the final product an excellent substrate for diversification, enabling its use in the synthesis of complex molecules for drug discovery and materials science applications.
References
- Copper-catalyzed decarboxylative regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.Chemical Communications (RSC Publishing).
-
Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles by Reusable AlCl3 Immobilized on γ-Al2O3. Taylor & Francis Online. Available at: [Link]
- Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles.Organic Chemistry Research.
- One step synthesis of 1,2,3-triazole carboxylic acids.Google Patents.
- Multi-component Synthesis of 1,2,3-Triazoles from Carboxylic Acids, 3-Bromoprop-1-yne and Azides Using Click Chemistry.Organic Chemistry Research.
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]
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Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available at: [Link]
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Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. National Institutes of Health (NIH). Available at: [Link]
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An In-depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic compound of increasing interest to researchers, scientists, and drug development professionals. The unique structural features of this molecule, combining the versatile 1,2,3-triazole core with a reactive bromine atom and a carboxylic acid moiety, position it as a valuable building block in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Triazoles
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, often employed as a bioisostere for amide bonds, esters, and other functional groups.[1] This five-membered heterocycle is known for its chemical stability, hydrogen bonding capability, and dipole moment, which contribute to its favorable interactions with biological targets.[2] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a multifunctional molecule with significant potential for chemical diversification and application in drug discovery.[3][4]
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of analogous structures, we can predict and estimate its key physicochemical characteristics.
| Property | Predicted/Estimated Value | Remarks |
| Molecular Formula | C₄H₄BrN₃O₂ | - |
| Molecular Weight | 222.00 g/mol | - |
| Melting Point | Expected to be a solid with a relatively high melting point, likely in the range of 150-200 °C. | The presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, and the overall planar structure contributes to efficient crystal packing. For comparison, the related methyl-1H-1,2,4-triazole-3-carboxylate has a melting point of 196-199 °C. |
| pKa | Estimated to be in the range of 3-4. | The electron-withdrawing nature of the triazole ring and the adjacent bromine atom will increase the acidity of the carboxylic acid proton compared to a simple aliphatic carboxylic acid. Theoretical calculations are a viable method for obtaining a more precise prediction.[5] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexane and toluene. Solubility in water is expected to be pH-dependent, increasing significantly at basic pH due to the formation of the carboxylate salt. | The polar carboxylic acid group and the triazole ring will dominate the solubility profile. |
| Spectral Data (¹H NMR) | Predicted shifts (in DMSO-d₆): ~4.0-4.2 ppm (s, 3H, N-CH₃), ~13.0-14.0 ppm (br s, 1H, COOH). | The chemical shift of the N-methyl protons will be influenced by the electronic environment of the triazole ring. The carboxylic acid proton signal is expected to be broad and may exchange with residual water in the solvent. The spectrum of the related 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxaldehyde shows the N-methyl signal around 4.1 ppm.[6] |
| Spectral Data (¹³C NMR) | Predicted shifts (in DMSO-d₆): ~35-40 ppm (N-CH₃), ~120-130 ppm (C4-Br), ~140-150 ppm (C5-COOH), ~160-170 ppm (C=O). | The carbon attached to the bromine will be shifted downfield. The chemical shifts of the triazole ring carbons are sensitive to the substituent pattern.[7][8] |
Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from general methods for the preparation of substituted triazole carboxylic acids. A potential pathway involves the carboxylation of a brominated triazole precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is based on a general method for the synthesis of 1-substituted-1H-1,2,3-triazole-4-carboxylic acids and would require optimization for this specific target molecule.[9]
Step 1: Bromination of 1-methyl-1H-1,2,3-triazole
-
To a solution of 1-methyl-1H-1,2,3-triazole in glacial acetic acid, add bromine dropwise at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Step 2: Selective Monodebromination
-
Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add one equivalent of n-butyllithium or isopropylmagnesium chloride-lithium chloride complex.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent, dry, and concentrate to obtain 4-bromo-1-methyl-1H-1,2,3-triazole.
Step 3: Carboxylation
-
Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add one equivalent of n-butyllithium or isopropylmagnesium chloride-lithium chloride complex dropwise.
-
After stirring for 1 hour at -78 °C, bubble dry carbon dioxide gas through the solution for 1-2 hours.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of 1-2 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Reactivity and Potential Applications in Drug Discovery
The presence of both a bromine atom and a carboxylic acid group on the triazole ring makes this compound a versatile intermediate for further chemical modifications.
Cross-Coupling Reactions
The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[10][11][12] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkynyl, and amino groups, enabling the synthesis of diverse libraries of compounds for biological screening.[13]
Sources
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [stage0.myskinrecipes.com]
- 4. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. 4-bromo-1-methyl-1H-1,2,3-Triazole-5-carboxaldehyde(1402465-82-0) 1H NMR spectrum [chemicalbook.com]
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- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid (CAS 1391631-21-2): A Versatile Building Block for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide has been compiled to provide a comprehensive overview of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. Due to the limited availability of published peer-reviewed data specific to this compound, this guide presents a scientifically grounded, theoretical framework based on established principles of organic chemistry and data from closely related analogues. It is intended to serve as a valuable resource for researchers by proposing synthetic routes, predicting spectroscopic data, and exploring potential applications.
Introduction: The Significance of Substituted 1,2,3-Triazoles
The 1,2,3-triazole scaffold is a prominent heterocyclic motif in medicinal chemistry and materials science.[1][2] Its prevalence is largely due to its remarkable chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[3][4] The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the importance of 1,2,3-triazoles by enabling their efficient and regioselective synthesis.[2]
This compound is a structurally intriguing building block that combines several key functional elements: a stable 1,2,3-triazole core, a reactive bromine atom, and a versatile carboxylic acid handle. This unique combination offers multiple avenues for chemical elaboration, making it a potentially valuable intermediate for the synthesis of complex molecules with diverse biological activities and material properties. This guide will delve into the projected synthesis, spectroscopic characterization, reactivity, and potential applications of this promising, yet under-documented, chemical entity.
Proposed Synthesis
Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
This step is based on the known bromination of 1H-1,2,3-triazoles.[5]
-
To a solution of 1-methyl-1H-1,2,3-triazole (1 equivalent) in a suitable solvent such as water or an inert organic solvent, add a brominating agent such as bromine (2.2 equivalents) or N-bromosuccinimide (NBS) (2.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-dibromo-1-methyl-1H-1,2,3-triazole. Purification can be achieved by column chromatography or recrystallization.
Step 2: Regioselective Monodebromination to 4-Bromo-1-methyl-1H-1,2,3-triazole
This step utilizes a Grignard reagent for selective debromination, a method described in a patent for similar compounds.[6]
-
Dissolve 4,5-dibromo-1-methyl-1H-1,2,3-triazole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.1 equivalents) in THF. The regioselectivity of this reaction is crucial and may require optimization.
-
Allow the reaction to stir at low temperature for a specified period, monitoring its progress by TLC or GC-MS.
-
Quench the reaction by the addition of a proton source, such as saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to obtain 4-bromo-1-methyl-1H-1,2,3-triazole.
Step 3: Carboxylation to yield this compound
This final step involves a metal-halogen exchange followed by quenching with carbon dioxide.[6]
-
Dissolve 4-bromo-1-methyl-1H-1,2,3-triazole (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add a solution of n-butyllithium (n-BuLi) or isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) (1.1 equivalents).
-
Stir the mixture at low temperature for 30-60 minutes to ensure complete metal-halogen exchange.
-
Bubble dry carbon dioxide gas through the reaction mixture or pour the mixture over crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
Acidify the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to a pH of 2-3.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound. Further purification may be achieved by recrystallization.
Physicochemical and Spectroscopic Profile (Predicted)
The following properties are predicted based on the structure and data from analogous compounds.
| Property | Predicted Value | Justification |
| Molecular Formula | C₄H₄BrN₃O₂ | Based on the chemical structure. |
| Molecular Weight | 205.99 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for small, crystalline organic acids. |
| Melting Point | > 150 °C | The presence of a carboxylic acid and the planar triazole ring would likely lead to a relatively high melting point due to strong intermolecular interactions. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in water and nonpolar organic solvents. | The carboxylic acid group enhances polarity and solubility in polar solvents. |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to be simple, showing a singlet for the N-methyl protons.
-
δ 3.8-4.2 ppm (s, 3H, N-CH₃): The chemical shift of the N-methyl group is influenced by the electron-withdrawing nature of the triazole ring. Values for similar N-methyl triazoles fall within this range.[7][8]
-
δ 10-13 ppm (br s, 1H, COOH): The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, which is characteristic.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide key information about the carbon skeleton.
-
δ ~35-40 ppm (N-CH₃): The N-methyl carbon will appear in the aliphatic region.
-
δ ~120-130 ppm (C4-Br): The carbon atom attached to the bromine is expected to be in this region. The chemical shift of triazole ring carbons can vary, with C5 of 1,4-disubstituted triazoles appearing around 120 ppm.[9]
-
δ ~140-150 ppm (C5-COOH): The carbon bearing the carboxylic acid group will be further downfield.
-
δ ~160-170 ppm (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal.
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorptions for the carboxylic acid and the aromatic triazole ring.
-
2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, appearing as a very broad band.
-
1700-1750 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
1400-1600 cm⁻¹ (medium): C=N and C=C stretching vibrations of the triazole ring.
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for bromine.
-
m/z ~206 and ~208: Molecular ion peaks corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximately 1:1 ratio.
-
Fragmentation: Loss of COOH (m/z ~161/163) and subsequent fragmentation of the triazole ring would be expected.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound makes it a versatile synthetic intermediate.
Caption: Key reaction pathways for derivatization.
Reactions at the Bromine Substituent
The bromine atom at the C4 position of the triazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this building block.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the formation of a C-C bond, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper, provides access to alkynyl-substituted triazoles.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with primary or secondary amines.
-
Stille Coupling: Reaction with organostannanes offers another route to C-C bond formation.
Reactions of the Carboxylic Acid Group
The carboxylic acid at the C5 position is a versatile functional handle for various transformations.
-
Esterification: Standard esterification conditions, such as reaction with an alcohol in the presence of an acid catalyst, will yield the corresponding esters.[11]
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) will produce a diverse library of amides. This is a particularly important transformation in medicinal chemistry.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Potential Applications in Drug Discovery and Materials Science
The 1,2,3-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] The structural features of this compound suggest its potential as a valuable building block for the development of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The triazole core can act as a central scaffold, with the bromine and carboxylic acid functionalities serving as points for diversification to explore structure-activity relationships (SAR).
-
Linker Moiety: The linear and rigid nature of the 1,4,5-trisubstituted triazole can be exploited in the design of linkers for various applications, including PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs).
-
Bioisosteric Replacement: The triazole ring is a well-established bioisostere of the amide bond, offering improved metabolic stability and pharmacokinetic properties.[3]
Given the wide range of biological activities associated with substituted 1,2,3-triazoles, derivatives of the title compound could be investigated for a variety of therapeutic areas, including:
In materials science, the rigid, planar structure of the triazole ring and its ability to participate in hydrogen bonding and π-stacking interactions make it an attractive component for the design of functional materials, such as polymers, dendrimers, and corrosion inhibitors.[3]
Conclusion
This compound, while not extensively documented in the scientific literature, represents a highly promising and versatile building block for chemical synthesis. Its projected synthetic accessibility and the orthogonal reactivity of its functional groups provide a rich platform for the creation of diverse and complex molecular architectures. This guide has provided a theoretical yet robust framework for understanding its synthesis, properties, and potential applications. It is hoped that this will inspire further research into this and related compounds, unlocking their full potential in drug discovery, materials science, and beyond.
References
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Echeverria, G. A., et al. (2015). 1H-[1][9][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H-1,2,3-triazoles. Journal of the Brazilian Chemical Society, 26(11), 2320-2331.
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- Wang, J., et al. (2020). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
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- Asai, S., et al. (2016). Preparation of 4-((6BR,10AS)-3-methyl-2,3,6B,9,10, 10A-hexahydro-1H-pyrido[3',4':4,5]pyrrolo [1,2,3-de]quinoxalin-8-(7H)-yl)-1-(4-fluorophenyl)-1-butanone or a pharmaceutically acceptable salt thereof.
- Vuligonda, V., et al. (1998). Bicyclic heteroaromatic compounds with retinoid-like biological activity.
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Structure elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, multi-technique workflow for the structure elucidation of this compound, a substituted heterocyclic compound with potential as a versatile building block in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the strategic rationale behind the analytical sequence, demonstrating how each piece of spectroscopic evidence corroborates the others to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules.
Introduction and Strategic Overview
The 1,2,3-triazole moiety is a privileged scaffold in pharmaceutical sciences, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The title compound, this compound, incorporates several key features: a halogen atom (Br) for potential cross-coupling reactions, a specific N-methylation pattern that dictates its electronic and steric properties, and a carboxylic acid group for amide coupling or salt formation.
Confirming the precise regiochemistry of this molecule is non-trivial. Was the methylation at N1, N2, or N3? Is the bromine at C4 and the carboxylic acid at C5, or vice-versa? Answering these questions requires a synergistic application of modern analytical techniques. Our elucidation strategy is designed as a logical cascade, where each step provides a new layer of evidence, culminating in a definitive structural assignment.
The workflow we will follow is outlined below. We begin with mass spectrometry to confirm the elemental composition, proceed to vibrational spectroscopy to identify functional groups, and then employ a suite of nuclear magnetic resonance experiments to map the precise connectivity of the molecular framework.
Caption: The key ³J HMBC correlation from the N1-methyl protons to C5, which unambiguously confirms the regiochemistry.
Summary of Expected NMR Data
| Technique | Chemical Shift (ppm, predicted) | Multiplicity | Integration | Assignment | Key Correlation |
| ¹H NMR | ~4.1 - 4.4 | Singlet | 3H | N1-CH₃ | |
| >10 | Broad Singlet | 1H | -COOH | ||
| ¹³C NMR | ~35 - 40 | N1-CH₃ | |||
| ~120 - 125 | C4-Br | ||||
| ~140 - 145 | C5-COOH | ||||
| ~160 - 165 | -COOH | ||||
| HMBC | ¹H of N1-CH₃ correlates to ¹³C of C5 |
Final Structure Confirmation & Conclusion
The convergence of evidence from mass spectrometry, IR spectroscopy, and a suite of NMR experiments provides an undeniable proof of structure.
-
HRMS confirmed the elemental formula C₄H₄BrN₃O₂.
-
The isotopic pattern in the LRMS confirmed the presence of a single bromine atom. [2]3. IR Spectroscopy confirmed the presence of the carboxylic acid functional group. [3][4]4. ¹H and ¹³C NMR confirmed the presence of the methyl, carboxylic acid, and triazole ring components.
-
The crucial HMBC correlation between the methyl protons and the C5 carbon unambiguously established the 1-methyl, 4-bromo, 5-carboxylic acid substitution pattern.
Any alternative isomer is definitively ruled out by this comprehensive dataset. The elucidation is complete and self-consistent. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is essential for advancing compounds in research and development pipelines.
Detailed Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to ensure mass accuracy below 5 ppm.
-
Analysis: Determine the accurate mass of the protonated molecular ion [M+H]⁺ and compare it to the theoretical mass calculated for C₄H₅BrN₃O₂⁺.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the solid powder directly onto the crystal.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Analysis: Process the resulting spectrum to identify the key absorption bands corresponding to the O-H, C=O, and other functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.
-
HMBC: Acquire a 2D gradient-selected HMBC spectrum. Optimize the evolution delay for long-range couplings (typically for J = 8-10 Hz).
-
Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, and 2D correlations to assemble the structure.
References
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American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available from: [Link]
-
SpectraBase. FTIR of 1H-1,2,4-Triazole-3-carboxylic acid, 5-(dichloromethyl)-1-(2,4-dichlorophenyl)-, methyl ester. Available from: [Link]
-
Khan, I., et al. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. National Institutes of Health (NIH). Available from: [Link]
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Wang, Z. X., & Qin, H. L. Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. University of Science and Technology of China. Available from: [Link]
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Sravya, G., et al. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available from: [Link]
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SpectraBase. FTIR of 4-Methyl-2-phenyl-1,2,3-triazole-5-carboxylic acid. Available from: [Link]
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Al-Amiery, A. A., et al. FTIR Spectrum for compound (12). 1 H-NMR spectrum of compound (11). ResearchGate. Available from: [Link]
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Al-Masoudi, N. A. Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Zanco Journal of Pure and Applied Sciences. Available from: [Link]
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Pagacz-Kostrzewa, M., et al. FTIR matrix isolation studies of thermal decomposition of 1,2,4-triazolyl-3-carboxylic acid. Journal of Molecular Structure. Available from: [Link]
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Aly, M. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available from: [Link]
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Joźwiak, M., et al. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. National Institutes of Health (NIH). Available from: [Link]
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Sperry, J., et al. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. National Institutes of Health (NIH). Available from: [Link]
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Smith, G., et al. Molecular Co-Crystals of Carboxylic Acids. 23. The 1:1 Adducts of 3-Amino-1H-1,2,4-triazole with 5-Nitrosalicylic Acid and 3,5-Dinitrosalicylic Acid. ResearchGate. Available from: [Link]
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Sperry, J., et al. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. ACS Publications. Available from: [Link]
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Gilchrist, T. L., et al. Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Gatilov, Y. V., et al. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available from: [Link]
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Feriel, C., et al. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health (NIH). Available from: [Link]
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Sainz-Díaz, C. I., et al. Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. MDPI. Available from: [Link]
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The Versatile Reactivity of the C4-Bromine in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: A Technical Guide for Synthetic Chemists
Abstract
The 1,2,3-triazole motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and metabolic stability. The functionalization of the triazole core is pivotal for the development of novel molecular entities. This in-depth technical guide focuses on the reactivity of a key building block: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. We will explore the strategic activation of the C4-bromine atom for a range of transformative cross-coupling and nucleophilic substitution reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and address potential challenges such as chemoselectivity and decarboxylation.
Introduction: The Strategic Importance of this compound
The 1,2,3-triazole ring system has emerged as a privileged scaffold in drug discovery, often serving as a bioisostere for amide bonds and participating in crucial binding interactions. The specific substitution pattern of this compound offers a trifecta of synthetic handles: the readily displaceable bromine atom at the C4 position, the nucleophilic nitrogen of the triazole ring (in this case, methylated), and the versatile carboxylic acid group at the C5 position. This strategic arrangement allows for sequential and orthogonal functionalization, making it an invaluable precursor for the synthesis of complex, multi-substituted triazole derivatives.
The electron-withdrawing nature of the 1,2,3-triazole ring, further enhanced by the adjacent carboxylic acid, renders the C4-bromine atom susceptible to a variety of transformations. This guide will focus on the most impactful of these: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Electronic Landscape and Reactivity Profile
The reactivity of the C4-bromine atom is intrinsically linked to the electronic environment of the triazole ring. The presence of three nitrogen atoms makes the 1,2,3-triazole ring electron-deficient. This inherent electron deficiency is further amplified by the electron-withdrawing carboxylic acid group at the C5 position. This cumulative electron-withdrawing effect polarizes the C-Br bond, making the C4 carbon atom more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst.
The N1-methyl group, while sterically small, can exert a modest electron-donating effect through hyperconjugation. However, this is generally outweighed by the powerful electron-withdrawing influence of the triazole ring and the carboxylic acid. Consequently, the C4-bromine atom is primed for a range of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C4-bromo position of our target molecule is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures.[1][2] The reaction of this compound with a variety of boronic acids or their esters can be achieved under palladium catalysis.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is well-established. It commences with the oxidative addition of the bromo-triazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (argon or nitrogen) at a temperature ranging from 80 to 110 °C for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 8 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ | CsF | Dioxane | 80 | 12 | 70-80 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Logical Relationship: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling provides a direct route to introduce alkynyl moieties, which are valuable for further transformations via "click" chemistry or as precursors for other functional groups.[3][4] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Mechanistic Rationale: The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), a copper(I) salt like CuI (5-10 mol%), and a suitable ligand like PPh₃ (4-10 mol%).
-
Reagent and Solvent Addition: Add a degassed solvent, typically an amine base such as triethylamine or diisopropylethylamine, which also serves as the solvent. Then, add the terminal alkyne (1.2-1.5 equiv).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst | Cu Salt | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | RT | 12 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 50 | 6 | 75-85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 40 | 8 | 70-80 |
| 4 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | 60 | 4 | 70-85 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Logical Relationship: Sonogashira Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[5][6] This reaction is particularly valuable for accessing a wide range of substituted anilines and other nitrogen-containing heterocycles.
Mechanistic Rationale: The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%) or a preformed Pd-ligand complex, a suitable phosphine ligand like XPhos or RuPhos (2-4 mol%), and a strong, non-nucleophilic base such as NaOtBu or LHMDS (1.2-1.5 equiv).
-
Reagent and Solvent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed aprotic solvent like toluene or dioxane.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at 80-120 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 75-85 |
| 2 | Morpholine | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 90 | 8 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | t-BuOH | 110 | 16 | 70-80 |
| 4 | Indole | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 120 | 24 | 65-75 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Logical Relationship: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SₙAr): A Metal-Free Alternative
The electron-deficient nature of the this compound ring system also allows for nucleophilic aromatic substitution (SₙAr) reactions.[7][8] This metal-free approach is particularly attractive for its operational simplicity and cost-effectiveness.
Mechanistic Rationale: The SₙAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the triazole ring and yields the substituted product. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the Meisenheimer intermediate.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent such as DMF, DMSO, or NMP.
-
Reagent Addition: Add the nucleophile (1.1-2.0 equiv) and, if necessary, a base such as K₂CO₃ or Cs₂CO₃ to deprotonate the nucleophile.
-
Reaction Execution: Heat the reaction mixture at a temperature ranging from 60 to 150 °C for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Data Presentation: Representative SₙAr Reactions
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Sodium methoxide | - | Methanol | 60 | 4 | 85-95 | | 2 | Phenol | K₂CO₃ | DMF | 120 | 12 | 70-80 | | 3 | Sodium azide | - | DMSO | 100 | 6 | 80-90 | | 4 | Piperidine | - | NMP | 150 | 24 | 60-70 |
Note: Yields are based on analogous reactions reported in the literature and may vary.
Logical Relationship: SₙAr Mechanism
Caption: Mechanism of nucleophilic aromatic substitution (SₙAr).
Potential Challenges and Considerations: The Fate of the Carboxylic Acid Group
A critical consideration when working with this compound is the stability of the carboxylic acid group under the reaction conditions employed. The basic and often high-temperature conditions of cross-coupling and SₙAr reactions can potentially lead to decarboxylation.
Decarboxylation under Palladium Catalysis: Palladium catalysts are known to promote decarboxylation of certain carboxylic acids, particularly under thermal stress.[9][10] The mechanism can involve the formation of a palladium carboxylate intermediate, followed by the extrusion of CO₂.
Strategies to Mitigate Decarboxylation:
-
Esterification: A common strategy to protect the carboxylic acid group is to convert it to an ester (e.g., methyl or ethyl ester) prior to performing the C-Br functionalization. The ester is generally more stable under these conditions. The carboxylic acid can be regenerated by hydrolysis after the desired transformation at the C4 position.
-
Milder Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and weaker bases (where tolerated by the specific reaction), can help to minimize decarboxylation.
-
Choice of Catalyst and Ligand: The choice of palladium catalyst and ligand can also influence the extent of decarboxylation. Screening different catalytic systems may be necessary to identify conditions that favor the desired reaction over decarboxylation.
Conclusion
This compound is a highly versatile and strategically important building block for the synthesis of complex, functionalized 1,2,3-triazoles. The C4-bromine atom is readily activated for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as for metal-free nucleophilic aromatic substitution. This guide has provided a comprehensive overview of the reactivity of this key intermediate, including mechanistic insights and practical experimental protocols. By understanding the electronic factors that govern its reactivity and by carefully considering potential side reactions such as decarboxylation, researchers can effectively harness the synthetic potential of this valuable molecule to advance their research in drug discovery and materials science.
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Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides. Accounts of Chemical Research, 33(3), 213-221. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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Sonogashira Coupling. (2024). In Chemistry LibreTexts. [Link]
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Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Majer, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(3), 652. [Link]
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Krasavin, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(3), 394-403. [Link]
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The Organic Chemistry Tutor. (2021, February 26). Nucleophilic Aromatic Substitution Explained! [Video]. YouTube. [Link]
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ChemHelp ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
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Frank, D., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 2236-2242. [Link]
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Szałapska, E., et al. (2019). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Molecules, 24(18), 3329. [Link]
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On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). Pacific Northwest National Laboratory. [Link]
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Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(47), 16368-16388. [Link]
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Sonogashira Cross-Coupling. (2024). In ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Damien, H., & Voisin-Chiret, A. S. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. European Journal of Organic Chemistry, 2020(23), 3496-3503. [Link]
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Giraud, A., et al. (2015). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 11, 2299-2305. [Link]
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Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
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Bellina, F., & Rossi, R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(13), 4960-4974. [Link]
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Majer, P., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. PubMed. [Link]
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Park, C. P., & Rychnovsky, S. D. (2012). Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. Chemical Society Reviews, 41(9), 3469-3480. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Angewandte Chemie International Edition, 47(26), 4851-4854. [Link]
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Wang, C., Piel, I., & Glorius, F. (2009). Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. Journal of the American Chemical Society, 131(12), 4194-4195. [Link]
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Selvam, N. K., et al. (2017). Palladium‐Catalyzed Aminocarbonylation Reaction to Access 1,2,3‐Triazole‐5‐carboxamides Using Dimethyl Carbonate as Sustainable Solvent. ChemistrySelect, 2(28), 8861-8865. [Link]
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The Triazole Core Reimagined: A Technical Guide to the Medicinal Chemistry Applications of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Abstract
The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, prized for its metabolic stability, unique electronic properties, and capacity for forming diverse molecular interactions.[1][2] This guide introduces a highly versatile, yet underexplored, building block: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid . We will dissect its synthetic accessibility, explore its chemical reactivity, and propose a range of strategic applications in drug discovery, from the generation of diverse screening libraries to the targeted design of enzyme inhibitors. This document serves as a technical primer for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of next-generation therapeutics.
Introduction: The Strategic Advantage of the Substituted Triazole
The 1,2,3-triazole ring is a privileged structure in drug design, often acting as a bioisosteric replacement for amide bonds, esters, and other functional groups, thereby enhancing pharmacokinetic properties.[3][4] Its key features include:
-
Metabolic Stability: The triazole core is exceptionally resistant to enzymatic degradation, a critical attribute for improving drug half-life.[1]
-
Hydrogen Bonding Capacity: The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the ring itself can participate in various noncovalent interactions.[1]
-
Dipole Moment: The significant dipole moment of the triazole ring influences molecular conformation and interactions with biological targets.[1][2]
The subject of this guide, this compound, presents a unique combination of these core triazole advantages with two strategically placed, orthogonally reactive functional groups: a bromine atom at the 4-position and a carboxylic acid at the 5-position. This dual functionality opens a vast chemical space for the development of novel molecular entities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the carboxylic acid is primed for amide bond formation, esterification, or other derivatizations.
Synthesis and Chemical Profile
The regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is a well-established field of organic chemistry.[5][6][7][8][9] A plausible synthetic route to the target compound, this compound, can be adapted from known procedures for similar structures.[10]
Proposed Synthesis Pathway
A potential synthetic pathway is outlined below. The synthesis begins with the creation of a methylated triazole dicarboxylate, followed by selective hydrolysis and subsequent bromination.
Caption: Proposed synthetic route to the target compound.
Reactivity and Functionalization Potential
The true power of this compound lies in its dual reactivity. The bromine and carboxylic acid moieties can be functionalized sequentially or in a one-pot fashion to generate a diverse array of derivatives.
| Functional Group | Reaction Type | Potential Modifications |
| 4-Bromo | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Arylation, heteroarylation, alkynylation, amination |
| 5-Carboxylic Acid | Amide bond formation, esterification, reduction | Linkage to amines, alcohols, or conversion to an alcohol |
This orthogonal reactivity allows for the systematic exploration of chemical space around the triazole core, a key strategy in structure-activity relationship (SAR) studies.
Medicinal Chemistry Potential & Proposed Applications
The unique structural features of this compound make it an ideal starting point for several drug discovery campaigns.
Application 1: Kinase Inhibitor Scaffolding
Kinases are a major class of drug targets, and many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket. The 1,2,3-triazole scaffold can serve as such a core. The carboxylic acid can be used to introduce moieties that interact with the hinge region of the kinase, while the bromine atom can be replaced with various aryl or heteroaryl groups to target the solvent-exposed region, thereby tuning potency and selectivity.
Proposed Workflow: Kinase Inhibitor Development
Caption: Workflow for anticancer drug screening.
Proposed Experimental Workflows
The following protocols are provided as a starting point for the synthesis and evaluation of derivatives of this compound.
Protocol 1: General Procedure for Amide Bond Formation
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). [11]2. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine the 4-bromo-1,2,3-triazole derivative (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq). [12][13]2. Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. [14][15]3. Degas the reaction mixture by bubbling with an inert gas (e.g., argon, nitrogen) for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Protocol 3: In Vitro Kinase Assay (ADP-Glo™ Format)
-
Prepare a kinase reaction buffer containing the kinase of interest, the peptide substrate, and ATP at a concentration relevant for the specific kinase. [1][16]2. Add the synthesized triazole derivatives at various concentrations to a multi-well plate.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture to the wells containing the test compounds.
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent, such as ADP-Glo™. [1]6. Determine the IC50 values for active compounds by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 4: Cell Viability Assay (MTT/CellTiter-Glo®)
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [3][17]2. Treat the cells with serial dilutions of the synthesized triazole compounds for a specified duration (e.g., 48-72 hours).
-
For MTT assays, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance.
-
For CellTiter-Glo® assays, add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [3]5. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) for each compound. [18]
Conclusion and Future Outlook
This compound is a promising and highly versatile scaffold for medicinal chemistry. Its dual, orthogonally reactive functional groups provide a platform for the rapid generation of diverse chemical libraries. The proposed applications in kinase inhibition and anticancer drug discovery represent just two of the many potential therapeutic areas where this building block could make a significant impact. Future work should focus on the development of a robust, scalable synthesis of the core molecule and the exploration of its utility in other areas of drug discovery, such as the development of antivirals, antibacterials, and agents targeting G-protein coupled receptors. The continued exploration of such strategically functionalized heterocyclic scaffolds will undoubtedly fuel the discovery of novel and effective medicines.
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The Strategic Utility of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid in the Synthesis of Novel Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of Substituted Triazoles in Modern Chemistry
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its exceptional chemical stability, capacity for hydrogen bonding, and significant dipole moment.[1] These characteristics make 1,2,3-triazole derivatives ideal candidates for a wide array of applications, including the development of anticancer, antimicrobial, and antiviral agents.[2][3][4] Among the vast family of triazole-based building blocks, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid stands out as a particularly versatile and powerful tool for the construction of novel and complex heterocyclic systems.
This technical guide provides an in-depth exploration of this compound as a strategic building block. We will delve into its synthesis, spectroscopic characterization, and its reactivity in a range of pivotal organic transformations. Through detailed protocols and mechanistic insights, this guide will empower researchers to harness the full potential of this compound in their synthetic endeavors, from fundamental academic research to industrial-scale drug development.
Synthesis and Characterization: Establishing a Reliable Foundation
A robust and reproducible synthetic route is paramount for the effective utilization of any building block. The synthesis of this compound can be approached through a multi-step sequence, commencing from readily available precursors.
Synthetic Pathway
A plausible and efficient synthesis commences with the bromination of 1H-1,2,3-triazole to yield 4,5-dibromo-1H-1,2,3-triazole.[1] Subsequent methylation provides 1-methyl-4,5-dibromo-1H-1,2,3-triazole. The key transformation involves a selective halogen-metal exchange followed by carboxylation. This is a nuanced step, as the regioselectivity of the metalation is critical. A patent describing a similar transformation suggests that a Grignard reagent can be used to achieve monodebromination and subsequent reaction with a carboxylating agent.[5] Finally, if the carboxylation is performed on an ester derivative, a hydrolysis step is required to yield the target carboxylic acid.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Detailed Experimental Protocol: Synthesis of Methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate
This protocol is adapted from a patented procedure for a related compound and serves as a representative method.[5]
-
Preparation of 1-methyl-4,5-dibromo-1H-1,2,3-triazole: To a solution of 4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K2CO3, 1.2 eq). Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Selective Monodebromination and Carboxylation: Dissolve 1-methyl-4,5-dibromo-1H-1,2,3-triazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add a solution of isopropylmagnesium chloride-lithium chloride complex (1.1 eq, 1.3 M in THF) dropwise. Stir the mixture at this temperature for 1 hour. In a separate flask, prepare a solution of methyl chloroformate (1.2 eq) in anhydrous THF. Transfer the Grignard reagent solution to the methyl chloroformate solution via cannula at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate.
Hydrolysis to the Carboxylic Acid
To a solution of methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 eq) in a mixture of methanol and water, add lithium hydroxide or sodium hydroxide (2.0 eq). Stir the mixture at room temperature or gently heat to 50 °C until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture, acidify with 1 M HCl to pH 2-3, and extract the product with ethyl acetate. Dry the organic layer, concentrate, and recrystallize to obtain this compound.
Spectroscopic Characterization
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 4-bromo-1-methyl-1H-1,2,3-triazole | 7.48 (s, 1H), 3.85 (s, 3H) (Expected) | 135.2 (C4), 125.8 (C5), 36.5 (CH3) (Expected) | M+H⁺ expected at 161.98/163.98 |
| 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxaldehyde | 9.95 (s, 1H), 4.20 (s, 3H)[6] | Data not available | Data not available |
| This compound | ~4.0 (s, 3H, N-CH3), ~13.0 (br s, 1H, COOH) (Expected) | ~160 (C=O), ~140 (C4), ~130 (C5), ~37 (N-CH3) (Expected) | M-H⁻ expected at 219.95/221.95 |
A Versatile Building Block for Heterocyclic Synthesis
The true value of this compound lies in its dual reactivity. The bromo substituent at the C4 position serves as a handle for various palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the C5 position is amenable to amide bond formation and other transformations. This orthogonal reactivity allows for a modular and highly flexible approach to the synthesis of diverse heterocyclic scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The electron-deficient nature of the triazole ring, further influenced by the adjacent carboxylic acid, makes the C-Br bond at the C4 position an excellent substrate for a variety of cross-coupling reactions.
Diagram of Cross-Coupling Pathways
Caption: Key cross-coupling reactions.
1. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the triazole core and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmacologically active molecules.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is essential for the catalytic cycle. The choice of catalyst can influence reaction efficiency and substrate scope.
-
Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, especially with less reactive aryl bromides.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid and facilitate the transmetalation step. The choice of base can be critical and is often dependent on the specific substrates and solvent.
-
Solvent: Aprotic polar solvents like dioxane, THF, or DMF, often in the presence of water, are commonly used to ensure the solubility of all reaction components.
-
2. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position of the triazole ring. The resulting alkynyl-triazoles are valuable intermediates that can undergo further transformations, such as cycloadditions, to construct more complex heterocyclic systems.
-
Causality Behind Experimental Choices:
-
Palladium and Copper Co-catalysis: The classic Sonogashira reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and act as a solvent.
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst in Sonogashira couplings.
-
3. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the direct formation of a carbon-nitrogen bond between the triazole ring and a primary or secondary amine. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Similar to the Suzuki coupling, the choice of the palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for achieving high yields and broad substrate scope.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid moiety at the C5 position of the building block provides a handle for the synthesis of a wide range of amides. Amide bond formation is one of the most fundamental and widely utilized reactions in drug discovery.
Diagram of Amide Bond Formation
Caption: General scheme for amide bond formation.
-
Causality Behind Experimental Choices:
-
Coupling Reagents: Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, a coupling reagent is employed to activate the carboxylic acid. Common coupling reagents include carbodiimides (e.g., EDC, DCC) often in the presence of an additive like 1-hydroxybenzotriazole (HOBt), or uronium/aminium salts such as HATU or HBTU.[7] These reagents convert the carboxylic acid into a more reactive species that is readily attacked by the amine.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often added to neutralize the acidic byproducts formed during the reaction and to ensure the amine is in its free base form.
-
Solvent: Aprotic polar solvents like DMF, DCM, or THF are typically used for amide coupling reactions.
-
Application in the Synthesis of Fused Heterocyclic Systems
The strategic combination of cross-coupling reactions and transformations of the carboxylic acid group opens up avenues for the synthesis of novel fused heterocyclic systems. For example, a Suzuki coupling to introduce an ortho-aminoaryl group, followed by an intramolecular amide bond formation, could lead to the synthesis of triazolo-benzodiazepine derivatives, a class of compounds with known biological activities.
Conclusion: A Powerful and Versatile Tool for Chemical Innovation
This compound is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic compounds. Its orthogonal reactivity, with a readily functionalizable bromo group for cross-coupling reactions and a carboxylic acid for amide bond formation and other transformations, provides a powerful platform for combinatorial chemistry and the exploration of new chemical space. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, equipping researchers with the knowledge to effectively utilize this building block in their pursuit of new medicines and materials.
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The Ascendancy of 1,2,3-Triazole Carboxylic Acid Derivatives in Modern Drug Discovery
An In-depth Technical Guide
Abstract
The 1,2,3-triazole ring, a five-membered aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its remarkable stability, capacity for hydrogen bonding, and role as a bioisosteric mimic for amide bonds have propelled its integration into a multitude of therapeutic agents. The addition of a carboxylic acid moiety to this core structure further enhances its utility, improving pharmacokinetic properties and providing a critical anchor for binding to biological targets. This guide provides a comprehensive review of 1,2,3-triazole carboxylic acid derivatives, delving into their synthetic evolution, mechanisms of action across various disease states, and the nuanced structure-activity relationships that govern their efficacy. We will explore cornerstone synthetic protocols, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and examine the application of these derivatives as potent enzyme inhibitors and anticancer, antimicrobial, and antiviral agents. This paper is intended for researchers and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and application of this versatile chemical class.
Introduction: A Privileged Scaffold in Medicinal Chemistry
1,2,3-triazoles are five-membered heterocyclic compounds containing two carbon and three nitrogen atoms.[1][2] Their prominence in drug discovery is not accidental but stems from a unique combination of physicochemical properties. The triazole core is metabolically robust, resistant to hydrolysis, and both oxidative and reductive conditions, lending stability to parent drug molecules.[3] Furthermore, the nitrogen atoms act as hydrogen bond acceptors, and the ring system serves as a rigid linker, influencing the conformation of molecules for optimal target engagement.[4][5]
A pivotal advancement in the synthesis of these compounds was the development of the Huisgen 1,3-dipolar cycloaddition, which was later refined into the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction's efficiency, regioselectivity, and mild reaction conditions have made 1,2,3-triazoles readily accessible, accelerating their use in drug development.[6]
The incorporation of a carboxylic acid group is a deliberate strategic choice. This functional group can significantly increase aqueous solubility, a crucial factor for drug administration and distribution. More importantly, it often acts as a key pharmacophoric feature, forming critical salt bridges or hydrogen bonds within the active sites of enzymes and receptors. In some contexts, the entire triazole ring system, particularly when hydroxylated, can serve as a bioisostere of the carboxylic acid function itself, offering a different steric and electronic profile.[1][8] This dual utility—as a scaffold and a pharmacophore—makes 1,2,3-triazole carboxylic acid derivatives a profoundly versatile tool for medicinal chemists.
Synthetic Methodologies: Forging the Triazole Core
The construction of the 1,2,3-triazole ring is dominated by azide-alkyne cycloaddition reactions. The choice of methodology is critical as it dictates the substitution pattern of the final product, which in turn governs its biological activity.
The "Click" Chemistry Revolution: Copper(I)-Catalyzed Synthesis (CuAAC)
The most prevalent method for synthesizing 1,2,3-triazole carboxylic acids is the CuAAC reaction. This reaction proceeds via a 1,3-dipolar cycloaddition between a terminal alkyne (in this case, an alkyne bearing a carboxylic acid or ester precursor, like propiolic acid) and an organic azide.[1][9] The copper(I) catalyst is essential as it dramatically accelerates the reaction and, crucially, controls the regioselectivity, yielding almost exclusively the 1,4-disubstituted isomer.[7][10] The reaction's tolerance for a wide array of functional groups and its high yields under mild, often aqueous, conditions have cemented its status as the gold standard.
Alternative Pathways
While CuAAC is dominant, other methods exist. The original Huisgen 1,3-dipolar cycloaddition , performed under thermal conditions without a catalyst, typically results in a mixture of 1,4- and 1,5-disubstituted regioisomers, requiring subsequent separation.[1][7] For specific applications where the 1,5-disubstituted isomer is desired, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides the complementary regioselectivity to CuAAC.[1][7] Additionally, efficient one-step syntheses have been developed that utilize β-ketoesters as starting materials in the presence of a base, offering a different route to the triazole core.[11]
Detailed Experimental Protocol: Synthesis of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid via CuAAC
This protocol describes a reliable, self-validating system for the synthesis of a model 1,2,3-triazole carboxylic acid. The causality behind the choice of reagents is to ensure high yield and purity under mild conditions.
-
Materials: Phenyl azide (1.0 mmol), propiolic acid (1.1 mmol), sodium ascorbate (0.2 mmol), copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol), tert-butanol (t-BuOH), and water.
-
Rationale: Sodium ascorbate is used as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable CuSO₄ salt. A t-BuOH/water solvent system is chosen for its ability to dissolve both organic and inorganic reagents. A slight excess of propiolic acid ensures complete consumption of the azide.
-
Procedure:
-
In a 25 mL round-bottom flask, dissolve phenyl azide (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Add propiolic acid (1.1 mmol) to the solution and stir.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL) and a solution of CuSO₄·5H₂O (0.1 mmol) in water (1 mL).
-
Add the sodium ascorbate solution to the main reaction flask, followed immediately by the copper sulfate solution. The solution should turn a heterogeneous yellow-green.
-
Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide spot has disappeared.
-
Upon completion, dilute the reaction mixture with 20 mL of water. Acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Cool the mixture in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) and then a small amount of cold diethyl ether to remove any unreacted propiolic acid.
-
Dry the solid under vacuum to yield the 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid as a white to off-white solid.
-
-
Validation: The product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. A sharp melting point also indicates high purity.
The Versatility of Bioisosterism
A key driver for the success of 1,2,3-triazoles in drug design is their ability to act as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.
The 1,4-disubstituted 1,2,3-triazole ring is an excellent bioisosteric replacement for the trans-amide bond found in peptides.[6] It mimics the geometry, dipole moment, and hydrogen-bonding capacity of the amide bond but is resistant to cleavage by peptidases, making it invaluable for designing stable peptidomimetic drugs. The 4-hydroxy-1,2,3-triazole moiety can also function as a bioisostere for the carboxylic acid group itself, presenting a similar acidic proton in a different steric arrangement.[8] This allows chemists to fine-tune acidity and binding interactions at a target site.
Pharmacological Applications and Mechanisms of Action
1,2,3-triazole carboxylic acid derivatives have demonstrated a vast spectrum of biological activities.[2] Their success is rooted in the scaffold's ability to present appended pharmacophores in a rigid, defined orientation for optimal target interaction.
Anticancer Agents
This is one of the most fruitful areas for triazole derivatives. They exert their effects through multiple mechanisms:
-
Enzyme Inhibition: Many triazoles target kinases and other enzymes crucial for cancer cell proliferation. For instance, novel 1,2,3-triazole carboxamide derivatives have shown strong binding to the active sites of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4).[12]
-
Cell Cycle Arrest & Apoptosis: The well-known agent Carboxyamidotriazole (CAI) and its analogues can induce cell cycle arrest, preventing cancer cells from dividing.[5] Mechanistic studies show that potent derivatives can trigger apoptosis (programmed cell death) by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[4]
-
Structure-Activity Relationship (SAR): Studies have shown that the presence of hydrogen bond donors, such as hydroxyl or carboxylic acid groups, on phenyl rings attached to the triazole nitrogen can be beneficial for cytotoxic activity.[13]
Enzyme Inhibitors
The carboxylic acid moiety is often pivotal for activity in this class, acting as a zinc-binding group or key hydrogen bonding partner in enzyme active sites.
-
Carbonic Anhydrase (CA) Inhibitors: Triazole carboxylic acids have shown potent, low micromolar inhibition against several human CA isoforms, particularly the cancer-related hCA IX and XII.[14] In these cases, the carboxylic acid derivatives are significantly more potent than their corresponding ester analogues, highlighting the importance of the free acid for binding.[14][15]
-
Cathepsin B Inhibitors: The same molecular scaffolds have been shown to dually inhibit Cathepsin B, an enzyme implicated in cancer progression.[14]
-
Antidiabetic Agents: Derivatives have been developed that show dual inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them promising candidates for Type 2 diabetes.[16]
-
Anti-inflammatory Agents: By targeting enzymes like Cyclooxygenase-2 (COX-2), triazole carboxylic acids can exert anti-inflammatory effects.[17]
Antimicrobial and Antiviral Agents
The triazole scaffold is present in several approved antimicrobial drugs. Research continues to produce derivatives with potent activity:
-
Antifungal: The 1,2,3-triazole nucleus is being explored as a bioisostere of the 1,2,4-triazole core found in many clinical antifungals, with derivatives showing promising activity against Candida albicans.[18]
-
Antibacterial: Specific 1-substituted 1,2,3-triazole-4-carboxylic acids have demonstrated antibacterial effects against pathogens like Staphylococcus aureus.[19]
-
Antiviral: The triazole core is a key component in compounds with antiviral properties, including activity against HIV.[6][20]
Summary of Pharmacological Activity
| Derivative Class | Therapeutic Target/Area | Reported Activity (IC₅₀/Kᵢ) | Key Structural Feature | Reference |
| Phenyl-appended Carboxylic Acids | Carbonic Anhydrase IX & XII | Kᵢ = 0.7 μM | Free carboxylic acid | [14] |
| Triazole-Hydrazide Hybrids | A549 Lung Cancer Cells | IC₅₀ = 3.15–4.93 µM | Hydrazide moiety | [4] |
| Diosgenin-Triazole Hybrids | A549 Lung Cancer Cells | IC₅₀ = 3.7–9.0 μM | Steroidal backbone | [13] |
| Chalcone-linked Triazoles | Multiple Cancer Cell Lines | IC₅₀ = 1.02-74.28 μM | Chalcone pharmacophore | [2] |
| Pyridyl-Triazole Carboxylic Acids | COX-2 Inhibition | (Qualitative) | Pyridyl and Phenyl rings | [17] |
| Variously Substituted Triazoles | α-Amylase / α-Glucosidase | Dual Inhibition | Varies | [16] |
Conclusion and Future Perspectives
The 1,2,3-triazole carboxylic acid scaffold has transitioned from a synthetic curiosity to a mainstay of modern drug discovery. Its value is derived from its synthetic accessibility via click chemistry, its metabolic stability, and its unique ability to act as both a rigid linker and a bioisosteric mimic of key biological functional groups. The carboxylic acid moiety provides a crucial handle for enhancing solubility and anchoring molecules to their targets with high affinity.
The future of this chemical class is bright. We can anticipate the development of even more efficient and sustainable synthetic methodologies. The scaffold will undoubtedly be applied to an even broader range of therapeutic targets, including neurodegenerative diseases and neglected tropical diseases. Furthermore, the integration of 1,2,3-triazole carboxylic acids into more complex drug modalities, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), where its role as a stable, predictable linker is paramount, represents a burgeoning frontier. The continued exploration of this versatile scaffold promises to yield a new generation of safer and more effective medicines.
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Development of 1,2,3-Triazoles as Dual Enzyme Inhibitors Targeting α-Amylase and α-Glucosidase for Type 2 Diabetes Intervention. (2025). Archiv der Pharmazie. [Link]
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The synthesis of 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 1. (n.d.). ResearchGate. [Link]
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Guide to the Stability and Storage of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold and synthetic building block. The integrity of this reagent is paramount for reproducible and successful research outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. By understanding its intrinsic chemical properties and potential degradation pathways, researchers can effectively preserve its purity and reactivity for long-term use.
Physicochemical Profile and Inherent Stability
The stability of this compound is best understood by analyzing its constituent functional groups: the 1,2,3-triazole core, the bromo substituent, and the carboxylic acid moiety.
-
1,2,3-Triazole Core: The triazole ring is a highly stable aromatic heterocycle. It exhibits remarkable resistance to acidic and basic hydrolysis, as well as to oxidative and reductive conditions.[1][2][3][4] This aromatic stabilization provides a robust backbone for the molecule.[4]
-
Bromo Substituent: While the triazole ring itself is stable, the carbon-bromine bond introduces a potential point of vulnerability. Halogenated aromatic compounds can be susceptible to degradation, particularly through photolytic pathways. Direct exposure to UV light can induce debromination, leading to the formation of impurities.[5]
-
Carboxylic Acid Group: The carboxylic acid functional group dictates many of the compound's handling requirements. It imparts acidic properties and can be corrosive.[6] This group makes the molecule susceptible to reactions with bases and can undergo decarboxylation (loss of CO₂) under thermal stress. Furthermore, its polar nature may increase the compound's hygroscopicity, making moisture control a critical factor.
Critical Factors Governing Compound Stability
Several environmental factors can compromise the integrity of this compound. Understanding these factors is key to establishing effective storage protocols.
-
Temperature: Thermal energy is a significant threat. The primary risk is the thermally induced decarboxylation of the carboxylic acid group. Certain suppliers indicate the need for "cold-chain transportation," a strong indicator of thermal sensitivity.[7] Elevated temperatures can accelerate this and other potential degradation processes.
-
Light: As with many brominated organic compounds, exposure to light, particularly in the UV spectrum, can initiate photochemical degradation.[5] The primary photochemical degradation pathway is the cleavage of the C-Br bond, resulting in debrominated species that can complicate subsequent synthetic steps.
-
Moisture and Atmosphere: The carboxylic acid group can readily absorb atmospheric moisture. Water can act as a medium to facilitate hydrolytic degradation or other reactions, although the triazole ring itself is generally stable to hydrolysis.[2][3] More importantly, the presence of oxygen in the atmosphere can lead to slow oxidative degradation over long-term storage. For sensitive compounds, particularly those with multiple functional groups, an inert atmosphere is recommended to minimize these risks.
-
Chemical Incompatibilities: Due to the carboxylic acid moiety, the compound is incompatible with strong bases, which will cause a vigorous acid-base reaction. It should also be stored separately from strong oxidizing agents and reactive metals, as carboxylic acids can be corrosive to metals.[6][8]
Recommended Storage and Handling Protocols
To ensure the long-term purity and viability of this compound, the following storage and handling procedures are essential. These protocols are designed to mitigate the risks outlined in the previous section.
Optimal Storage Conditions
The following conditions are recommended for both short-term and long-term storage. Data from suppliers of structurally similar compounds, such as methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate, support these recommendations.
| Parameter | Short-Term Storage (< 3 months) | Long-Term Storage (> 3 months) | Rationale |
| Temperature | 2–8 °C (Refrigerated) | 2–8 °C (Refrigerated) or -20 °C (Frozen) | Minimizes thermal degradation, including decarboxylation. Supported by cold-chain shipping requirements.[7] |
| Atmosphere | Tightly sealed container | Under an inert atmosphere (Argon or Nitrogen) | Prevents moisture uptake and long-term oxidative degradation. |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) | Prevents photochemical debromination.[5] |
| Container | Borosilicate glass vial with a PTFE-lined cap | Borosilicate glass vial with a PTFE-lined cap | Ensures chemical inertness. Avoids metal containers due to the corrosive nature of carboxylic acids.[6] |
Experimental Protocol: Safe Handling of Solid Compound
Adherence to a strict handling protocol is crucial to prevent contamination and degradation upon use.
-
Equilibration: Before opening, remove the container from cold storage and allow it to equilibrate to ambient laboratory temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing onto the cold solid.
-
Controlled Environment: Conduct all manipulations in a controlled, low-humidity environment, such as a fume hood or, ideally, a glove box flushed with inert gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[8][9]
-
Dispensing: Open the container and quickly weigh the desired amount of the compound into a separate, tared vessel. Minimize the time the primary container is open to the atmosphere.
-
Inert Gas Purge: Before resealing the primary container for return to storage, flush the headspace with a gentle stream of dry argon or nitrogen.
-
Secure Sealing: Ensure the container cap is tightly secured to prevent atmospheric exchange during storage.
-
Record Keeping: Log the date of access and the amount of material used to maintain an accurate inventory.
Visualization of Potential Degradation Pathways
The primary degradation pathways for this compound are driven by heat and light, targeting the carboxylic acid and bromo substituents, respectively. Studies on other substituted triazoles confirm that degradation often occurs on the substituents while leaving the core ring structure intact.[10]
Caption: Key degradation routes for the target compound.
Conclusion
The chemical integrity of this compound is contingent upon strict control of its storage and handling environment. The molecule's stability is primarily challenged by its susceptibility to thermal decarboxylation and photolytic debromination. By implementing the protocols detailed in this guide—specifically, storage at refrigerated temperatures (2-8°C), protection from light, and exclusion of moisture and oxygen through the use of an inert atmosphere—researchers can ensure the compound's long-term purity and reactivity, thereby safeguarding the validity and reproducibility of their scientific endeavors.
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PubMed Central. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the novel heterocyclic compound, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. The guide outlines a plausible synthetic pathway and offers a detailed analysis and prediction of its spectral characteristics, grounded in established chemical principles and data from analogous structures.
Introduction
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capabilities, and dipole character, making it a valuable scaffold in the design of therapeutic agents.[1] The introduction of a bromine atom and a carboxylic acid group to the 1-methyl-1H-1,2,3-triazole core, as in this compound, is anticipated to modulate its physicochemical and biological properties, offering new avenues for drug discovery and material science. Accurate and thorough spectroscopic characterization is paramount for the unambiguous identification and further development of this compound.
Proposed Synthetic Pathway
Sources
Methodological & Application
Application Notes and Protocols for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid in Click Chemistry
Introduction: A Trifunctional Linchpin for Advanced Molecular Architectures
In the landscape of modern synthetic chemistry, the quest for molecular building blocks that offer both reliability in well-established reactions and handles for subsequent orthogonal functionalization is paramount. 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid emerges as a noteworthy trifunctional reagent, strategically designed for advanced applications in drug discovery, materials science, and bioconjugation. This guide provides an in-depth exploration of its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1][2][3]
The unique architecture of this molecule, featuring a stable N-methylated triazole core, a reactive bromo-substituent, and a versatile carboxylic acid moiety, presents a compelling platform for the synthesis of complex molecular constructs. The N-methylation of the triazole ring enhances its stability and solubility in organic solvents, while preventing its participation as a ligand for the copper catalyst, thereby ensuring a predictable reaction course. The bromine atom at the 4-position serves as a valuable synthetic handle for post-cycloaddition modifications via cross-coupling reactions, enabling the introduction of additional diversity. The carboxylic acid at the 5-position provides a convenient point of attachment for bioconjugation or for modulating the physicochemical properties of the final molecule.
This document will provide a comprehensive overview of the considerations and protocols for effectively utilizing this compound in click chemistry, with a focus on maximizing reaction efficiency while preserving the integrity of its key functional groups.
Understanding the Reagent: Structural Features and Reactivity
The reactivity of this compound in CuAAC reactions is governed by the interplay of its three key functional groups.
-
The 1,2,3-Triazole Core: As a central component of click chemistry, the 1,2,3-triazole ring is formed with high efficiency and regioselectivity in the presence of a copper(I) catalyst.[2][3] The N-methyl group at the 1-position predefines the regiochemistry of the triazole, ensuring that the molecule acts as a pre-formed "azide-side" of the click reaction when coupled with a terminal alkyne. This N-substitution also blocks the N-H tautomerism, leading to a more defined and stable structure.
-
The 4-Bromo Substituent: The bromine atom at the C4 position is a key feature for post-click functionalization. While generally stable under standard CuAAC conditions, it is important to select reaction parameters that minimize potential side reactions, such as reduction or participation in undesired coupling processes. The C-Br bond can be readily activated by palladium or other transition metal catalysts for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide array of substituents after the click ligation has been performed.
-
The 5-Carboxylic Acid Group: The carboxylic acid moiety is a critical functional handle for conjugation to amines, alcohols, or other nucleophiles. However, a significant consideration when working with 1,2,3-triazole-5-carboxylic acids is the potential for decarboxylation under certain reaction conditions, particularly at elevated temperatures or in the presence of specific bases. Careful control of the reaction temperature and pH is therefore crucial to preserve this functionality.
Experimental Protocols: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following protocols are designed as a starting point for researchers using this compound in CuAAC reactions. Optimization may be required depending on the specific alkyne substrate.
Protocol 1: Standard CuAAC with in situ Generation of Cu(I)
This protocol is suitable for a wide range of terminal alkynes and is a reliable starting point for most applications.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: A mixture of tert-butanol and water (1:1 v/v) is a good starting point. Other solvent systems such as DMF, DMSO, or THF/water mixtures can also be used.
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the catalytically active Cu(I) species.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq). In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq).
-
Reaction Initiation: Add the copper(II) sulfate solution to the reaction mixture, followed by the dropwise addition of the sodium ascorbate solution. A color change is often observed, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and acidify to pH ~3-4 with dilute HCl to ensure the carboxylic acid is protonated.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
In situ Generation of Cu(I): Using a Cu(II) salt with a reducing agent like sodium ascorbate is a convenient and widely used method to generate the active Cu(I) catalyst, avoiding the need to handle potentially unstable Cu(I) salts.[3]
-
Solvent System: The use of a protic co-solvent like water can accelerate the rate of CuAAC reactions.[1] t-Butanol is a good co-solvent for improving the solubility of organic substrates.
-
Inert Atmosphere: While CuAAC is known to be tolerant to some oxygen, maintaining an inert atmosphere minimizes the oxidation of Cu(I) to the inactive Cu(II) state, ensuring catalytic efficiency.
-
Acidic Work-up: Acidification of the reaction mixture during work-up is crucial to protonate the carboxylate anion, facilitating its extraction into an organic solvent.
Protocol 2: CuAAC with a Pre-formed Cu(I) Catalyst and Ligand
For sensitive substrates or when precise control over the catalytic system is required, using a pre-formed Cu(I) source with a stabilizing ligand is recommended.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Base (optional): N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., DMF, THF)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in the anhydrous, degassed solvent.
-
Catalyst and Ligand Addition: Add the Cu(I) salt (0.05 eq) and the ligand (0.05 eq) to the reaction mixture. If the alkyne is not particularly acidic, a non-nucleophilic base like DIPEA (0.1 eq) can be added to facilitate the formation of the copper acetylide.
-
Reaction Conditions: Stir the reaction at room temperature. Gentle heating (e.g., 40-50 °C) may be necessary for less reactive alkynes, but caution should be exercised to avoid decarboxylation (see section below).
-
Monitoring and Work-up: Monitor the reaction and perform the work-up and purification as described in Protocol 1.
Causality Behind Experimental Choices:
-
Pre-formed Cu(I) Catalyst: Direct use of a Cu(I) salt provides a more defined catalytic system and can be advantageous for kinetics studies or with substrates sensitive to the components of the in situ generation method.
-
Ligand: Ligands like TBTA or THPTA stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and can accelerate the reaction rate.[4]
-
Base: A mild, non-nucleophilic base can facilitate the deprotonation of the terminal alkyne, promoting the formation of the key copper acetylide intermediate.
Critical Consideration: The Potential for Decarboxylation
A key challenge when working with 1,2,3-triazole-5-carboxylic acids is the risk of decarboxylation, which leads to the loss of the carboxylic acid functionality. This side reaction is typically promoted by heat and can be influenced by the solvent and the presence of certain bases.
Mitigation Strategies:
-
Temperature Control: Whenever possible, conduct the CuAAC reaction at room temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely for the formation of the decarboxylated byproduct.
-
pH Control: Maintaining a neutral or slightly acidic pH can help to suppress decarboxylation. The use of a buffer system can be beneficial in some cases.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like DIPEA in substoichiometric amounts. Stronger bases should be avoided.
-
Reaction Time: Minimize the reaction time by using an efficient catalytic system and monitoring the reaction progress to stop it as soon as the starting materials are consumed.
Post-Click Functionalization: Leveraging the Bromo-Substituent
The presence of the 4-bromo substituent opens up a vast chemical space for further molecular elaboration. Following the successful CuAAC reaction, the resulting 1,4,5-trisubstituted triazole can be subjected to a variety of palladium-catalyzed cross-coupling reactions.
General Workflow for Post-Click Functionalization:
Caption: Post-CuAAC functionalization workflow.
This orthogonal reactivity allows for a modular and convergent approach to the synthesis of highly complex molecules. The conditions for these cross-coupling reactions should be chosen carefully to avoid any interference with the carboxylic acid group or other functional groups present in the molecule.
Data Presentation: Characterization of Products
The products of the CuAAC reaction should be thoroughly characterized to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet for the triazole C5-H (if the alkyne was terminal). Shifts in the signals of the alkyne and triazole protons. |
| ¹³C NMR | Appearance of new signals for the triazole ring carbons. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the expected product. |
| FT-IR | Presence of a characteristic C=O stretching frequency for the carboxylic acid. |
| Purity (HPLC/LC-MS) | A single major peak indicating a high level of purity. |
Conclusion: A Versatile Tool for Chemical Innovation
This compound represents a powerful and versatile building block for researchers at the forefront of chemical synthesis. Its trifunctional nature, combining the reliability of click chemistry with orthogonal handles for further diversification, enables the efficient construction of complex and functionally rich molecules. By understanding the nuances of its reactivity, particularly the potential for decarboxylation, and by employing the robust protocols outlined in this guide, scientists can unlock the full potential of this valuable reagent in their pursuit of new discoveries in medicine, materials, and beyond.
References
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- Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society, 127(46), 15998-15999.
- Li, Y., et al. (2013). A mild, zinc-mediated method for regioselective formation of 1,5-substituted 1,2,3-triazoles. Organic Letters, 15(18), 4826-4829.
- Chan, T. R., et al. (2004). Polytriazoles as copper(I)-stabilizing ligands in catalysis. Organic Letters, 6(17), 2853-2855.
- Zhou, Y., & Fokin, V. V. (2006). A new class of highly efficient ligands for copper-catalyzed azide-alkyne cycloaddition.
- Kuang, C., et al. (2011). A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Synthesis, 2011(02), 223-228.
- Goossen, L. J., et al. (2009). Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry, 74(7), 2620-2623.
- Sang, D., et al. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 2(3), 676-685.
- Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930.
- Presolski, S. I., et al. (2011). Copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
- Valdés, C., et al. (2006). Synthesis of 1,2,3-Triazoles from 1,1-Dibromoalkenes.
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- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction
The 1,2,3-triazole scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding. The functionalization of this core through carbon-carbon bond-forming reactions is a cornerstone of modern synthetic chemistry. Among these, the Suzuki-Miyaura cross-coupling reaction stands out for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura coupling of a particularly valuable, yet challenging, substrate: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid . The presence of both a bromine atom and a carboxylic acid group on the triazole ring presents specific considerations that will be addressed in detail. This guide will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[5][7] Electron-rich ligands on the palladium center can facilitate this step.[5][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide.[7][8] The base is crucial for activating the organoboron species, typically by forming a more nucleophilic borate complex.[3][9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7][8]
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Critical Parameters and Component Selection
The success of the Suzuki coupling of this compound hinges on the careful selection of several key components. The presence of the carboxylic acid functionality necessitates special attention to the choice of base and potential side reactions.
Palladium Catalyst and Ligands
The choice of palladium source and ligand is paramount for achieving high yields and reaction efficiency. While numerous catalyst systems exist, a few have demonstrated broad applicability for heteroaryl halides.
| Catalyst System | Key Features | Recommended Loading (mol%) |
| Pd(PPh₃)₄ | A versatile, commercially available Pd(0) catalyst. Effective for a range of substrates.[11] | 2-5 |
| Pd(OAc)₂ + SPhos | SPhos is a bulky, electron-rich biarylphosphine ligand that promotes the coupling of challenging substrates, including heteroaryl chlorides.[12] | 1-3 |
| PdCl₂(dppf) | A robust catalyst, often used for its stability and effectiveness in a variety of cross-coupling reactions.[13] | 2-5 |
| Pd₂(dba)₃ + XPhos | XPhos is another bulky biarylphosphine ligand known for its high activity at low catalyst loadings. | 0.5-2 |
Expert Insight: For heteroaryl bromides, particularly those with potentially coordinating groups like a carboxylic acid, ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) often provide superior results due to their steric bulk and electron-donating properties.[12][14] These characteristics enhance the rates of both oxidative addition and reductive elimination.[5][8]
The Crucial Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction. It is essential for the activation of the boronic acid to facilitate transmetalation.[3][9][10] For substrates containing a carboxylic acid, an additional equivalent of base is required to deprotonate the acidic proton.
| Base | Strength | Solubility | Key Considerations |
| K₂CO₃ | Moderate | Aqueous | A common and cost-effective choice. Often used in biphasic solvent systems.[12] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Often provides higher yields, particularly with less reactive substrates. |
| K₃PO₄ | Moderate | Aqueous | A good choice for base-sensitive functional groups.[12][15] |
| CsF | Weak | Organic/Aqueous | Can be effective for substrates with base-labile esters.[10] |
Caution: Strong bases like hydroxides can promote protodeboronation, a side reaction where the boronic acid is cleaved by a proton source. This is particularly relevant for electron-deficient or some heteroaryl boronic acids.[16]
Solvent Systems
The choice of solvent is critical for ensuring the solubility of all reaction components. Biphasic systems, often containing an organic solvent and water, are common as they facilitate the dissolution of both the organic substrates and the inorganic base.[7]
| Solvent System | Properties | Typical Applications |
| Dioxane/Water | A widely used, effective system for many Suzuki couplings. | General purpose. |
| Toluene/Water | Another common biphasic system. | General purpose. |
| THF/Water | A good choice for reactions at lower to moderate temperatures. | When milder conditions are required. |
| DMF or DMAc | Polar aprotic solvents that can enhance solubility, especially for polar substrates. | Can be useful for challenging couplings, but require careful purification.[13] |
Potential Challenges and Solutions
-
Decarboxylation: While less common under typical Suzuki conditions, the possibility of decarboxylation of the starting material or product at elevated temperatures should be considered, especially with certain catalysts.[17] Monitoring the reaction by LC-MS is advisable.
-
Solubility Issues: The carboxylate salt of the starting material may have limited solubility in common organic solvents.[18] Using a more polar solvent system or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes mitigate this.
-
Catalyst Deactivation: The carboxylate anion can potentially coordinate to the palladium center, leading to catalyst deactivation.[19] The use of bulky ligands can often prevent this by sterically shielding the metal center.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific boronic acids. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Screening Conditions using Pd(PPh₃)₄
This protocol is a good starting point for a wide range of aryl and heteroaryl boronic acids.
Figure 2: Workflow for General Suzuki Coupling Conditions.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Substrates using a Buchwald Ligand
This protocol is recommended for less reactive boronic acids or when the general conditions provide low yields.
Step-by-Step Methodology:
-
In a reaction vessel, combine palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.).
-
Add this compound (1.0 equiv.), the desired boronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Add toluene and a minimal amount of water (e.g., 10:1 v/v).
-
Degas the mixture thoroughly.
-
Heat the reaction to 100-110 °C and monitor its progress.
-
Follow the workup and purification procedure outlined in Protocol 1.
Note on Microwave Chemistry: For high-throughput synthesis or difficult couplings, microwave irradiation can significantly reduce reaction times and improve yields.[11][20] Typical conditions involve heating the reaction mixture in a sealed microwave vial at temperatures ranging from 120-150 °C for 10-30 minutes.[13]
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, highly functionalized 1,2,3-triazole derivatives. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent system, researchers can overcome the challenges associated with this specific substrate. The protocols provided herein serve as a robust starting point for the development of efficient and scalable synthetic routes to these valuable compounds.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lima, C., et al. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemistryOpen. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross Coupling Reactions Mechanisms. [Link]
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Singh, U., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
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Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
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Martin, R., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
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Barder, T. E., et al. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
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Reddy, K. R., et al. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
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Sharma, S., et al. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Malapit, C. A., et al. (n.d.). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis. [Link]
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Wang, C., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
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Reddit. (2024, July 23). Carboxylic acid and Cross Coupling reactions. [Link]
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Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis?. [Link]
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ResearchGate. (n.d.). (A) Cross-coupling of carboxylic acid derivatives. (B) The first.... [Link]
-
Bakher, A. A., et al. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. [Link]
-
Request PDF. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
-
Quibell, J. M., et al. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
-
Quibell, J. M., et al. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. [Link]
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Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]
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ResearchGate. (n.d.). The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c.... [Link]
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Application Note & Protocol: Esterification of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction: The Strategic Importance of Triazole Esterification
The 1,2,3-triazole ring is a cornerstone scaffold in modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Triazole-containing compounds have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, and antiviral properties.[1][3][4] The strategic modification of lead compounds with triazole fragments has been shown to improve anticancer activity, enhance selectivity, and optimize pharmacokinetic profiles.[5]
The esterification of a carboxylic acid, such as 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, is a fundamental and powerful transformation in drug development.[2][5] This reaction converts the polar carboxylic acid group into a less polar ester functional group. This modification can serve several critical purposes:
-
Improved Bioavailability: Increasing the lipophilicity of a drug candidate can enhance its ability to cross cell membranes.
-
Prodrug Strategy: Esters can be designed to be stable in the gastrointestinal tract but are hydrolyzed by esterase enzymes in the blood or target tissues, releasing the active carboxylic acid.
-
Synthetic Handle: The ester group can serve as a protecting group for the carboxylic acid during subsequent synthetic steps or as a precursor for other functional groups like amides.
This document provides a comprehensive guide to the acid-catalyzed esterification of this compound, detailing the underlying mechanism and a robust, field-proven laboratory protocol.
Reaction Mechanism: The Fischer-Speier Esterification Pathway
The most direct and atom-economical method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.[6][7] The reaction is an equilibrium process; therefore, specific measures are taken to drive it toward the formation of the ester product.[8][9]
The mechanism proceeds through a series of reversible steps:
-
Carbonyl Activation: A proton from the acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[7][10][11]
-
Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[9][10][11]
-
Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol's oxygen) to one of the hydroxyl groups. This intramolecular proton shuttle converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[8][11]
-
Water Elimination: The lone pair of electrons on the remaining hydroxyl group forms a π-bond with the carbon, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.[8][11]
Caption: Acid-catalyzed Fischer-Speier esterification mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of Methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate. It can be adapted for other simple primary or secondary alcohols (e.g., ethanol, propanol).
Materials and Reagents
| Reagent | Grade | Supplier | Purpose |
| This compound | ≥95% | Commercial | Starting Material |
| Methanol (MeOH), Anhydrous | ACS Grade | Commercial | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄), Concentrated | ACS Grade, 95-98% | Commercial | Catalyst |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Laboratory Grade | Prepared in-house | Neutralizing Agent |
| Saturated Sodium Chloride Solution (Brine) | Laboratory Grade | Prepared in-house | Washing Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial | Drying Agent |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.20 g, 10.0 mmol).
-
Add anhydrous methanol (40 mL). The methanol acts as both the reacting alcohol and the solvent. Using a large excess is crucial to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[7]
-
Place the flask in an ice-water bath to cool the solution.
-
-
Catalyst Addition:
-
CAUTION: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) dropwise to the stirring methanolic solution. The addition is exothermic and should be done slowly to control the temperature. The acid catalyst is essential for activating the carboxylic acid.[9]
-
-
Reaction Execution:
-
Remove the ice bath and attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The ester product will have a higher Rf value than the starting carboxylic acid.
-
-
Workup and Neutralization:
-
After the reaction is complete (as determined by TLC), allow the flask to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Transfer the aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). Perform this step carefully , as CO₂ gas evolution will occur, causing pressure buildup. This wash is critical to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[12]
-
Wash the organic layer with brine (1 x 50 mL) to remove residual water and water-soluble impurities.
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean Erlenmeyer flask.
-
Dry the solution over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.
-
-
Purification:
-
The crude product, often a white to off-white solid, can be purified by recrystallization. A suitable solvent system is typically a mixture of ethyl acetate and hexanes. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists, then allow it to cool slowly to form crystals.
-
Visualization of Experimental Workflow
Caption: Workflow for the esterification of the triazole carboxylic acid.
References
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Rejuvenating the[3][10][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold... (n.d.). PubMed Central. Retrieved January 18, 2026, from
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Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction: Strategic Derivatization of a Privileged Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate favorable interactions with biological targets. The specific scaffold, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, presents a versatile platform for drug discovery. The carboxylic acid group at the 5-position is a prime handle for derivatization, allowing for the exploration of chemical space through the formation of esters, amides, and other functional groups. This strategic modification can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including potency, selectivity, solubility, and metabolic stability. For instance, converting the carboxylic acid to an amide can introduce new hydrogen bond donors and acceptors, potentially enhancing target engagement.[1] The bromine atom at the 4-position offers an additional site for further diversification through cross-coupling reactions, making this a truly multifunctional building block.
This document provides detailed protocols for the derivatization of the carboxylic acid moiety of this compound, focusing on the synthesis of amides and esters. The methodologies are designed to be robust and applicable to a wide range of substrates, empowering researchers in their drug development endeavors.
Core Principles of Carboxylic Acid Activation
Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester is generally inefficient due to the low electrophilicity of the carboxyl carbon and the acidic nature of the carboxyl proton, which can protonate the nucleophile.[2] Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization. This is typically achieved by converting the hydroxyl group into a better leaving group. Common strategies include:
-
Acyl Chloride/Halide Formation: Conversion to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
-
Active Ester Formation: Reaction with coupling agents to form an active ester intermediate, which then readily reacts with the nucleophile. This is a widely used method in peptide synthesis and is applicable to a broad range of substrates.[5][6][7][8]
The choice of activation method depends on the stability of the starting material and the desired product to various reaction conditions. For a heterocyclic system like the target triazole, milder conditions afforded by coupling agents are often preferred to avoid potential side reactions.
Protocol 1: Amide Synthesis via Coupling Agent-Mediated Activation
Amide bond formation is a cornerstone of medicinal chemistry.[1] The use of coupling reagents provides a mild and efficient means of synthesizing amides from carboxylic acids and amines. Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.[5][6]
Experimental Workflow: Amidation
Caption: Workflow for amide synthesis.
Detailed Step-by-Step Protocol: Amidation
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Base Addition: To the solution from step 1, add N,N-diisopropylethylamine (DIPEA) (2.5 eq). DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of the coupling reagent and any acidic byproducts.[7]
-
Coupling Reagent Addition: Slowly add the coupling reagent, for example, HBTU (1.2 eq), to the reaction mixture. The reaction is often accompanied by a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous lithium chloride solution (to remove residual DMF), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF | High polarity aids in dissolving reagents. Anhydrous conditions prevent hydrolysis of the activated species. |
| Base | DIPEA | A sterically hindered, non-nucleophilic base that minimizes side reactions.[7] |
| Coupling Reagent | HBTU, HATU, COMU | Proven to be highly efficient for amide bond formation with minimal racemization for chiral substrates.[6][8] |
| Temperature | Room Temperature | Sufficient for most couplings; elevated temperatures may be required for sterically hindered substrates but can increase side reactions. |
| Stoichiometry | Slight excess of amine and coupling reagent | Ensures complete consumption of the limiting carboxylic acid. |
Protocol 2: Ester Synthesis
Esterification of the triazole carboxylic acid can be achieved through several methods. A straightforward approach involves the use of a coupling reagent in the presence of an alcohol, similar to the amidation protocol. Alternatively, for simple, unhindered alcohols, a classic Fischer esterification under acidic catalysis can be employed, though this may not be suitable for sensitive substrates. A more general and mild method is activation followed by reaction with the alcohol.
Experimental Workflow: Esterification
Caption: Workflow for ester synthesis.
Detailed Step-by-Step Protocol: Esterification via Coupling Agent
-
Reagent Preparation: In a dry round-bottom flask, dissolve this compound (1.0 eq) and the desired alcohol (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or DMF.
-
Base and Coupling Reagent Addition: Add a suitable organic base such as DIPEA (2.0 eq) followed by the coupling reagent, for instance, TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.5 eq).[9]
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up, extraction, and purification procedures as described in the amidation protocol (steps 5-10).
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or DMF | DCM is often easier to remove, while DMF can aid in the solubility of more polar substrates. |
| Base | DIPEA | A non-nucleophilic base is crucial to prevent unwanted side reactions. |
| Coupling Reagent | TBTU, COMU | These reagents have been shown to be effective for the esterification of carboxylic acids under mild conditions.[9] |
| Temperature | Room Temperature | Generally sufficient for the reaction to proceed to completion. |
| Stoichiometry | Excess of alcohol and coupling reagent | Drives the reaction towards the product side. |
Protocol 3: Acyl Chloride Formation and Subsequent Derivatization
For certain applications, conversion to the highly reactive acyl chloride may be advantageous. This intermediate can then be reacted with a wide range of nucleophiles. Thionyl chloride (SOCl₂) is a common reagent for this transformation.[3][4]
Experimental Workflow: Acyl Chloride Formation
Caption: Workflow for acyl chloride formation.
Detailed Step-by-Step Protocol: Acyl Chloride Formation
Caution: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood.
-
Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize the HCl and SO₂ byproducts.
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (5-10 eq), either neat or in an inert solvent like toluene. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reaction: Gently reflux the mixture. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.
-
Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (using a trap to capture the corrosive vapors).
-
Usage: The resulting acyl chloride is typically used immediately in the next step without further purification.
The acyl chloride can then be reacted with an amine or alcohol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an inert solvent like DCM at 0 °C to room temperature to yield the corresponding amide or ester.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Ensure anhydrous conditions. Use fresh, high-quality coupling reagents. Consider a more potent activating agent. |
| Low reactivity of the nucleophile (amine/alcohol). | Increase the reaction temperature or reaction time. Use a more nucleophilic catalyst, such as DMAP (4-dimethylaminopyridine), for esterifications. | |
| Formation of Side Products | Hydrolysis of the activated intermediate. | Strictly maintain anhydrous conditions. |
| Epimerization (if chiral centers are present). | Use coupling reagents known to suppress racemization, such as HATU or COMU, in combination with a non-nucleophilic base.[8] | |
| Difficulty in Purification | Residual DMF. | Perform a 5% LiCl wash during the aqueous work-up. |
| Byproducts from the coupling reagent. | Ensure proper aqueous work-up to remove water-soluble byproducts. |
Conclusion
The derivatization of the carboxylic acid group of this compound is a key strategy for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this document provide robust and versatile methods for the preparation of amides and esters. The choice of a specific method will depend on the nature of the coupling partner and the desired scale of the reaction. Careful execution of these protocols, with attention to anhydrous conditions and proper purification techniques, will enable researchers to efficiently generate libraries of derivatives for biological evaluation.
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The Strategic Role of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid in the Synthesis of Potent Pregnane X Receptor (PXR) Antagonists
Introduction: The Pregnane X Receptor (PXR) as a Therapeutic Target
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a master regulator of xenobiotic and endobiotic metabolism.[1] Primarily expressed in the liver and intestines, PXR is activated by a wide array of ligands, including prescription drugs, herbal supplements, and environmental compounds.[2] Upon activation, PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to response elements on DNA, upregulating the expression of genes involved in drug detoxification, such as cytochrome P450 enzymes (e.g., CYP3A4) and various transporters.[3]
While this detoxification role is crucial, PXR activation can lead to undesirable drug-drug interactions, diminishing the efficacy of co-administered therapeutics and contributing to the development of drug resistance, particularly in oncology.[1][2] Furthermore, emerging evidence implicates PXR in a broader range of cellular processes, including inflammation, lipid and glucose homeostasis, and cell proliferation, making it a target of significant interest for various pathologies.[1][4] Consequently, the development of PXR antagonists—molecules that can block its activation—is a promising therapeutic strategy to mitigate adverse drug interactions and potentially treat diseases like cancer and metabolic disorders.[2][4]
The promiscuous nature of the PXR ligand-binding pocket, which has evolved to accommodate a vast diversity of chemical structures, presents a formidable challenge in the design of specific and potent antagonists.[5][6] This guide focuses on a successful chemical scaffold in this endeavor: the 1H-1,2,3-triazole-4-carboxamide core. Specifically, it details the pivotal role of a key synthetic intermediate, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid , in the generation of a new class of potent and selective PXR antagonists.[7]
The 1,2,3-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3-triazole ring is considered a "privileged scaffold" in drug discovery.[8][9] This five-membered heterocycle is metabolically stable and capable of engaging in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, making it an excellent component for molecular recognition at biological targets.[8][9] In the context of PXR antagonists, the 1H-1,2,3-triazole-4-carboxamide framework has proven to be particularly effective, leading to the development of compounds with low nanomolar inhibitory activity.[7][10]
The synthesis of these potent antagonists relies on the strategic functionalization of the triazole core. The bromine atom at the 4-position and the carboxylic acid at the 5-position of the title compound serve as critical chemical handles for introducing the necessary diversity to optimize binding affinity and biological activity.
Synthesis of the Key Intermediate: this compound
The synthesis of this key building block is a multi-step process that requires careful control of regioselectivity. The following protocol is a representative pathway derived from established methodologies for the synthesis of substituted triazoles.
Experimental Protocol: Synthesis of this compound
This protocol is divided into three main stages: (1) formation of the triazole core, (2) regioselective bromination, and (3) hydrolysis to the final carboxylic acid.
Part 1: Synthesis of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Rationale: This step creates the core methylated triazole ring with an ester group at the 5-position. The use of methyl propiolate and methyl azide in a ruthenium-catalyzed cycloaddition ensures the desired regiochemistry, placing the methyl group on the N1 nitrogen and the ester at the C5 carbon.
-
Procedure:
-
To a solution of methyl propiolate (1.0 eq) in a suitable solvent such as toluene, add methyl azide (1.1 eq).
-
Add a catalytic amount of a ruthenium catalyst, for example, dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer, [RuCl₂(Cp*)]n (0.02 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate as a pure compound.
-
Part 2: Bromination of Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate
-
Rationale: This step introduces the bromine atom at the 4-position of the triazole ring. N-Bromosuccinimide (NBS) is a common and effective electrophilic brominating agent for electron-rich heterocyclic systems. The reaction is typically performed in a polar aprotic solvent.
-
Procedure:
-
Dissolve methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 eq) in acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate.
-
Part 3: Hydrolysis to this compound
-
Rationale: The final step is the saponification of the methyl ester to the corresponding carboxylic acid, which is then ready for amide coupling. A standard base-mediated hydrolysis followed by acidic workup is employed.
-
Procedure:
-
Dissolve the methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).
-
Stir the mixture at room temperature for 2-6 hours, or until the hydrolysis is complete as indicated by TLC or LC-MS.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
The carboxylic acid product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, extract the product with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound, which can often be used in the next step without further purification.
-
Application in the Synthesis of PXR Antagonists: Amide Coupling
The synthesized this compound is a versatile intermediate for creating a library of potential PXR antagonists through amide bond formation with various substituted anilines or other amines.
Experimental Protocol: Synthesis of 1H-1,2,3-Triazole-4-carboxamide PXR Antagonists
-
Rationale: This protocol describes a standard amide coupling reaction. The carboxylic acid is activated in situ using a coupling agent to facilitate the reaction with a selected amine. The choice of coupling agent can be critical for achieving high yields, especially with less reactive amines.
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired substituted aniline (1.1 eq), and a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in a dry aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to obtain the final 1H-1,2,3-triazole-4-carboxamide PXR antagonist.
-
Table 1: Representative Reaction Conditions for Amide Coupling
| Component | Reagent/Condition | Molar Ratio (to acid) | Solvent | Temperature |
| Carboxylic Acid | This compound | 1.0 | DMF | Room Temp |
| Amine | Substituted Aniline | 1.1 | ||
| Coupling Agent | HATU | 1.2 | ||
| Base | DIPEA | 2.0-3.0 |
Workflow and Pathway Visualization
The overall synthetic and evaluation workflow can be visualized as a logical progression from chemical synthesis to biological validation.
Caption: Synthetic and evaluative workflow for PXR antagonists.
Biological Evaluation of Synthesized PXR Antagonists
Once synthesized, the novel compounds must be evaluated for their ability to antagonize PXR activity. A tiered approach using a series of in vitro assays is typically employed.
Protocol: PXR Reporter Gene Assay
-
Principle: This cell-based assay measures the ability of a compound to inhibit PXR-mediated transcription. A cell line (e.g., HepG2) is engineered to stably express human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (like that of CYP3A4). Inhibition of a known PXR agonist's activity by the test compound results in a decreased reporter signal.
-
Procedure:
-
Seed PXR-reporter cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations.
-
After a short pre-incubation period (e.g., 1 hour), add a known PXR agonist, such as rifampicin (at its EC₅₀ concentration), to all wells except the negative controls.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC₅₀ value (the concentration at which 50% of the agonist-induced activity is inhibited).
-
Protocol: PXR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
-
Principle: This biochemical assay directly measures the binding of a compound to the PXR ligand-binding domain (LBD). It assesses the displacement of a fluorescently labeled PXR agonist (tracer) from a GST-tagged PXR-LBD by the test compound.
-
Procedure:
-
In a microplate, combine the GST-tagged PXR-LBD, a fluorescent tracer ligand, and a terbium-labeled anti-GST antibody.
-
Add the test compound at various concentrations.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal. When the tracer is bound to the PXR-LBD, the terbium on the antibody and the fluorophore on the tracer are in close proximity, resulting in a high FRET signal.
-
A competitive antagonist will displace the tracer, leading to a decrease in the FRET signal.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protocol: PXR Target Gene Expression Assay (qRT-PCR)
-
Principle: This assay confirms the antagonistic activity in a more physiologically relevant cell model, such as the metabolically competent HepaRG cell line or primary human hepatocytes. It measures the ability of a compound to inhibit the agonist-induced expression of a key PXR target gene, CYP3A4.
-
Procedure:
-
Culture and differentiate HepaRG cells according to standard protocols.
-
Treat the cells with the test compound and a PXR agonist (e.g., rifampicin).
-
After a 24-48 hour incubation period, harvest the cells and isolate total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA levels of CYP3A4 and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR (qRT-PCR) with specific primers.
-
Analyze the data to determine the fold-change in CYP3A4 expression and the dose-dependent inhibition by the antagonist.
-
Mechanism of PXR Antagonism
The antagonism of PXR by these 1H-1,2,3-triazole-4-carboxamide derivatives is achieved by binding to the ligand-binding pocket in a manner that prevents the receptor from adopting its active conformation.
Caption: Mechanism of PXR activation and antagonism.
An agonist binds to the PXR ligand-binding pocket (LBP), inducing a conformational change that stabilizes the Activation Function 2 (AF-2) helix. This creates a binding surface for coactivator proteins, leading to transcriptional activation.[11] In contrast, the triazole-based antagonists also occupy the LBP but fail to induce or actively prevent the correct positioning of the AF-2 helix.[7] This disruption of the coactivator binding site effectively silences the receptor, preventing the upregulation of its target genes.[11]
Conclusion and Future Perspectives
The development of potent and selective PXR antagonists is a critical area of research with significant therapeutic potential. The 1H-1,2,3-triazole-4-carboxamide scaffold has emerged as a highly promising chemical starting point. The strategic synthesis of key intermediates, such as this compound, enables the systematic exploration of structure-activity relationships, leading to the identification of compounds with optimized potency and selectivity. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of such compounds, paving the way for the development of novel therapeutics to overcome drug resistance and treat a range of human diseases.
References
- Strategies for developing pregnane X receptor antagonists: Implications
- What are PXR antagonists and how do they work?
- Strategies for developing pregnane X receptor antagonists: Implications
- Strategies and considerations in the development of PXR antagonists. A,...
- Strategies for developing pregnane X receptor antagonists: Implications from metabolism to cancer | Request PDF - ResearchG
- Triazoles: a privileged scaffold in drug design and novel drug discovery - DOI.
- Recent Researches in Triazole Compounds as Medicinal Drugs - ResearchG
- Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications - Intern
- Studying the Specificity of hPXR Antagonists Using a Panel of Cell-based Assays - UTHSC Digital Commons - University of Tennessee Health Science Center.
- Identification of human pregnane X receptor antagonists utilizing a high-throughput screening pl
- Identification of human pregnane X receptor antagonists utilizing a high-throughput screening pl
- PXR antagonists and implication in drug metabolism - PMC - PubMed Central.
- Screening Method for the Identification of Compounds that Activ
- The Pregnane X Receptor: From Bench to Bedside - PMC - PubMed Central.
- Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - NIH.
- Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed.
- High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor - PMC - PubMed Central.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
- Synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic - Taylor & Francis Online.
- 1-(2-BROMOPHENYL)-5-METHYL-1H-1,2,3-TRIAZOLE-4-CARBOXYLIC ACID synthesis.
- One step synthesis of 1,2,3-triazole carboxylic acids - Google P
- Design and Optimization of 1H‑1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - Journal of Medicinal Chemistry - Figshare.
- Building a Chemical Toolbox for Human Pregnane X Receptor Research: Discovery of Agonists, Inverse Agonists, and Antagonists Among Analogs based on the Unique Chemical Scaffold of SPA70 - NIH.
- Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR | Journal of Medicinal Chemistry - ACS Public
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Application Notes and Protocols: Leveraging 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid for Advanced Bioconjugation
Authored by: A Senior Application Scientist
Introduction
The field of bioconjugation demands a diverse toolkit of molecular entities that enable the precise and stable linkage of biomolecules to various payloads, including therapeutic agents, imaging probes, and affinity labels. Among the vast array of chemical handles utilized, carboxylic acids are particularly prevalent due to their natural abundance in biomolecules, such as at the C-terminus of proteins and in the side chains of aspartic and glutamic acid residues[1]. The 1,2,3-triazole moiety has also emerged as a cornerstone of modern bioconjugation, largely due to its exceptional stability and its role as a key structural component in "click chemistry" reactions[2][3][4].
This technical guide introduces 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid as a versatile reagent for bioconjugation. This molecule uniquely combines the reliable reactivity of a carboxylic acid for amide bond formation with the inherent stability of a triazole linker. Furthermore, the presence of a bromine atom on the triazole ring presents opportunities for subsequent, orthogonal modifications, paving the way for the construction of more complex bioconjugates.
These application notes will provide a comprehensive overview of the principles behind the use of this compound in bioconjugation, detailed protocols for its application, and a discussion of its potential in advanced drug development and research.
Core Principles and Mechanistic Insights
The primary application of this compound in bioconjugation revolves around the formation of a stable amide bond between its carboxyl group and a primary amine on a target biomolecule (e.g., the side chain of a lysine residue in a protein). This reaction is not spontaneous and requires the activation of the carboxylic acid.
Activation of the Carboxylic Acid
The most common and effective method for activating carboxylic acids for bioconjugation in aqueous environments is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS)[5][6].
The mechanism proceeds in two steps[6][7]:
-
EDC-mediated activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of a stable active ester: This intermediate is susceptible to hydrolysis in aqueous solutions. To improve efficiency and stability, NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS or sulfo-NHS ester. This active ester is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond[6].
The use of a two-step protocol, where the carboxylic acid is first activated with EDC and NHS/sulfo-NHS before the introduction of the amine-containing biomolecule, is often preferred to minimize side reactions and polymerization of the biomolecule if it also contains carboxyl groups[6].
Caption: Workflow for EDC/NHS-mediated amide bond formation.
The Role of the Triazole Ring
The 1,2,3-triazole ring serves as a stable and rigid linker within the bioconjugate. Unlike some other chemical linkages, the triazole is resistant to hydrolysis, enzymatic cleavage, and oxidation or reduction under physiological conditions[4][8]. This imparts a high degree of stability to the final conjugate, which is crucial for applications such as in vivo imaging and therapeutics. The triazole ring is also considered a bioisostere of the amide bond, capable of participating in hydrogen bonding, which can be advantageous in maintaining the biological activity of the conjugated molecule[8].
Potential for Orthogonal Chemistry: The Bromo- Substituent
The bromine atom at the 4-position of the triazole ring offers a potential site for further, orthogonal chemical modifications. While the primary conjugation occurs through the carboxylic acid, the bromo- group can potentially undergo reactions such as palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira coupling), allowing for the attachment of additional functionalities after the initial bioconjugation event. This feature is particularly valuable for the development of multifunctional bioconjugates.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific biomolecules and applications.
Protocol 1: Two-Step EDC/Sulfo-NHS Activation and Conjugation to a Protein
This protocol is designed for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris or glycine.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Dissolve the protein of interest in PBS to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) and dilute it in Activation Buffer just before use.
-
Prepare 100 mM solutions of EDC and sulfo-NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired molar excess of the triazole-carboxylic acid with the freshly prepared EDC and sulfo-NHS solutions. A 1:2:5 molar ratio of carboxylic acid:EDC:sulfo-NHS is a good starting point.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to form the sulfo-NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated triazole-carboxylic acid solution to the protein solution. The molar ratio of the activated reagent to the protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Purification:
-
Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the triazole conjugate has a distinct absorbance.
-
Caption: Step-by-step workflow for protein conjugation.
Quantitative Data Summary
The following table provides typical reaction parameters that can be used as a starting point for optimization.
| Parameter | Recommended Range | Rationale |
| pH for Activation | 5.5 - 6.5 | Optimal for EDC/NHS chemistry, minimizing hydrolysis of the NHS ester. |
| pH for Conjugation | 7.2 - 8.5 | Favors the deprotonated state of primary amines for efficient nucleophilic attack. |
| Molar excess of Triazole-COOH to Protein | 10x - 100x | Drives the reaction towards a higher degree of labeling. |
| Molar ratio of EDC:sulfo-NHS | 1:1 to 1:5 | A higher ratio of sulfo-NHS can improve the stability of the active intermediate. |
| Reaction Time | 1 - 4 hours | Adequate for most conjugations; can be extended at lower temperatures. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce non-specific reactions and protein degradation. |
Applications in Research and Drug Development
The bioconjugates formed using this compound have a wide range of potential applications:
-
Antibody-Drug Conjugates (ADCs): The stable triazole linker is well-suited for attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties. This triazole derivative can serve as a stable linker for PEGylation.
-
Immobilization of Biomolecules: Proteins and enzymes can be immobilized on solid supports functionalized with this molecule for applications in diagnostics and biocatalysis.
-
Fluorescent Labeling: The triazole can be used to link fluorescent dyes to biomolecules for use in cellular imaging and immunoassays.
Conclusion
This compound is a promising reagent for bioconjugation, offering a stable and versatile platform for linking molecules of interest to biomolecules. The straightforward and well-characterized chemistry of its carboxylic acid group, combined with the inertness of the triazole ring, ensures the creation of robust bioconjugates. The presence of a bromo- substituent further enhances its utility by providing a handle for subsequent orthogonal modifications. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chemical tool.
References
-
Jiang, H., et al. (2014). Click Triazoles for Bioconjugation. PubMed Central. [Link]
-
Lowe, R. K. (2018). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Lowe Lab - Oregon State University. [Link]
-
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
de Souza, R. O. M. A., et al. (2023). Biocatalytic amide bond formation. Green Chemistry. [Link]
-
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
-
Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Jahantigh, M., et al. (2018). The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. PubMed Central. [Link]
-
TSI Journals. Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry. [Link]
-
Bio-Synthesis, Inc. Biomolecule Modifications. [Link]
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Misra, A. K. (2016). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry. [Link]
- Google Patents. Preparation method for 1-substituted-1H-1, 2, 3-triazole 4-carboxylic acid.
-
MDPI. Synthesis and Biological Evaluation of Some Coumarin–Triazole Conjugates as Potential Anticancer Agents. [Link]
-
MDPI. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells. [Link]
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Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. PubMed Central. [Link]
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- 8. mdpi.com [mdpi.com]
Application Note & Protocol: A Comprehensive Guide to the Scale-up Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction: The Significance of Substituted Triazoles in Modern Drug Discovery
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, lauded for its unique structural features, synthetic accessibility, and profound pharmacological potential.[1] This heterocyclic motif is not merely a passive linker but often acts as a crucial pharmacophore or a bioisostere for other functional groups, such as amides or carboxylic acids, thereby enhancing the drug-like properties of a molecule.[1][2] The inherent stability and capacity for hydrogen bonding of the triazole ring make it an attractive component in the design of novel therapeutics targeting a wide array of diseases.[3][4][5][6][7] Specifically, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid represents a key building block, offering multiple points for further chemical elaboration in the synthesis of complex pharmaceutical agents. The bromine atom provides a handle for cross-coupling reactions, while the carboxylic acid enables amide bond formation, allowing for the construction of diverse molecular libraries for drug screening.
This application note provides a comprehensive, technically detailed protocol for the scale-up synthesis of this compound. The described methodology is designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and strategies for successful scale-up.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is strategically approached in a two-step sequence. This methodology is designed to be robust and scalable, prioritizing the use of readily available starting materials and well-established chemical transformations.
Figure 1: Overall Synthetic Workflow. A two-step approach for the synthesis of the target compound.
The initial step involves the formation of the 1-methyl-1,2,3-triazole-5-carboxylic acid core. This is achieved through a [3+2] cycloaddition reaction, a robust and widely utilized method for triazole synthesis.[3][8] The subsequent step is the regioselective bromination of the triazole ring at the 4-position to yield the final product.
Part 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
This part of the protocol details the synthesis of the key intermediate, 1-methyl-1H-1,2,3-triazole-5-carboxylic acid. The reaction proceeds via a base-catalyzed cycloaddition of methyl azide with ethyl acetoacetate, followed by saponification of the resulting ester.
Experimental Protocol: Step 1
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Sodium Azide (NaN₃) | Reagent | Sigma-Aldrich | Highly Toxic and Explosive |
| Methyl Iodide (CH₃I) | Reagent | Sigma-Aldrich | Toxic and Carcinogenic |
| Ethyl Acetoacetate | Reagent | Sigma-Aldrich | |
| Sodium Ethoxide (NaOEt) | Reagent | Sigma-Aldrich | Corrosive and Moisture Sensitive |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | |
| Hydrochloric Acid (HCl) | 37% | VWR | Corrosive |
| Sodium Hydroxide (NaOH) | Pellets | VWR | Corrosive |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |
Procedure:
1.1 In-situ Generation of Methyl Azide (Caution: Perform in a well-ventilated fume hood behind a blast shield)
-
To a stirred solution of sodium azide (65 g, 1.0 mol) in a mixture of water (100 mL) and dichloromethane (200 mL) at 0 °C, slowly add methyl iodide (142 g, 1.0 mol).
-
Allow the reaction mixture to warm to room temperature and stir vigorously for 24 hours.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and use the resulting solution of methyl azide in DCM directly in the next step. Do not attempt to isolate pure methyl azide due to its explosive nature.
1.2 [3+2] Cycloaddition
-
In a separate three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, prepare a solution of sodium ethoxide by carefully adding sodium metal (23 g, 1.0 mol) to anhydrous ethanol (500 mL) at 0 °C.
-
Once all the sodium has reacted, add ethyl acetoacetate (130 g, 1.0 mol) dropwise to the sodium ethoxide solution at 0 °C.
-
To this solution, add the previously prepared methyl azide solution in DCM dropwise over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
1.3 Saponification and Work-up
-
To the reaction mixture, add a solution of sodium hydroxide (60 g, 1.5 mol) in water (300 mL).
-
Heat the mixture to reflux for 4 hours to facilitate the saponification of the ester.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol and DCM.
-
Dilute the remaining aqueous solution with water (500 mL) and wash with diethyl ether (2 x 200 mL) to remove any unreacted starting materials.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product, 1-methyl-1H-1,2,3-triazole-5-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the desired product.
Expected Yield: 70-80%
Part 2: Bromination of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
This section outlines the regioselective bromination of the triazole intermediate. The electron-rich nature of the triazole ring facilitates electrophilic substitution, and with careful control of reaction conditions, the bromine can be directed to the C4 position.
Experimental Protocol: Step 2
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | From Step 1 | - | |
| N-Bromosuccinimide (NBS) | Reagent | Sigma-Aldrich | Irritant |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | |
| Sulfuric Acid (H₂SO₄) | Concentrated | VWR | Highly Corrosive |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent | Sigma-Aldrich |
Procedure:
2.1 Bromination Reaction
-
To a solution of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (12.7 g, 0.1 mol) in anhydrous acetonitrile (200 mL), add N-bromosuccinimide (19.6 g, 0.11 mol) in one portion.
-
Carefully add concentrated sulfuric acid (1 mL) as a catalyst.
-
Heat the reaction mixture to 50-60 °C and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
2.2 Work-up and Purification
-
Cool the reaction mixture to room temperature and pour it into a stirred solution of 10% aqueous sodium thiosulfate (500 mL) to quench any unreacted bromine.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture.
-
Dry the purified product under vacuum to yield a white to off-white solid.
Expected Yield: 85-95%
Safety Considerations: Handling Bromine and Azides
Extreme caution must be exercised throughout this synthesis.
-
Azides: Sodium azide and organic azides are highly toxic and potentially explosive. Handle in a well-ventilated fume hood, and avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Brominating Agents: N-Bromosuccinimide is an irritant. Bromine itself is highly corrosive, toxic, and a strong oxidizing agent.[9][10][11][12][13] All bromination procedures should be conducted in a fume hood, and appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat, must be worn.[10][12][13] Have a solution of sodium thiosulfate readily available to neutralize any spills.[10]
Scale-Up Considerations
Scaling up organic syntheses presents unique challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Figure 2: Key Considerations for Scale-Up. A diagram illustrating the critical parameters to monitor during the scaling of the synthesis.
-
Heat Management: The cycloaddition and bromination reactions are exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with precise temperature control is essential.
-
Mixing: Effective mixing becomes more challenging in larger reactors. Ensure that the mechanical stirrer is appropriately sized and powered to maintain a homogeneous reaction mixture, which is crucial for consistent reaction kinetics and to avoid localized "hot spots."
-
Reagent Addition: The rate of addition of reagents, particularly the methyl azide solution and the brominating agent, should be carefully controlled to manage the exotherm.
-
Work-up and Isolation: Filtration and drying of large quantities of product require appropriate equipment, such as a filter press and a vacuum oven.
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound, a valuable building block in drug discovery. By adhering to the outlined procedures and paying close attention to the safety and scale-up considerations, researchers can confidently produce this important intermediate for their research and development programs. The versatility of the triazole core, combined with the synthetic handles provided by the bromo and carboxylic acid functionalities, opens up a vast chemical space for the exploration of new therapeutic agents.
References
- Bromination safety - YouTube. (2024-06-06).
- Technical Support Center: Scale-Up Synthesis of Substituted Triazoles - Benchchem.
- Handling liquid bromine and preparing bromine water | Demonstration | RSC Education.
- Large scale reactions for the synthesis of fused‐triazoles. - ResearchGate.
- Student safety sheets 55 Bromine - CLEAPSS Science.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - NIH.
- Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
- Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. (2025-08-07).
- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). (2021-06-21).
- Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications.
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - NIH.
- synthesis of 1-(r-phenyl)-5-(r-methyl)-1h- 1,2,3-triazole-4-carboxylic - Taylor & Francis Online.
- Synthesis of 1,4,5-trisubstituted triazoles by a 3 + 2 cycloaddition... - ResearchGate.
- US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI.
- Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide - arkat usa. (2024-07-25).
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - ChemicalBook.
- 1-(2-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid - BLDpharm.
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH.
- Screen of different bromination reagents. General reaction conditions:... - ResearchGate.
- This compound - Cymit Química S.L.
- The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed. (2022-10-05).
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - MDPI.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI.
- Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids - Semantic Scholar.
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac - eScholarship.org.
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- 13. tatachemicals.com [tatachemicals.com]
Application Notes & Protocols: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid as a Novel Linker in PROTACs
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][4][5] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is paramount for subsequent polyubiquitination of the POI and its degradation by the proteasome.[1][6][7]
While the choice of ligands determines the target specificity, the linker is far from a passive spacer.[1][2][8] Its length, rigidity, and chemical composition profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][8][9] This guide explores the application of a novel linker, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid , in the design and synthesis of next-generation PROTACs.
The Rationale for a Triazole-Based Linker
The 1,2,3-triazole moiety is a privileged structure in medicinal chemistry and has found significant utility in PROTAC design.[4][9] Triazole-containing linkers are often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and regioselective transformation.[4][9][]
Key Advantages of Triazole Linkers:
-
Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, enhancing the in vivo stability of the PROTAC.[1][]
-
Rigidity: The planar and rigid nature of the triazole ring can help to pre-organize the PROTAC conformation, potentially leading to more favorable ternary complex formation.[11]
-
Improved Physicochemical Properties: The polar nature of the triazole can improve the solubility and other physicochemical properties of the PROTAC molecule.
-
Synthetic Tractability: The "click" chemistry approach allows for the rapid and efficient synthesis of diverse PROTAC libraries with varying linker lengths and attachment points.[4][9][]
The proposed linker, This compound , offers additional strategic advantages. The carboxylic acid provides a convenient handle for amide bond formation with an amine-functionalized E3 ligase ligand or POI ligand. The bromo substituent can be further functionalized, for example, through cross-coupling reactions, to introduce additional chemical diversity or to attach to the other end of the PROTAC. The methyl group on the triazole nitrogen can influence the electronic properties and steric environment of the linker.
PROTAC Design and Synthesis Workflow
The synthesis of a PROTAC utilizing this compound as a linker can be approached in a modular fashion. The general workflow involves the synthesis of the linker, followed by its sequential coupling to the POI ligand and the E3 ligase ligand.
Sources
- 1. precisepeg.com [precisepeg.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
Application Notes and Protocols for Sonogashira Coupling with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This powerful transformation, catalyzed by palladium and copper complexes, has found extensive applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and broad functional group tolerance.[2][3] This document provides a detailed experimental guide for the Sonogashira coupling of a specialized heterocyclic substrate, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This substrate presents unique challenges due to the electronic nature of the triazole ring and the presence of a carboxylic acid moiety, requiring careful consideration of reaction conditions to achieve optimal outcomes.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale behind the procedural choices, offer two distinct experimental protocols to address the challenges posed by the substrate, and provide comprehensive troubleshooting advice.
Scientific and Technical Overview
The target substrate, this compound, incorporates two key features that influence the Sonogashira coupling strategy:
-
The 1,2,3-Triazole Ring: As an electron-deficient heteroaromatic system, the C-Br bond at the 4-position is activated towards oxidative addition to the palladium(0) catalyst. However, the nitrogen atoms of the triazole ring can potentially coordinate to the metal catalysts, which may influence their catalytic activity.
-
The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the amine bases typically employed in Sonogashira couplings, potentially leading to salt formation and solubility issues. Furthermore, the carboxylate group could chelate to the metal center, affecting the catalytic cycle.
To address these challenges, two primary strategies are presented:
-
Strategy A: Protecting-Group-Free Direct Coupling. This approach is highly desirable for its atom and step economy. Recent advancements have demonstrated successful Sonogashira couplings on substrates bearing free carboxylic acids, often by using specific catalyst/ligand systems and inorganic bases in aqueous media.[4]
-
Strategy B: Esterification-Coupling-Hydrolysis Sequence. This is a more traditional and robust approach where the carboxylic acid is protected as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. This strategy prevents the potential side reactions associated with the free carboxylic acid. The ester can then be hydrolyzed post-coupling to yield the desired product.
Catalytic Cycle: The Sonogashira Coupling Mechanism
The Sonogashira reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
Caption: A diagram illustrating the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, the bromo-triazole) to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
Acetylide Formation: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
A copper-free variant of the Sonogashira reaction also exists, where the deprotonation of the alkyne and its coordination to palladium occur without the mediation of a copper co-catalyst.[3]
Experimental Protocols
PART 1: Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagents:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere.
-
Amine Bases: Triethylamine and diisopropylethylamine are corrosive and flammable with strong odors.
-
Solvents: Anhydrous and degassed solvents are often required. Handle flammable solvents with care and away from ignition sources.
-
-
Inert Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst. It is crucial to degas solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Protocol A: Protecting-Group-Free Sonogashira Coupling
This protocol is designed as an efficient, one-step method, leveraging conditions known to be compatible with free carboxylic acids.[4]
Workflow Diagram:
Caption: Workflow for the protecting-group-free Sonogashira coupling.
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 220.03 | 220 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 µL (123 mg) | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 4.5 mg | 0.02 | 0.02 |
| Tris(3-sulfonatophenyl)phosphine hydrate sodium salt (TPPTS) | 568.49 | 45.5 mg | 0.08 | 0.08 |
| Copper(I) Iodide (CuI) | 190.45 | 3.8 mg | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 | 2.0 |
| Degassed Deionized Water | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Flask Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), TPPTS (45.5 mg, 0.08 mmol), and copper(I) iodide (3.8 mg, 0.02 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add 5 mL of degassed deionized water via syringe. Stir the mixture for 10 minutes at room temperature. Then, add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acid product is protonated and moves up the plate.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol B: Esterification-Coupling-Hydrolysis Strategy
This protocol is a reliable alternative if the direct coupling proves to be low-yielding or problematic.
Workflow Diagram:
Caption: A three-stage workflow for the esterification, Sonogashira coupling, and hydrolysis sequence.
Step 1: Esterification (Example: Methyl Ester)
-
Suspend this compound (1.0 eq) in methanol (10-20 volumes).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂, 1.5 eq).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.
Step 2: Sonogashira Coupling of the Ester
Materials and Reagents:
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate | 234.05 | 234 mg | 1.0 | 1.0 |
| Terminal Alkyne (e.g., Phenylacetylene) | 102.14 | 123 µL (123 mg) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 | 0.025 |
| Triethylamine (Et₃N) | 101.19 | 420 µL (304 mg) | 3.0 | 3.0 |
| Anhydrous, Degassed THF or DMF | - | 5 mL | - | - |
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried Schlenk flask under argon, add the bromo-triazole ester (234 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (5 mg, 0.025 mmol).
-
Solvent and Reagents: Add 5 mL of anhydrous, degassed THF (or DMF for less reactive substrates). Add triethylamine (420 µL, 3.0 mmol) followed by the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified coupled ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final carboxylic acid product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Low reactivity of the substrate. | 1. Use a fresh batch of palladium catalyst. Consider using a more active pre-catalyst or ligand system (e.g., a bulky, electron-rich phosphine like XPhos or SPhos).[5]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.3. Increase the reaction temperature. Switch to a higher boiling point solvent like DMF or dioxane. |
| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.2. High concentration of copper catalyst. | 1. Improve degassing procedures.2. Reduce the amount of CuI. Consider running a copper-free Sonogashira protocol.[3] |
| Starting Material Decomposition | 1. Reaction temperature is too high.2. Unstable substrate under basic conditions. | 1. Run the reaction at a lower temperature for a longer period.2. In Protocol A, try a weaker inorganic base (e.g., Cs₂CO₃). In Protocol B, ensure the ester is stable to the reaction conditions. |
| Difficulty in Purification | 1. Close polarity of product and byproducts.2. Residual metal catalysts. | 1. Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar.2. Filter the crude reaction mixture through a plug of silica gel or Celite before concentration and full purification.[6] |
Conclusion
The Sonogashira coupling of this compound is a viable transformation for the synthesis of novel alkyne-substituted triazole derivatives. The presence of the carboxylic acid requires a considered approach. The protecting-group-free protocol offers an elegant and efficient route, though its success may be substrate-dependent. The more classical esterification-coupling-hydrolysis sequence provides a robust and reliable alternative. Careful optimization of the catalyst system, base, and reaction conditions, guided by the principles and protocols outlined in this document, will be key to achieving high yields and purity for this valuable class of compounds in drug discovery and materials science.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. ([Link])
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. ([Link])
-
Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381. ([Link])
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. ([Link])
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726–4730. ([Link])
-
Li, J. H., Liang, Y., & Xie, Y. X. (2011). Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ARKIVOC, 2011(10), 98-106. ([Link])
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. ([Link])
-
Wikipedia contributors. (2023, December 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. ([Link])
-
Müller, T. J. J. (2015). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 5(2), 565-661. ([Link])
-
ResearchGate. (2014). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ([Link])
-
Biffis, A., et al. (2018). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 1(1-2), 91-6. ([Link])
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yield and overcome common experimental hurdles. My insights are drawn from established literature and practical laboratory experience to ensure scientific integrity and reliability.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The 1,2,3-triazole core is a valuable scaffold in medicinal chemistry, and this particular derivative serves as a key building block for more complex molecules.[1][2][3] The most common synthetic strategy involves the initial formation of a 1-methyl-1H-1,2,3-triazole-5-carboxylic acid precursor, followed by electrophilic bromination at the C4 position. This guide will address potential issues in both of these key stages.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the general synthetic workflow and the key stages where issues may arise.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the synthesis.
Part 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic Acid (The Precursor)
Question 1: My cycloaddition reaction to form the triazole ring is giving a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the [3+2] cycloaddition between an azide and an alkyne to form the 1,2,3-triazole ring are a common issue. The causes can be multifaceted, ranging from reagent purity to reaction conditions.
-
Causality & Explanation: The "click" reaction, often catalyzed by copper(I), is typically high-yielding. However, the uncatalyzed reaction (Huisgen cycloaddition) requires elevated temperatures and can result in a mixture of regioisomers. For the synthesis of a 1,5-disubstituted triazole carboxylic acid, a common route involves the reaction of an organic azide with a β-ketoester, which can proceed without a metal catalyst.[4] The reactivity of your specific starting materials is a key factor.
-
Troubleshooting Steps & Optimization:
-
Reagent Purity: Ensure your methyl azide solution is fresh and accurately titrated, as it is volatile and can degrade. The alkyne starting material (e.g., ethyl propiolate or a related β-ketoester) should be of high purity.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. For cycloadditions involving azides and β-ketoesters, polar aprotic solvents like DMSO or DMF are often effective.[5]
-
Temperature Control: If you are performing a thermal cycloaddition, ensure the temperature is optimal. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition of the azide and byproducts. A systematic temperature screen (e.g., from 80°C to 120°C) can help identify the sweet spot.
-
Catalysis: If applicable, ensure your copper(I) catalyst is not oxidized to copper(II), which is inactive. The use of a reducing agent like sodium ascorbate is standard in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
-
Alternative Routes: Consider alternative starting materials. For instance, reacting an azide with a β-ketoester in the presence of a base like sodium ethoxide can be an effective method for generating the triazole core.[4]
-
Question 2: I am having difficulty with the hydrolysis of the ester to the carboxylic acid. The reaction is either incomplete or I see decomposition of my product. What should I do?
Answer:
The hydrolysis of the ester group on the triazole ring to the corresponding carboxylic acid can be challenging due to the stability of the heterocyclic ring under certain pH conditions.
-
Causality & Explanation: Both acidic and basic conditions can be used for saponification. However, harsh acidic conditions can potentially lead to protodebromination in the subsequent step, while strong basic conditions at high temperatures might risk ring-opening or other side reactions, although the triazole ring is generally quite stable. Incomplete hydrolysis is often due to insufficient reaction time, temperature, or concentration of the hydrolyzing agent.
-
Troubleshooting Steps & Optimization:
-
Base-Mediated Hydrolysis: This is the most common method.
-
Choice of Base: Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) and can be used at room temperature, minimizing degradation.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the carboxylic acid.[2] Cooling the mixture during acidification can improve precipitation and yield.
-
-
Acid-Catalyzed Hydrolysis: This is generally less favored for this substrate. If you must use acidic conditions, opt for milder acids or perform the reaction at lower temperatures to avoid unwanted side reactions.
-
| Parameter | Standard Conditions | Optimized Conditions for Difficult Substrates |
| Base | NaOH or KOH | LiOH |
| Solvent | Methanol/Water | THF/Water |
| Temperature | Reflux | Room Temperature to 40°C |
| Reaction Time | 2-4 hours | 12-24 hours (monitor by TLC/LC-MS) |
| Acidification | Concentrated HCl | 1M HCl, dropwise at 0°C |
Table 1: Comparison of ester hydrolysis conditions.
Part 2: Bromination of 1-methyl-1H-1,2,3-triazole-5-carboxylic Acid
Question 3: My bromination reaction is resulting in a low yield of the desired 4-bromo product, and I am observing multiple spots on my TLC plate. What is happening?
Answer:
Low yields and the formation of multiple products during the bromination of the triazole ring are typically due to issues with regioselectivity, over-bromination, or harsh reaction conditions leading to degradation.
-
Causality & Explanation: The C4 position of the 1-methyl-1H-1,2,3-triazole-5-carboxylic acid is electron-rich and susceptible to electrophilic substitution. However, the carboxylic acid group is deactivating, which can make the reaction sluggish. The choice of brominating agent and reaction conditions is critical to ensure selective bromination at the desired position. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such systems.[6]
-
Troubleshooting Steps & Optimization:
-
Choice of Brominating Agent:
-
N-Bromosuccinimide (NBS): This is generally the preferred reagent. It is easier to handle than liquid bromine and often provides better selectivity. Use 1.05 to 1.2 equivalents to avoid over-bromination.
-
Bromine (Br₂): Can be used, but it is more aggressive and can lead to the formation of di-brominated or other byproducts. If using Br₂, a non-polar solvent like dichloromethane or chloroform is recommended, and the reaction should be run at a low temperature.
-
-
Solvent and Temperature:
-
For NBS bromination, a polar aprotic solvent like acetonitrile or DMF can be effective. Some procedures also report success in chloroform.[6]
-
Start the reaction at a low temperature (0°C) and allow it to slowly warm to room temperature. This can help control the reaction rate and improve selectivity.
-
-
Radical Initiator: For NBS brominations, the addition of a radical initiator like azobisisobutyronitrile (AIBN) is sometimes used, particularly for allylic or benzylic brominations. For aromatic bromination, it is less common but could be trialed if ionic pathways are proving ineffective. A patent for a similar imidazole system uses AIBN with NBS.[6]
-
Work-up Procedure: Quenching the reaction with a reducing agent like sodium thiosulfate will remove any excess bromine or NBS, which can simplify purification.
-
Caption: Troubleshooting decision tree for the bromination step.
Question 4: I am struggling to purify the final product. It seems to be poorly soluble in most common organic solvents. How can I effectively purify this compound?
Answer:
The low solubility of the final product is a known challenge, primarily due to the polar carboxylic acid group and the potential for intermolecular hydrogen bonding.[7]
-
Causality & Explanation: The combination of the polar triazole ring and the carboxylic acid functional group leads to a crystalline and often sparingly soluble compound. This makes traditional column chromatography difficult and can lead to low recovery from crystallization.
-
Troubleshooting Steps & Optimization:
-
Crystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures. Hot polar solvents like ethanol, methanol, or acetic acid, followed by the addition of a less polar co-solvent (like water or heptane) upon cooling can induce crystallization.
-
pH Adjustment: The solubility of the carboxylic acid is highly pH-dependent. You can dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate), wash with an organic solvent like ethyl acetate to remove non-acidic impurities, and then re-precipitate the pure product by acidifying the aqueous layer.[5]
-
-
Column Chromatography (with modification):
-
Esterification: A temporary solution is to convert the carboxylic acid to its methyl or ethyl ester. The ester is typically much less polar and more soluble, making it amenable to silica gel chromatography. After purification of the ester, you can perform the hydrolysis step as previously described.
-
Acidified Mobile Phase: If you must use chromatography on the free acid, consider adding a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. This can help to suppress the ionization of the carboxylic acid on the silica gel, reducing tailing and improving the peak shape.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis? A1: The overall yield can vary significantly depending on the specific route and optimization of each step. A reasonable target for the two-main-step sequence (precursor synthesis and bromination) would be in the range of 50-70%. Yields for individual steps, such as the conversion of a carboxamide to a carboxylic acid, have been reported to be as high as 95-99% under optimized conditions for similar heterocyclic systems.[8]
Q2: Are there any specific safety precautions I should take? A2: Yes. Methyl azide is a toxic and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood. Bromine is highly corrosive and toxic. N-Bromosuccinimide is a lachrymator. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use other halogenating agents to synthesize chloro or iodo analogs? A3: Yes, the synthesis can be adapted for other halogens. For chlorination, N-Chlorosuccinimide (NCS) would be the reagent of choice. For iodination, N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent can be used. Reaction conditions would need to be re-optimized for each halogen.
Q4: How can I confirm the structure and purity of my final product? A4: A combination of analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure, including the position of the bromine and methyl groups.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the best method to assess the purity of the final product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Optimized Experimental Protocol
This protocol represents a synthesized and optimized procedure based on established methodologies for similar compounds.
Part 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
-
Ester Formation: In a round-bottom flask, dissolve ethyl 2-azidoacetate (1 eq.) and an appropriate alkyne (e.g., a protected propiolic acid derivative) in a suitable solvent like t-butanol/water.
-
Cycloaddition: Add sodium ascorbate (0.1 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.). Stir the reaction at room temperature for 12-24 hours until TLC or LC-MS indicates the consumption of the starting materials.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting triazole ester by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a 3:1 mixture of THF and water. Add lithium hydroxide (2-3 eq.) and stir at room temperature for 12 hours.
-
Purification: Monitor the reaction by TLC. Once complete, remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the precursor carboxylic acid.
Part 2: Synthesis of this compound
-
Reaction Setup: In a flask protected from light, suspend 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1 eq.) in acetonitrile.
-
Bromination: Cool the suspension to 0°C in an ice bath. Add N-Bromosuccinimide (1.1 eq.) portion-wise over 15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Purification: Remove the acetonitrile under reduced pressure. The aqueous layer may precipitate the product. If not, extract with ethyl acetate. The product often has low solubility in ethyl acetate, so multiple extractions may be necessary. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a solvent system like ethanol/water or acetic acid/water to yield the final product.
References
- CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents.
- Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents.
- CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents.
-
Synthesis of an Antibacterial Compound Containing a 1,4-Substituted 1 H -1,2,3Triazole: A Scaleable Alternative to the “Click” Reaction | Request PDF - ResearchGate. Available at: [Link]
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.
- US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents.
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid - MDPI. Available at: [Link]
-
Rejuvenating the[6][9][10]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Available at: [Link]
-
Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - NIH. Available at: [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - ResearchGate. Available at: [Link]
-
Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1,2,3-triazole-5-carboxylic Acid | Request PDF. Available at: [Link]
-
Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate - NIH. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - Sci-Hub. Available at: [Link]
-
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Bis(5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid) monohydrate. Available at: [Link]
-
1-methylcyclohexane carboxylic acid synthesis- Dr. Tania CS - YouTube. Available at: [Link]
-
Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - NIH. Available at: [Link]
-
Acetylation of methyl 5-amino-1H-[1][6][9]triazole-3-carboxylate - PubMed. Available at: [Link]
-
Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]
- 3. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google Patents [patents.google.com]
- 7. Rejuvenating the [1, 2, 3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. US20180029999A1 - Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid - Google Patents [patents.google.com]
- 10. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
Purification of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid from reaction mixtures
Answering the call of complex purification challenges, this Technical Support Center provides researchers, scientists, and drug development professionals with a specialized guide for purifying 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. As a Senior Application Scientist, my aim is to blend foundational chemical principles with practical, field-tested insights to empower you to navigate the intricacies of your experimental work with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities may include:
-
Starting Materials: Unreacted precursors from the triazole ring formation or bromination steps.
-
Regioisomers: Depending on the synthetic strategy, the isomeric 4-bromo-1-methyl-1H-1,2,3-triazole-4 -carboxylic acid could be a significant impurity.
-
Over-brominated Species: Dibrominated triazole derivatives may be present if the bromination step is not well-controlled.
-
Hydrolyzed Byproducts: If harsh conditions are used, cleavage of the triazole ring or other functional groups could occur, though the 1,2,3-triazole ring is generally stable.[1][2]
-
Residual Metals: If a copper-catalyzed "click chemistry" reaction was used for the triazole synthesis, residual paramagnetic copper ions (Cu²⁺) can be a critical impurity.[3] These can significantly broaden or even erase signals in NMR spectra, leading to incorrect structural analysis.[3]
Q2: What are the key physicochemical properties of this compound that I should consider for purification?
A2: Understanding the molecule's properties is the cornerstone of designing a purification strategy.
-
Acidity: The carboxylic acid group is the most important functional handle. It is acidic and will readily deprotonate in the presence of a base to form a water-soluble carboxylate salt. This is the basis for the primary purification technique, acid-base extraction.[4][5][6]
-
Polarity: The combination of the triazole ring, a carboxylic acid, and a bromine atom makes this a highly polar molecule. This high polarity suggests poor solubility in non-polar organic solvents (like hexanes) and better solubility in polar solvents (like methanol, ethyl acetate, and basic aqueous solutions). This property makes normal-phase column chromatography challenging.[7][8]
-
Stability: Triazole rings are generally aromatic and stable.[1][2][9] However, you should always consider the potential for degradation under harsh thermal or pH conditions.
Q3: Which purification technique should I try first?
A3: For a carboxylic acid, acid-base extraction is almost always the most effective and efficient first step.[4][10] It is a simple and powerful method to separate your acidic product from any neutral or basic impurities.[6][11] This technique should be your default starting point before attempting more complex methods like chromatography.
Purification Strategy Decision Tree
This diagram outlines a logical workflow for purifying your target compound, starting from the crude reaction mixture.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides: In-Depth Protocols & Solutions
This section addresses specific issues you may encounter during purification.
Issue 1: Low Yield or No Precipitation After Acid-Base Extraction
Q: I performed an acid-base extraction, but upon acidification of the aqueous layer, I got very little or no solid precipitate. What went wrong?
A: This is a common issue that usually points to a problem with pH control or solubility.
Potential Causes & Solutions:
-
Incomplete Extraction into Aqueous Layer:
-
Cause: The pH of the aqueous layer was not basic enough to fully deprotonate your carboxylic acid. The pKa of a triazole carboxylic acid can be lower than typical benzoic acids.
-
Solution: Ensure you are using a suitable base. Saturated sodium bicarbonate (NaHCO₃) is a good first choice as it is a weak base that will selectively extract carboxylic acids over more weakly acidic compounds like phenols.[5][12] Use a pH meter or pH paper to confirm the aqueous layer is basic (pH > 8) after extraction. If bicarbonate is insufficient, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) may be needed, but use NaOH with caution as it can potentially hydrolyze other functional groups.[4]
-
-
Incomplete Precipitation from Aqueous Layer:
-
Cause: The pH was not made sufficiently acidic to fully protonate the carboxylate salt. For complete precipitation, the pH should be well below the pKa of the carboxylic acid.
-
Solution: Add acid (e.g., 1M HCl) dropwise while vigorously stirring until the solution is distinctly acidic (pH 1-2).[11] Always check with a pH meter. If you see an oil forming instead of a solid, it may indicate the presence of impurities preventing crystallization.[7] In this case, or if no solid forms despite low pH, your compound may have some solubility in the acidic aqueous medium.[5]
-
Recovery Protocol: If precipitation fails, you can recover your product by extracting the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x volumes).[5][10] The organic layers can then be combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the product.[11]
-
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[4][12]
-
Mixing: Stopper the funnel and shake gently at first to release any evolved CO₂ gas. Vent frequently. Once pressure buildup ceases, shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. The desired carboxylate salt is now in this aqueous layer.
-
Re-extraction: To ensure complete recovery, add a fresh portion of NaHCO₃ solution to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify by adding 1M HCl dropwise with stirring until the pH is ~2.[6] A solid precipitate of the pure carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing it with cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Q: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. How can I fix this?
A: "Oiling out" is a common problem in crystallization that occurs when the solid melts before it dissolves or when the solution becomes supersaturated too quickly, often due to the presence of impurities.[7]
Potential Causes & Solutions:
-
Solution Cooled Too Quickly:
-
Cause: Rapid cooling doesn't allow sufficient time for an ordered crystal lattice to form.
-
Solution: Ensure the flask is well-insulated (e.g., with glass wool or paper towels) to allow for slow cooling to room temperature, followed by gradual cooling in a refrigerator.
-
-
Inappropriate Solvent or Supersaturation:
-
Cause: The solvent may be too "good," or the solution is too concentrated.
-
Solution: Add a small amount of hot solvent to dissolve the oil completely, then allow it to cool slowly again.[7] If a single solvent isn't working, try a binary solvent system (e.g., ethanol/water, methanol/ether). Dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution just becomes turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
-
Lack of Nucleation Sites:
-
Cause: Crystal growth needs a starting point.
-
Solution: Try scratching the inside of the flask at the meniscus with a glass rod to create microscopic scratches that can serve as nucleation sites.[7] Alternatively, if you have a small amount of pure product, add a "seed crystal" to induce crystallization.[7]
-
Issue 3: Poor Separation or Streaking in Normal-Phase Column Chromatography
Q: My compound streaks badly on a silica gel TLC plate and I can't get good separation with column chromatography. What should I do?
A: This is expected for a highly polar, acidic compound on a standard silica gel (SiO₂) stationary phase. The acidic nature of silica can lead to strong, sometimes irreversible, binding and tailing of polar and acidic compounds.[8][13]
Potential Causes & Solutions:
-
Strong Analyte-Stationary Phase Interaction:
-
Cause: The polar carboxylic acid interacts too strongly with the acidic silanol groups on the silica surface.
-
Solution 1 (Mobile Phase Modifier): Add a small amount of a competing acid to the mobile phase.[7] For example, adding 0.5-1% acetic acid or formic acid to your eluent (e.g., a gradient of ethyl acetate in hexanes, or methanol in DCM) can significantly improve peak shape. The added acid protonates the analyte, reducing its interaction with the silica.
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Neutral or basic alumina can sometimes be effective for polar compounds.[7]
-
Solution 3 (Reversed-Phase Chromatography): This is often the best method for highly polar compounds.[7] Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic acid or trifluoroacetic acid (TFA) as a modifier to ensure the carboxylic acid is protonated and gives sharp peaks.[7]
-
-
Inappropriate Mobile Phase Polarity:
-
Cause: The solvent system is not polar enough to elute the compound.
-
Solution: For normal-phase silica, you will likely need a very polar mobile phase, such as 5-10% methanol in dichloromethane.[14] Use TLC to test various solvent systems before committing to a column.[15] A good target Rf for the desired compound is around 0.25-0.35 for optimal separation.[13]
-
Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Acid-Base Extraction | Fast, inexpensive, scalable, highly effective for separating acids from neutral/basic compounds.[4] | Only separates based on acidity; does not remove similar acidic impurities. | Initial purification of crude reaction mixtures.[6] |
| Recrystallization | Can provide very high purity material; excellent for removing small amounts of impurities with different solubility profiles.[16] | Can be time-consuming; potential for product loss in the mother liquor; finding a suitable solvent can be challenging.[7] | Second purification step after extraction; removing minor, structurally similar impurities. |
| Normal-Phase Chromatography | Good for separating compounds with moderate polarity differences. | Often problematic for highly polar, acidic compounds (streaking, poor recovery).[8] | Use only if extraction/recrystallization fail and with a modified mobile phase (e.g., added acid). |
| Reversed-Phase Chromatography | Excellent for purifying highly polar and water-soluble compounds; less prone to streaking with acidic analytes.[7] | More expensive stationary phase and solvents; may require specialized equipment (e.g., HPLC). | Final polishing step for high-purity material or when other methods fail. |
References
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids.
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
- University of Alberta. (n.d.). Column chromatography. Retrieved from University of Alberta Department of Chemistry.
-
Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central. [Link]
- BOC Sciences. (n.d.). Triazole Impurities.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
-
Reddit. (2017). Column chromatography & TLC on highly polar compounds?. r/chemistry. [Link]
- National Institutes of Health. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from University of Rochester Department of Chemistry.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- Google Patents. (n.d.). Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.
- ResearchGate. (n.d.). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
- ChemicalBook. (n.d.). 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis.
- BenchChem. (2025). Common challenges in the synthesis of 1,2,4-triazole derivatives.
- BenchChem. (2025). Overcoming low solubility of triazole derivatives in organic synthesis.
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds.
- BenchChem. (2025). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Wikipedia. (n.d.). Triazole.
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Google Patents. (n.d.). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
- National Institutes of Health. (n.d.).
- RSC Publishing. (n.d.). Evaluating the contribution of transition state destabilization to changes in the residence time of triazole-based InhA inhibitors.
- Sigma-Aldrich. (n.d.). 3-Bromo-1-methyl-1H-1,2,4-triazole.
- BLDpharm. (n.d.). 13273-53-5|4-Bromo-1-methyl-1H-1,2,3-triazole.
- Cymit Química S.L. (n.d.). This compound.
-
PubMed Central. (n.d.). Rejuvenating the[4][7][12]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. PMC - NIH.
- MDPI. (n.d.). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid.
- Reddit. (2019).
- Pharmaffiliates. (n.d.). CAS No : 13273-53-5 | Product Name : 4-Bromo-1-methyl-1H-1,2,3-triazole.
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Google Patents. (n.d.). CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
AChemBlock. (n.d.). 5-Bromo-1H-[4][5][12]triazole-3-carboxylic acid methyl ester 95%. Retrieved from AChemBlock.
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- LabSolu. (n.d.). 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid.
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Technical Support Center: Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and mitigate common side reactions.
Introduction: Navigating the Synthesis
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several opportunities for side reactions that can impact yield and purity. The primary route involves the formation of the 1-methyl-1H-1,2,3-triazole-5-carboxylic acid core, followed by regioselective bromination. Understanding the mechanistic underpinnings of each step is crucial for successful synthesis and troubleshooting. This guide will walk you through the key challenges and their solutions.
Visualizing the Synthetic Pathway and Potential Pitfalls
To provide a clear overview, the following diagram illustrates the intended synthetic route and highlights the key stages where side reactions are most likely to occur.
Caption: Synthetic pathway and potential side reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis.
Part 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (The Precursor)
Q1: My cycloaddition reaction to form the triazole ring is low-yielding and I see multiple products. What is happening?
A1: The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne can produce a mixture of 1,4- and 1,5-regioisomers in the absence of a catalyst.[1] For the synthesis of the desired 1,5-disubstituted triazole precursor, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is typically employed to ensure high regioselectivity.[2][3]
-
Troubleshooting:
-
Catalyst Choice: Ensure you are using a reliable source of Cu(I). Common methods include using CuI, or generating Cu(I) in situ from CuSO₄ with a reducing agent like sodium ascorbate.[4]
-
Ligands: The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) oxidation state and improve reaction efficiency.
-
Solvent: The reaction is often successful in a variety of solvents, including t-BuOH/H₂O mixtures or DMF.
-
Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, leading to poor conversion.[2] It is advisable to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: The saponification of the methyl ester to the carboxylic acid is incomplete or leads to decomposition. How can I improve this step?
A2: Saponification with bases like NaOH or KOH is standard. However, the triazole ring system can be sensitive to harsh basic conditions and elevated temperatures.
-
Troubleshooting:
-
Reaction Temperature: Perform the hydrolysis at room temperature or slightly elevated temperatures (e.g., 40-50 °C). Avoid aggressive heating.
-
Stoichiometry of Base: Use a moderate excess of base (e.g., 1.5-2.0 equivalents) to ensure complete conversion without being overly harsh.
-
Work-up: After the reaction is complete, carefully acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid. Ensure the acidification is done in an ice bath to control any exotherm.
-
Part 2: Bromination of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Q3: My bromination reaction is not working, or the yield of the desired product is very low.
A3: The C-H bond at the 4-position of the 1,2,3-triazole ring can be unreactive towards electrophilic bromination. The reaction often requires an appropriate choice of brominating agent and reaction conditions.
-
Troubleshooting:
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation.[5] Using elemental bromine can sometimes lead to over-bromination and harsher reaction conditions.
-
Solvent: Acetonitrile or chlorinated solvents are often suitable for this reaction.
-
Catalyst: The reaction may be slow without a catalyst. Small amounts of a radical initiator like AIBN or benzoyl peroxide can be used if a radical pathway is desired, though an ionic pathway is also possible. For electrophilic aromatic bromination, a Lewis acid or protic acid catalyst can enhance the electrophilicity of the bromine source.[6]
-
Temperature: Gentle heating may be required to initiate the reaction. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.
-
Q4: I am observing a significant amount of a side product that does not contain a carboxylic acid group. What is it and how can I prevent it?
A4: This is likely the decarboxylated product, 4-bromo-1-methyl-1H-1,2,3-triazole. Triazole-5-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[7]
-
Troubleshooting:
-
Temperature Control: This is the most critical factor. The bromination should be carried out at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Avoid prolonged reaction times. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
pH: While not always a primary factor in non-aqueous brominations, extreme pH conditions during work-up should be avoided if the product is heat-sensitive.
-
Q5: My mass spectrum indicates the presence of a dibrominated species. How can I avoid this?
A5: Over-bromination can occur if there are other activated positions on the molecule or if the reaction conditions are too harsh. While the triazole ring itself is generally deactivated to multiple electrophilic substitutions, impurities or reactive intermediates could lead to this side product.
-
Troubleshooting:
-
Stoichiometry: Use a controlled amount of the brominating agent (e.g., 1.0-1.1 equivalents of NBS).
-
Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump to maintain a low concentration throughout the reaction.
-
Purification: Careful column chromatography can usually separate the desired monobrominated product from any dibrominated impurities.
-
Experimental Protocols
Protocol 1: Synthesis of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid
-
Cycloaddition:
-
In a round-bottom flask under an inert atmosphere, dissolve methyl propiolate (1.0 eq) and methyl azide (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate.
-
-
Saponification:
-
Dissolve the crude methyl ester in methanol or a mixture of THF and water.
-
Add a solution of sodium hydroxide (1.5 eq) in water.
-
Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully add 2M HCl dropwise with stirring until the pH reaches 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-1,2,3-triazole-5-carboxylic acid.
-
Protocol 2: Synthesis of this compound
-
Bromination:
-
In a flask protected from light, suspend 1-methyl-1H-1,2,3-triazole-5-carboxylic acid (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) in one portion.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Data Summary
| Parameter | Cycloaddition | Saponification | Bromination |
| Key Reagents | Methyl propiolate, Methyl azide, CuSO₄, Na-ascorbate | NaOH or KOH | N-Bromosuccinimide (NBS) |
| Typical Solvents | t-BuOH/H₂O, DMF | MeOH/H₂O, THF/H₂O | Acetonitrile, CHCl₃ |
| Temperature | Room Temperature | Room Temperature to 40°C | 40-50°C |
| Common Issues | Regioisomer formation, Low yield | Incomplete reaction, Decomposition | No reaction, Decarboxylation, Over-bromination |
Mechanistic Insights into Side Reactions
Decarboxylation Mechanism
Caption: Proposed mechanism for thermal decarboxylation.
The electron-withdrawing nature of the triazole ring can stabilize the negative charge that develops on the C5 carbon upon loss of carbon dioxide, particularly when facilitated by heat.
References
- Sharpless, K. B., & Fokin, V. V. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. a mechanistic overview and comparison with the uncatalyzed process. Journal of the American Chemical Society, 127(1), 210-216.*
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.*
- Özçubukçu, S., O'Malley, D. P., & Fokin, V. V. (2011). A highly active catalyst for Huisgen 1, 3-dipolar cycloadditions based on the tris (triazolyl) methanol-Cu (I) structure. Organic letters, 13(4), 620-623.*
-
ResearchGate. (n.d.). Oriented Synthesis of 1-Methyl-4-phenyl-1 H -1, 2, 3-triazole-5-carboxylic Acid. Retrieved from [Link]
-
Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. (n.d.). SciELO México. Retrieved from [Link]
- Huisgen, R. (1963). 1, 3-Dipolar cycloadditions. Past and future. Angewandte Chemie International Edition in English, 2(10), 565-598.*
- Abdel-Wahab, B. F., Al-Ghamdi, A. M., & El-Hiti, G. A. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
-
ResearchGate. (n.d.). (PDF) Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). Bromo-directed N-2 alkylation of NH-1, 2, 3-triazoles: efficient synthesis of poly-substituted 1, 2, 3-triazoles. Organic letters, 11(23), 5490-5493.*
- Motornov, V. A., Tabolin, A. A., & Ioffe, S. L. (2018). Synthesis methods of 1, 2, 3-/1, 2, 4-triazoles: A review. Chemistry of Heterocyclic Compounds, 54(10-11), 893-921.*
- Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (2021). Beilstein Journal of Organic Chemistry, 17, 2377-2384.*
- Direct α-halogenation of carboxylic acids with N-bromosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) in the presence of catalytic amounts of 4-trifluoromethylbenzoic anhydride and H2SO4. (2011). Organic & Biomolecular Chemistry, 9(21), 7433-7437.*
-
Beilstein Journal of Organic Chemistry. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Retrieved from [Link]
- Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). Molecules, 27(23), 8499.*
- Al-Ayed, A. S. (2012). Regioselective synthesis of a new 1, 2, 3-triazoles directly from imidates. Organic Chemistry: An Indian Journal, 8(5), 190-194.*
- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2020). Molecules, 25(11), 2547.*
- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. (2022). Molecules, 27(15), 4930.*
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(21), 7247.*
- Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. (2025).
- Google Patents. (n.d.). Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.
- A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021). Beilstein Journal of Organic Chemistry, 17, 2897-2933.*
- Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. (2015).
-
ResearchGate. (n.d.). (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]
- Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. (2021). The Journal of Organic Chemistry, 86(16), 11467-11474.*
- 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219.*
- Baker, S. I., Yaghoubi, M., Bidwell, S. L., Pierce, S. L., Hratchian, H. P., & Baxter, R. D. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry, 87(13), 8492-8502.*
-
Organic chemistry practical course. (n.d.). University of Regensburg. Retrieved from [Link]
-
2,4,6-tribromobenzoic acid. (n.d.). Organic Syntheses. Retrieved from [Link]
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2018). Molecules, 23(10), 2469.*
- Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. (2014).
- Maleki, B. (2013). N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate and Benzoin. Journal of the Mexican Chemical Society, 57(4), 269-273.*
Sources
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- 3. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Decarboxylation [organic-chemistry.org]
Technical Support Center: Navigating the Solubility Challenges of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the significant solubility hurdles often encountered with this compound. Our goal is to empower you with the scientific rationale and practical steps needed to achieve successful solubilization for your downstream applications, from high-throughput screening to formulation development.
Understanding the Challenge: The "Why" Behind Poor Solubility
The low solubility of this compound is rooted in its molecular structure. The planar, aromatic triazole ring is capable of strong intermolecular interactions, including hydrogen bonding and dipole-dipole forces. These interactions can lead to a highly stable and rigid crystal lattice structure that is difficult for solvent molecules to disrupt. The presence of both a polar carboxylic acid group and a lipophilic bromo-methyl-triazole core contributes to its challenging solubility profile in a wide range of solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of this compound?
A1: The limited solubility is primarily due to a combination of factors:
-
Strong Crystal Lattice Energy: The planar triazole ring and the carboxylic acid group facilitate strong intermolecular hydrogen bonding and π-stacking interactions in the solid state, leading to a high crystal lattice energy that must be overcome for dissolution.
-
Amphiphilic Nature: The molecule possesses both a hydrophilic carboxylic acid group and a more hydrophobic bromo-methyl-triazole moiety. This dual nature can make it difficult to find a single solvent that effectively solvates both parts of the molecule.
-
Ionization State: As a carboxylic acid, its charge state is dependent on the pH of the solution. In its neutral, protonated form (at low pH), it is generally less soluble in aqueous media.
Q2: I'm seeing my compound precipitate out of solution during my biological assay. What could be the cause?
A2: Precipitation in a biological assay is a common issue with poorly soluble compounds and can be caused by several factors:
-
Buffer Incompatibility: The pH, ionic strength, or specific components of your assay buffer may not be conducive to maintaining the solubility of your compound. A change in pH can cause the compound to convert to its less soluble, unionized form.
-
"Salting Out": High concentrations of salts in the buffer can decrease the solubility of your compound by competing for solvent molecules.
-
Interaction with Assay Components: The compound may be binding to proteins or other components in the assay, leading to the formation of an insoluble complex.
-
Solvent Shock: If the compound is introduced into the aqueous assay buffer from a concentrated stock solution in an organic solvent (like DMSO), the rapid change in solvent environment can cause it to crash out of solution.
Q3: Can I use heat to dissolve my compound?
A3: While heating can increase the solubility of many compounds, it should be approached with caution for this compound. The stability of the compound at elevated temperatures should be considered, as prolonged heating could lead to degradation. It is advisable to perform a preliminary stability study if you plan to use heat for solubilization.
Troubleshooting Guide: A Stepwise Approach to Overcoming Poor Solubility
This section provides a systematic approach to tackling solubility issues with this compound.
Initial Assessment: Know Your Compound
Strategy 1: pH-Dependent Solubility
The ionization of the carboxylic acid group is a powerful tool to enhance aqueous solubility. By deprotonating the carboxylic acid to its more polar carboxylate salt, a significant increase in solubility can often be achieved.
Troubleshooting Steps:
-
Determine the pH-Solubility Profile: The first step is to experimentally determine the solubility of your compound across a range of pH values. This will identify the optimal pH for dissolution.
-
Alkaline Conditions: For acidic compounds like this one, increasing the pH above its pKa will lead to the formation of the more soluble carboxylate anion.[1]
-
Buffer Selection: Use buffers with adequate capacity to maintain the desired pH, especially when preparing concentrated stock solutions. Common choices include phosphate, borate, and carbonate buffers.
Experimental Protocol: Determining the pH-Solubility Profile
This protocol outlines a general procedure to assess the pH-dependent solubility of this compound.[2]
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, and 10).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, carefully filter or centrifuge the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.
Strategy 2: Salt Formation
Converting the carboxylic acid to a stable salt form is a highly effective method to dramatically increase its aqueous solubility and dissolution rate.[3]
Troubleshooting Steps:
-
Counter-ion Selection: The choice of the counter-ion is critical. Common choices for acidic compounds include sodium, potassium, and ammonium salts.[3] Organic bases such as tromethamine or various amines can also be used.
-
Stoichiometry: Ensure the correct molar ratio of the carboxylic acid to the base is used to achieve complete salt formation.
-
Isolation of the Salt: The formed salt can be isolated as a solid or used directly in solution.
Experimental Protocol: Preparation of a Sodium Salt
This protocol provides a general method for preparing the sodium salt of this compound.
-
Dissolution of the Acid: Suspend a known amount of the carboxylic acid in a suitable organic solvent in which it has some solubility (e.g., methanol or ethanol).
-
Addition of Base: Add one molar equivalent of a sodium base (e.g., sodium hydroxide or sodium methoxide) dissolved in a minimal amount of the same solvent or water.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid.
-
Isolation: The sodium salt may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the solid salt.
-
Characterization: Confirm the formation of the salt using analytical techniques such as NMR or FTIR spectroscopy.
Strategy 3: Co-solvent Systems
The use of a water-miscible organic solvent (co-solvent) can significantly enhance the solubility of poorly soluble compounds.[4]
Troubleshooting Steps:
-
Co-solvent Screening: Test a range of pharmaceutically acceptable co-solvents to find the most effective one. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
-
Concentration Optimization: Determine the minimum amount of co-solvent required to achieve the desired concentration, as high concentrations of organic solvents can be detrimental in many biological assays.
-
Ternary Systems: In some cases, a combination of a co-solvent and a pH-adjusted buffer can provide a synergistic effect on solubility.
Data Presentation: Co-solvent Solubility Screening
| Co-solvent | Concentration (% v/v) in Water | Observed Solubility (mg/mL) | Notes |
| DMSO | 10% | ||
| DMSO | 50% | ||
| Ethanol | 10% | ||
| Ethanol | 50% | ||
| PEG 400 | 10% | ||
| PEG 400 | 50% |
This table should be populated with experimental data.
Visualization of Workflows
Workflow for pH-Dependent Solubility Profiling
Caption: Workflow for determining the pH-solubility profile.
Decision Tree for Solubility Enhancement
Caption: Decision tree for selecting a solubility enhancement strategy.
Conclusion
Overcoming the poor solubility of this compound requires a systematic and informed approach. By understanding the underlying chemical principles and methodically applying the strategies of pH adjustment, salt formation, and the use of co-solvents, researchers can successfully prepare solutions suitable for a wide range of experimental applications. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.
References
- Reference to a general organic chemistry textbook discussing intermolecular forces and crystal l
- Reference to a pharmaceutical sciences journal article on the impact of pH on drug solubility.
- Reference to a drug development review on the use of co-solvents in formul
- Reference to a standard operating procedure for determining pH-solubility profiles.
- Reference to a publication on salt formation str
- Reference to a review on troubleshooting common issues in biological assays.
- Reference to a paper on the "salting out" effect.
- Reference to a study on the stability of triazole-containing compounds.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- Reference to a guide on buffer selection for biological experiments.
- Reference to a publication on the characteriz
- Reference to a review on advanced formulation techniques for poorly soluble compounds.
- Common Cell Culture Problems: Precipit
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). World Pharma Today.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Troubleshooting | BioAssay Systems.
- How to Choose the Right Solvent for Better Peak Separ
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). alwsci.
- 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.
- The solubility vs. pH profiles of five ionizable drugs of different nature...
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- SOP for pH-Solubility Profiling of Drug Candid
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- How can I troubleshoot protein precipitation after purification? (2015).
- Trouble shooting DNA precipit
- Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex.
- 1H-1,2,3-Triazole. (2020). American Chemical Society.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
- 1,2,4-Triazole - Solubility of Things.
- Water solubility and physicochemical properties of representative compounds and ETV.
- 1,2,3-Triazole-4-carboxylic acid | C3H3N3O2 | CID 140120. PubChem.
- Lesson_3 Preformulation I Solubility Profile (solubility, pH and pKa). UGC MOOCs.
- Procedure method making soluble salt by neutralising of an acid and alkali... Doc Brown's GCSE Chemistry Revision Notes.
- Process for the preparation of a carboxylic acid salt.
- pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? (2012).
- Carboxylic Acids and Their Salts | PDF. Scribd.
- 1,2,3-TRIAZOLE-4-CARBOXYLIC ACID. ChemBK.
- 1H-1,2,3-Triazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich.
- 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid.
- 5-bromo-1h-1,2,3-triazole-4-carboxylic acid. PubChemLite.
- Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid.
- 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Tre
- methyl 1H-1,2,4-triazole-3-carboxyl
- 1H-1,2,4-Triazole-3-carboxylic acid | 4928-87-4. ChemicalBook.
-
1-benzyl-5-methyl-1H-[5][6][7]triazole-4-carboxylic acid. Amerigo Scientific.
- 4-Bromo-1H-pyrrole-2-carboxylic acid | 27746-02-7. Sigma-Aldrich.
- 13273-53-5|4-Bromo-1-methyl-1H-1,2,3-triazole. BLDpharm.
- pKa Data Compiled by R. Williams...
- CAS#:1783752-15-7 | 5-Bromo-1-methyl-1H-imidazole-4-carboxylic acid. Chemsrc.
- Formulation strategies for poorly soluble drugs.
- Annex 4.
- 1,2,3-Triazole. Wikipedia.
- Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
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Technical Support Center: Amide Coupling with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Prepared by the Applications Science Division
Welcome to the technical support guide for optimizing amide coupling reactions involving 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to improve reaction efficiency, minimize side products, and streamline your synthetic workflow.
Introduction: Understanding the Reagent
This compound is a heterocyclic building block with distinct electronic properties that influence its reactivity in amide bond formation. The 1,2,3-triazole ring is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton and facilitates the activation of the carboxyl group. However, these same electronic effects can present unique challenges compared to standard aliphatic or benzoic acids. This guide provides the foundational knowledge and practical steps to navigate these challenges effectively.
The fundamental principle of amide bond formation involves the "activation" of the carboxylic acid to create a more reactive electrophile that is readily attacked by the amine nucleophile.[1][2] This process typically requires a coupling reagent to convert the hydroxyl of the carboxylic acid into a better leaving group.[3]
Caption: General workflow for amide coupling.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound shows low or no yield. What are the common causes?
Low yield is a frequent issue that can typically be traced back to one of four areas: inefficient activation, substrate-related issues, suboptimal reaction conditions, or instability.
-
Inefficient Carboxylic Acid Activation: The first step of any coupling reaction is the activation of the carboxylic acid. If this step is incomplete, the subsequent reaction with the amine cannot proceed.[4] The electron-withdrawing nature of the triazole ring should facilitate this, but choosing the right reagent is still paramount.
-
Poor Amine Nucleophilicity: The amine partner may be too sterically hindered or electronically poor (e.g., anilines with electron-withdrawing groups) to react efficiently with the activated ester.[5]
-
Suboptimal Reaction Conditions: Factors like solvent choice, temperature, and base selection can dramatically affect reaction rates and yields.[6]
-
Hydrolysis of Activated Intermediate: The activated ester is a high-energy intermediate. If trace amounts of water are present in the reaction medium, this intermediate can hydrolyze back to the starting carboxylic acid, effectively halting the reaction.[5]
Q2: What are the recommended starting conditions for coupling this acid?
For a novel or challenging substrate like this, starting with a robust and well-documented coupling reagent is advisable. Uronium/aminium salt-based reagents are often highly effective.
Recommended Starting Protocol: A general and often successful method involves the use of HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) as the coupling agent and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).[7]
| Component | Equivalents | Role |
| This compound | 1.0 | Acid |
| Amine | 1.0–1.2 | Nucleophile |
| HATU | 1.1–1.2 | Coupling Reagent |
| DIPEA | 2.0–3.0 | Non-nucleophilic Base |
| Solvent (DMF or DCM) | - | Anhydrous |
Detailed Protocol: See the "Experimental Protocols" section below for a step-by-step guide.
Q3: I'm observing significant side products. How can I minimize them?
Side product formation often points to issues with reaction sequence or the stability of reagents and intermediates.
-
Guanidinium Byproduct: With uronium/aminium reagents like HATU or HBTU, the amine can react directly with the coupling reagent if the carboxylic acid is not pre-activated. This forms a highly unreactive guanidinium byproduct.
-
Solution: Always pre-activate the carboxylic acid. Add the acid, solvent, base, and coupling reagent to the flask first. Stir for 15-30 minutes at room temperature before adding the amine. This ensures the activated ester forms before the amine is introduced.[4]
-
-
Racemization: If your amine or another part of your molecule contains a chiral center, racemization can occur, especially under harsh conditions. Carbodiimide reagents like DCC are known to sometimes cause higher levels of epimerization.
Q4: How should I choose the right solvent and base?
-
Solvent: The ideal solvent should fully dissolve all reactants and be anhydrous.
-
N,N-Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves most reactants. Ensure you are using a high-purity, anhydrous grade, as DMF can degrade to form dimethylamine, which can act as a competing nucleophile.
-
Dichloromethane (DCM): A less polar option, useful if your product is sensitive to the higher boiling point of DMF. It is easier to remove under vacuum.
-
Acetonitrile (ACN): Another polar aprotic option suitable for many coupling reactions.
-
-
Base: The base's primary role is to deprotonate the carboxylic acid and neutralize any acidic byproducts generated during the reaction.
-
DIPEA (N,N-Diisopropylethylamine): A bulky, non-nucleophilic base that is highly effective and widely used. Its steric hindrance prevents it from competing with the primary/secondary amine in the reaction.[7]
-
Triethylamine (TEA): Also common, but it is less sterically hindered and can sometimes lead to side reactions.
-
2,4,6-Collidine or N-Methylmorpholine (NMM): Good alternatives, particularly if DIPEA is causing issues.
-
Troubleshooting Guide
Caption: Troubleshooting flowchart for amide coupling.
Q5: What are the best methods for purifying the final amide product?
Purification can be challenging due to the polarity of the triazole ring and potential byproducts from the coupling reaction.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove water-soluble components like excess base (DIPEA·HCl) and reagent byproducts. A typical workup involves diluting the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and washing sequentially with a weak acid (e.g., 5% citric acid or dilute HCl), saturated NaHCO₃ solution, and finally brine.
-
Silica Gel Chromatography: This is the most common method.[8]
-
Tailing: The polar nature of the triazole-containing amide may cause it to "tail" or streak on the silica column.
-
Solution: Consider adding a small amount (0.5-1%) of a modifier like triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate) to neutralize the acidic silica surface.[8] Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.
-
-
Recrystallization: If the product is a solid and sufficiently pure after workup (>90%), recrystallization is an excellent method for achieving high purity.[8] Test various solvent systems (e.g., Ethanol, Acetonitrile, Ethyl Acetate/Hexane) to find optimal conditions.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the acid (concentration typically 0.1–0.5 M).
-
Addition of Base and Reagent: Add DIPEA (2.5 eq) followed by HATU (1.1 eq).
-
Pre-activation: Stir the mixture at room temperature (20–25 °C) for 15-20 minutes. The solution may change color or clarity, indicating the formation of the activated ester.
-
Amine Addition: Add the amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2–12 hours).
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 5% citric acid solution (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude material by silica gel column chromatography or recrystallization.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-435. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]
-
Georg, G. I., et al. (2023). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. Journal of Medicinal Chemistry. Available at: [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis. Nature, 480(7378), 471-479. Available at: [Link]
-
Li, Y., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry, 243, 114757. Available at: [Link]
-
Sharma, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(38), 4932-4935. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4777-4788. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13273-53-5 | Product Name : 4-Bromo-1-methyl-1H-1,2,3-triazole. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Piras, M., et al. (2022). Rejuvenating the[1][5]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold. Frontiers in Chemistry, 10, 999330. Available at: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]
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- 2. Amide Synthesis [fishersci.co.uk]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
Preventing debromination of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid during reactions
Welcome to the technical support center for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive building block. Here, we address common challenges, with a primary focus on preventing unwanted debromination, and provide field-proven insights and protocols to ensure the integrity of your synthetic routes.
The 1,2,3-triazole ring is a cornerstone in medicinal chemistry, valued for its stability and role as a bioisostere for amide or ester bonds.[1][2] Halogenated triazoles, in particular, serve as valuable intermediates for late-stage functionalization via cross-coupling reactions.[1] However, the C-Br bond on the triazole ring can be labile under various conditions, leading to the formation of the debrominated byproduct and compromising reaction yields and purity. This guide provides a structured approach to troubleshooting and mitigating this critical side reaction.
Troubleshooting Guide: Preventing Debromination
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Significant debromination observed during amide coupling reactions.
Question: I am attempting to form an amide using this compound, but I am consistently observing a significant amount of the debrominated product, 1-methyl-1H-1,2,3-triazole-5-carboxylic acid. What are the likely causes and how can I prevent this?
Answer: Unwanted debromination during amide coupling is a frequent challenge. The primary culprits are often the reaction conditions, specifically the choice of coupling reagents, base, and temperature.
Causality:
-
Coupling Reagent Activation: Many common coupling reagents, like carbodiimides (e.g., EDC, DCC), form highly activated intermediates. In the presence of certain bases or at elevated temperatures, these intermediates can facilitate side reactions. The mechanism can involve the formation of a transient species that is susceptible to reduction.
-
Base-Induced Degradation: Strong, non-nucleophilic bases, while effective for deprotonating the amine, can also promote debromination, especially at higher temperatures. The electron-deficient nature of the triazole ring makes the C-Br bond more susceptible to nucleophilic attack or reductive cleavage.
-
Temperature Effects: Higher reaction temperatures can accelerate the rate of the desired amide formation but often disproportionately increase the rate of side reactions like debromination.[3]
Solutions & Protocols:
-
Optimize Coupling Reagents:
-
Recommended: Use uronium/aminium or phosphonium-based coupling reagents like HATU, HBTU, or PyBOP. These reagents often lead to cleaner reactions and require milder conditions.[4] They react with the carboxylic acid to form active esters that are less prone to side reactions.
-
Avoid: While EDC is a common and cost-effective choice, it can sometimes lead to more side products. If using EDC, the addition of an additive like HOBt is crucial to form the less reactive O-acylurea intermediate, which can suppress some side reactions.
-
-
Select an Appropriate Base:
-
Recommended: Use a hindered, non-nucleophilic amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to interfere with the activated acid or the C-Br bond.
-
Caution: Avoid strong inorganic bases like carbonates or hydroxides if possible, as they can increase the risk of debromination and other side reactions.
-
-
Control Reaction Temperature:
Step-by-Step Protocol: Amide Coupling with HATU
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Issue 2: Debromination during esterification.
Question: I am trying to synthesize the methyl or ethyl ester of this compound and am losing the bromine. What conditions should I use?
Answer: Debromination during esterification can occur under harsh acidic or basic conditions, or with certain activating agents.
Causality:
-
Fischer Esterification: Traditional Fischer esterification requires strong acid catalysts (like H₂SO₄) and high temperatures, conditions that can promote hydrodehalogenation.[7]
-
Base-Mediated Esterification: Using strong bases to deprotonate the carboxylic acid followed by alkylation can also lead to debromination if not carefully controlled.
-
Activating Agents: Some reagents used to activate the carboxylic acid for esterification can also promote side reactions. For instance, reagents that generate highly reactive acyl halides might be problematic.
Solutions & Protocols:
-
Mild Acid Catalysis:
-
Carbodiimide-Mediated Esterification:
-
A reliable method is to use a carbodiimide like EDC in the presence of a catalytic amount of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP). This method proceeds at room temperature and avoids strong acids or bases.
-
-
Alternative Activating Agents:
-
Activating the carboxylic acid with agents like triphenylphosphine and N-bromosuccinimide (NBS) can be effective for esterification with various alcohols under mild conditions.[10]
-
Step-by-Step Protocol: EDC/DMAP-Mediated Esterification
-
Dissolve this compound (1.0 eq), the desired alcohol (1.5-2.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous CH₂Cl₂.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Issue 3: Debromination as a side reaction in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
Question: I am using my 4-bromo-1-methyl-1H-1,2,3-triazole derivative in a Suzuki coupling reaction, but I am getting a significant amount of the hydrodebrominated (H- for-Br) byproduct. How can I suppress this side reaction?
Answer: Hydrodebromination is a well-known side reaction in palladium-catalyzed cross-coupling.[3][11] It arises from the interception of the catalytic cycle by a hydride source.
Causality:
-
Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base (e.g., from β-hydride elimination of an amine base), or even water.[11]
-
Catalytic Cycle Interruption: After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, the resulting Pd(II) intermediate can react with a hydride source. Subsequent reductive elimination then yields the debrominated product instead of the desired cross-coupled product.[11]
-
Protodeboronation: The boronic acid coupling partner can also be a source of problems. It can undergo protodeboronation (hydrolysis) which reduces the concentration of the active nucleophile and can alter the reaction kinetics, sometimes favoring side reactions.[12]
Solutions & Protocols:
-
Choice of Catalyst and Ligand:
-
Use modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over competing side reactions.[12]
-
-
Base and Solvent Selection:
-
Use anhydrous solvents and carefully chosen bases. A common successful combination is K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or toluene/water.[12] While water is often necessary, using strictly anhydrous conditions with a base like K₃PO₄ in dry toluene or dioxane can sometimes minimize debromination.
-
-
Reaction Temperature and Time:
Troubleshooting Flowchart for Suzuki Coupling
Caption: Troubleshooting debromination in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: 1,2,3-triazoles are generally very stable heterocycles, resistant to acidic and basic hydrolysis, redox conditions, and enzymatic degradation.[14][15] However, the C-Br bond is the most reactive site. The molecule is stable under typical storage conditions (cool, dry, dark) but can be sensitive to strong reducing agents, certain transition metal catalysts (especially under hydrogen), and harsh basic or acidic conditions at elevated temperatures.
Q2: Can I perform a Grignard reaction or lithium-halogen exchange on the C-Br bond?
A2: Caution is highly advised. While lithium-halogen exchange is a powerful tool, the acidic proton of the carboxylic acid is incompatible with organolithium or Grignard reagents.[16] You must protect the carboxylic acid group (e.g., as an ester) before attempting such transformations. Even with protection, the triazole ring itself can be susceptible to attack by these strong organometallic reagents.
Q3: Are there any general handling precautions for this compound?
A3: Standard laboratory safety protocols should be followed. The compound is an irritant, so wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Handle in a well-ventilated fume hood. As with many halogenated heterocycles, avoid exposure to strong light and heat for prolonged periods during storage.
Q4: Besides debromination, are there other common side reactions to be aware of?
A4: With the carboxylic acid moiety, common side reactions include those typical of this functional group. For example, during amide coupling, if the amine is sterically hindered or weakly nucleophilic, the activated acid can sometimes dimerize to form an anhydride. In cross-coupling reactions, homocoupling of the boronic acid or the aryl bromide can also occur.[11]
Data Summary Table
| Reaction Type | Key Challenge | Recommended Reagent(s) | Recommended Base(s) | Temperature |
| Amide Coupling | Debromination | HATU, HBTU, PyBOP | DIPEA, Collidine | 0 °C to RT |
| Esterification | Debromination | EDC/DMAP, TsOH | N/A (acidic) or DIPEA | RT (EDC), Reflux (TsOH) |
| Suzuki Coupling | Hydrodebromination | Pd(OAc)₂/SPhos, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80-100 °C |
Experimental Workflow Diagram
Caption: General workflow for minimizing debromination.
This guide is intended to provide a strong foundation for working with this compound. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can successfully utilize this valuable building block while minimizing the formation of unwanted byproducts.
References
-
D. M. P. Thomson, "Suzuki-Miyaura Coupling," Chemistry LibreTexts, 2024. [Link]
-
Yoneda Labs, "Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs, N/A. [Link]
-
Wikipedia, "Dehalogenation," Wikipedia, 2024. [Link]
-
J. T. Rassadin et al., "Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles," National Institutes of Health, 2016. [Link]
-
All about chemistry, "Suzuki Coupling I Common Byproducts in Suzuki Coupling," YouTube, 2024. [Link]
-
A. Ramanathan and L. S. Jimenez, "Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups," Organic Chemistry Portal, 2010. [Link]
-
Y. Wang et al., "Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids," National Institutes of Health, 2017. [Link]
-
S. Kumar, "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry," ACS Omega, 2022. [Link]
-
J. Ashenhurst, "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)," Master Organic Chemistry, N/A. [Link]
-
E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies, 2008. [Link]
-
D. Coelho et al., "Halo‐1,2,3‐triazoles: Valuable Compounds to Access Biologically Relevant Molecules," Chemistry – A European Journal, 2023. [Link]
-
C. J. Thibodeaux et al., "Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse," National Institutes of Health, 2012. [Link]
-
D. Coelho et al., "Regioselective Synthesis of Halotriazoles and their Utility in Metal Catalyzed Coupling Reactions," ResearchGate, 2023. [Link]
-
Organic Chemistry Portal, "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage," Organic Chemistry Portal, N/A. [Link]
-
Organic Chemistry Portal, "Ester synthesis by esterification," Organic Chemistry Portal, N/A. [Link]
-
Organic Chemistry Portal, "Ester synthesis by transesterification," Organic Chemistry Portal, N/A. [Link]
-
Chemra, "Esterification," Chemra, N/A. [Link]
-
Scribd, "Coupling Reagents in Amide Synthesis - Organic-Reaction," Scribd, N/A. [Link]
-
Y. Li et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," National Institutes of Health, 2022. [Link]
- Google Patents, "CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative," Google P
-
Y. Li et al., "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers, 2022. [Link]
-
N. K. Rout et al., "Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents," Bentham Science Publisher, 2021. [Link]
-
A. Bauer, "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates," ResearchGate, 2014. [Link]
-
A. Bauer et al., "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates," RSC Publishing, 2014. [Link]
-
S. Kumar et al., "Versatile Synthetic Platform for 1,2,3-Triazole Chemistry," National Institutes of Health, 2022. [Link]
-
Appretech Scientific Limited, "3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid," Appretech Scientific Limited, N/A. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile heterocyclic building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions and troubleshoot common issues encountered in the lab.
Core Challenges: Understanding the Substrate
Successful catalyst selection begins with a deep understanding of the substrate's unique electronic and structural features. The target molecule, this compound, presents two primary challenges that must be addressed for efficient cross-coupling.
-
The Electron-Deficient Triazole Core: The 1,2,3-triazole ring is an electron-deficient heteroaromatic system. This electronic nature makes the C-Br bond less reactive towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle compared to electron-rich aryl bromides. Furthermore, the lone pairs on the N2 and N3 atoms can act as potential coordination sites for the palladium catalyst, leading to catalyst inhibition or off-cycle species.
-
The Carboxylic Acid Moiety: The presence of a carboxylic acid at the C5 position introduces significant complexity.
-
Acidity: The acidic proton can react with the basic reagents required for many coupling reactions, potentially requiring additional equivalents of base.
-
Decarboxylation: Under the thermal and basic conditions common to cross-coupling, there is a significant risk of decarboxylation, leading to the formation of 4-bromo-1-methyl-1H-1,2,3-triazole as a major byproduct.[1][2] This is a critical failure pathway that must be mitigated.
-
Coordination: The carboxylate anion, formed in situ, can coordinate to the palladium center, influencing its catalytic activity.
-
The following sections provide reaction-specific guidance and troubleshooting tips to overcome these challenges.
General Catalyst System Selection: A Decision-Making Framework
A logical approach to selecting your initial reaction conditions is paramount. The flowchart below outlines a decision-making process for choosing the core components of your catalytic system.
Caption: Catalyst system decision tree for the target substrate.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[3] However, the electron-deficient nature of the triazole requires a highly active catalyst system.
| Component | Recommended Starting Point | Rationale |
| Pd Source | SPhos-Pd-G2 or XPhos-Pd-G3 (1-3 mol%) | Well-defined precatalysts ensure reliable formation of the active Pd(0) species, crucial for challenging substrates.[4][5] |
| Ligand | SPhos, XPhos, or RuPhos (1-3 mol%) | Bulky, electron-rich biaryl phosphine ligands accelerate both the oxidative addition and reductive elimination steps.[6][7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Moderately strong inorganic bases are effective for transmetalation while minimizing the risk of decarboxylation compared to stronger bases like NaOt-Bu.[8][9] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 10:1) or Toluene / H₂O | A protic co-solvent is often necessary to solubilize the base and facilitate the formation of the active boronate species. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation barrier for oxidative addition. |
Troubleshooting & FAQs
Q1: My reaction is stalled with significant starting material remaining. What should I do?
A1: This points to a low catalyst activity or an inhibited catalytic cycle.
-
Check Reagents: Ensure your solvent is rigorously degassed and your base is fresh. Oxygen can deactivate the Pd(0) catalyst.[4]
-
Increase Catalyst Loading: For particularly challenging coupling partners, increasing the catalyst and ligand loading to 5 mol% can be beneficial.
-
Change Ligand: If using a less bulky ligand, switch to a more sterically demanding one like RuPhos or BrettPhos to promote the reductive elimination step.
-
Consider an Alternative Catalyst System: An expanded-ring N-heterocyclic carbene (NHC) palladium complex has shown high efficacy for coupling halo-1,2,3-triazoles, even in water.[10]
Q2: I am observing a significant amount of a lower molecular weight byproduct, likely from decarboxylation. How can I prevent this?
A2: Decarboxylation is a major concern.
-
Lower the Temperature: This is the most direct approach. Try running the reaction at the lowest temperature that still affords a reasonable reaction rate (e.g., 70-80 °C), even if it requires longer reaction times.
-
Use a Milder Base: Switch from K₃PO₄ to a weaker base like K₂CO₃ or even powdered KF, though this may slow down the desired reaction.[9]
-
Protecting Group Strategy: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling.
Q3: I am seeing hydrodebromination (replacement of Br with H) as a side product. What is the cause?
A3: Hydrodebromination often arises from side reactions involving trace water or other proton sources with palladium-hydride species. This can be more prevalent with highly active, electron-rich catalysts. Try using a slightly less electron-rich ligand or ensure strictly anhydrous conditions. Additives like tetrabutylammonium bromide (TBAB) have been shown to suppress this side reaction in some systems.[11]
Heck Coupling: C-C Bond Formation with Alkenes
The Heck reaction couples the bromotriazole with an alkene.[12] The reaction is often tolerant of more functional groups but can be sensitive to steric hindrance and electronic effects.
| Component | Recommended Starting Point | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | A common, effective, and inexpensive palladium source for the Heck reaction.[13] |
| Ligand | PPh₃ or P(o-tolyl)₃ (4-10 mol%) | While less demanding than the Suzuki coupling, phosphine ligands are still needed to stabilize the catalyst and promote the reaction.[12] |
| Base | Et₃N or K₂CO₃ (2-3 equiv.) | An organic base like triethylamine or an inorganic base like potassium carbonate is typically used.[12] |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are generally preferred. |
| Temperature | 100-130 °C | Heck reactions often require high temperatures to proceed efficiently.[13] |
Troubleshooting & FAQs
Q1: My Heck reaction is very slow and gives low yields.
A1: This is common for electron-deficient halides.
-
Increase Temperature: Carefully increase the reaction temperature in 10 °C increments.
-
Use a Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly accelerate the reaction.[11]
-
Switch to a Palladacycle Catalyst: For very unreactive alkenes, a more active catalyst system, such as a Herrmann-Beller palladacycle, may be required.
Q2: I am getting a mixture of E and Z isomers. How can I improve selectivity?
A2: The Heck reaction typically has a strong preference for the trans (E) isomer.[14] If you are observing poor selectivity, it may indicate a competing reaction pathway. Adding halide salts (e.g., LiBr) can sometimes improve selectivity by coordinating to the palladium center.
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is the premier method for synthesizing arylalkynes.[15] It can be performed with or without a copper(I) co-catalyst.
| Component | Recommended Starting Point | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-3 mol%) | These are the classical, highly effective catalysts for Sonogashira couplings.[16] |
| Co-catalyst | CuI (1-5 mol%) | The copper(I) co-catalyst activates the terminal alkyne, allowing the reaction to proceed under milder conditions.[15] |
| Ligand | PPh₃ (included in precatalyst) | Triphenylphosphine is generally sufficient for the copper-co-catalyzed reaction. |
| Base | Et₃N or DIPEA (2-5 equiv.) | An amine base is required to neutralize the HBr formed and deprotonate the alkyne. It often serves as the solvent as well. |
| Solvent | THF or DMF | These are common co-solvents if the amine base is not used as the solvent. |
| Temperature | 25-60 °C | The copper-catalyzed reaction often proceeds at or slightly above room temperature. |
Troubleshooting & FAQs
Q1: I am observing significant Glaser coupling (homocoupling of the alkyne). How do I stop it?
A1: Glaser coupling is a copper-mediated side reaction promoted by oxygen.
-
Rigorous Degassing: Ensure your reaction mixture and headspace are completely free of oxygen by performing several vacuum/argon cycles.
-
Reduce Copper Loading: Lower the amount of CuI to the minimum required for catalysis (e.g., 1 mol%).
-
Go Copper-Free: For sensitive substrates, a copper-free Sonogashira protocol can be used. This typically requires a more electron-rich and bulky phosphine ligand (e.g., XPhos) and higher temperatures.[16][17]
Q2: The reaction is not going to completion.
A2:
-
Check Alkyne Quality: Ensure your terminal alkyne is pure.
-
Increase Temperature: If using a copper-free system, higher temperatures (80-100 °C) are often necessary.
-
Bulky Ligands: For challenging substrates, especially in copper-free systems, using a bulky, electron-rich ligand like XPhos or SPhos can improve performance.[18]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is the gold standard for forming C-N bonds but is highly dependent on using the correct, sterically demanding ligand.[19]
| Component | Recommended Starting Point | Rationale |
| Pd Source | [(THP-Dipp)Pd(cinn)Cl] or G3/G4 Palladacycle Precatalysts (1-3 mol%) | These highly active, specialized precatalysts are designed for challenging C-N couplings.[20][21][22] |
| Ligand | Biarylphosphines (e.g., XPhos, RuPhos) or NHCs | These ligands are essential to facilitate the difficult C-N reductive elimination step. The choice depends on the amine coupling partner.[19] |
| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.5-2.5 equiv.) | A strong, non-nucleophilic base is required to deprotonate the amine.[4] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are critical for success. |
| Temperature | 80-120 °C | Elevated temperatures are almost always required. |
Troubleshooting & FAQs
Q1: My amination reaction failed completely.
A1: C-N coupling is very sensitive to reaction parameters.
-
Atmosphere is Critical: These reactions are notoriously sensitive to oxygen.[4] Ensure your entire setup is under a strictly inert atmosphere (glovebox preferred).
-
Base Quality: The base (e.g., NaOt-Bu) must be fresh and handled under inert conditions. Clumps or discoloration indicate degradation.
-
Ligand Choice: The ligand is paramount. For primary amines, XPhos is often a good starting point. For secondary amines, a ligand like BrettPhos may be required. A screening of different ligands is often necessary.[5]
-
Catalyst Inhibition: The triazole substrate itself can inhibit the catalyst. Using a highly active precatalyst like [(THP-Dipp)Pd(cinn)Cl] has been shown to be effective for coupling with 5-amino-1,2,3-triazoles and is a strong candidate here.[20][21]
Experimental Protocol: A Template for Suzuki-Miyaura Coupling
This protocol provides a starting point for your experiments. All reagents should be handled under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the SPhos-Pd-G2 precatalyst (0.02 equiv., 2 mol%). Add this solid to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., a 10:1 ratio) to achieve a final substrate concentration of approximately 0.1 M.
-
Inerting: Seal the flask and perform three cycles of evacuating the headspace under vacuum and backfilling with argon.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid product. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Caption: Simplified Suzuki cycle highlighting potential catalyst inhibition.
References
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Molecules, 2019.
-
ResearchGate, 2017.
-
Molecules, 2022.
-
JACS Au, 2023.
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ResearchGate, 2022.
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Technical Support Center: Troubleshooting Low Conversion Rates with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the technical support guide for 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges encountered when using this versatile building block. This guide is structured in a question-and-answer format to provide direct, actionable solutions to low conversion rates in common synthetic transformations.
Part 1: General Troubleshooting & FAQs
Before delving into specific reaction types, several universal factors can contribute to low yields in heterocyclic synthesis.[1][2] Addressing these foundational issues is the first step toward a successful outcome.
Question: My reaction is sluggish or stalls completely, resulting in a low yield. What are the first things I should check?
Answer: A systematic check of your reaction fundamentals is the most efficient way to diagnose the problem.[1][3] Low conversion is often traced back to one of four key areas:
-
Reagent and Solvent Quality:
-
Purity: Impurities in starting materials can poison catalysts or introduce side reactions.[1] Verify the purity of your this compound and coupling partners by NMR or LC-MS.
-
Solvent Anhydrousness: Many reactions, especially those involving organometallics or highly reactive intermediates (like activated esters), are sensitive to moisture.[1] Ensure solvents are freshly dried using appropriate methods (e.g., distillation, molecular sieves, or solvent purification systems).
-
-
Reaction Atmosphere:
-
Inert Conditions: Palladium-catalyzed cross-couplings and reactions involving sensitive reagents often require an inert atmosphere to prevent catalyst oxidation or quenching of intermediates.[1] Ensure your flask is properly flame-dried and the reaction is run under a positive pressure of nitrogen or argon.
-
-
Temperature Control:
-
Accuracy: Verify that your heating or cooling apparatus is calibrated and maintaining the target temperature. Inconsistent heating can lead to the formation of side products or decomposition.[2]
-
Optimization: The optimal temperature may differ from literature precedents based on your specific substrates. A small temperature screen (e.g., ±10-20 °C) can reveal a more suitable condition.
-
-
Reaction Monitoring:
-
Degradation vs. Stalling: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you distinguish between a stalled reaction (starting material remains, no new products form) and product degradation (product appears and then diminishes over time).[1][3]
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of low conversion rates.
Caption: A systematic workflow for troubleshooting low reaction yields.
Part 2: Amide Bond Formation (Amidation)
The formation of an amide bond from the carboxylic acid moiety is one of the most common reactions performed with this substrate. The direct condensation of a carboxylic acid and an amine is generally difficult and requires activation of the carboxyl group.[4][5]
Question: My amide coupling reaction with this compound has a low yield. What are the likely causes?
Answer: Low conversion in amide coupling reactions is typically due to inefficient activation of the carboxylic acid, side reactions, or poor nucleophilicity of the amine.
-
Inefficient Carboxylic Acid Activation: The triazole ring is electron-withdrawing, which can influence the reactivity of the adjacent carboxylic acid. The choice of coupling reagent is critical. Standard carbodiimides like DCC or EDCI may require an additive to be effective.[4][6]
-
Inappropriate Base: The amine base used is crucial. Its role is to neutralize the acid formed during the reaction and, in some cases, to deprotonate the amine nucleophile. Using a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is often preferred to avoid competitive reactions.
-
Side Reactions: Using carbodiimides without an additive like 1-hydroxybenzotriazole (HOBt) can lead to the formation of a stable O-acylisourea intermediate that can rearrange to an unreactive N-acylurea, halting the reaction.
-
Steric Hindrance: If either the amine or the triazole substrate is sterically bulky, the reaction rate can decrease significantly. In such cases, more powerful coupling reagents or higher temperatures may be necessary.
Question: How do I select the best coupling reagent for this substrate?
Answer: The choice depends on the amine's reactivity, steric hindrance, and the need to suppress side reactions like racemization (if the amine is chiral). Uronium/aminium or phosphonium salt-based reagents are often more efficient than simple carbodiimides for challenging substrates.[7]
| Coupling Reagent | Full Name | Pros | Cons | When to Use |
| EDCI / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / 1-Hydroxybenzotriazole | Inexpensive; water-soluble byproducts are easily removed.[6] | Slower than uronium salts; can lead to N-acylurea side products without HOBt. | Simple, unhindered primary and secondary amines. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very fast and efficient; low rates of racemization.[7] | More expensive; can react with the amine nucleophile if addition order is wrong. | Hindered amines, weakly nucleophilic amines, and peptide couplings. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Highly effective and widely used. | Can cause racemization in sensitive substrates; guanidinium by-product formation is possible. | General-purpose coupling for a wide range of amines. |
| T3P® | Propylphosphonic Anhydride | High reactivity; byproducts are water-soluble and easily removed. | Often requires carefully controlled stoichiometry. | Large-scale synthesis where easy purification is critical. |
Mechanism of Carboxylic Acid Activation
This diagram shows the general activation pathway using a carbodiimide (like EDCI) and an additive (HOBt) to form a more reactive species that is less prone to side reactions.
Caption: Activation of a carboxylic acid using EDCI and HOBt.
Protocol: General Procedure for HATU-Mediated Amide Coupling
-
To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂) at 0 °C, add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture for 10-15 minutes to allow for the formation of the active ester.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aq. citric acid, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 4-position of the triazole ring is an excellent handle for forming new carbon-carbon or carbon-heteroatom bonds via cross-coupling chemistry, such as the Suzuki-Miyaura or Sonogashira reactions.[8][9]
Question: I am attempting a Suzuki coupling with my bromo-triazole, but I only recover starting material or see evidence of debromination. What's going wrong?
Answer: Failure in Suzuki couplings involving heteroaryl halides often points to issues with the catalyst system, base, or the stability of the boronic acid partner.[10][11]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure proper degassing of solvents and use of an inert atmosphere. The choice of ligand is also critical; electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often required for efficient coupling of heteroaryl halides.[9]
-
Incorrect Base/Solvent Combination: The base is required to activate the boronic acid for transmetalation.[9] A common system is an inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) in a two-phase solvent system like toluene/water or dioxane/water. The choice of base must be compatible with any sensitive functional groups on your substrates.
-
Boronic Acid Decomposition (Protodeboronation): Boronic acids can be unstable and undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen) under the reaction conditions, especially at high temperatures. Use fresh, high-purity boronic acid and consider using a slight excess (1.2-1.5 eq).
-
Debromination of Starting Material: This side reaction, where the bromine atom is replaced by hydrogen, can occur if the oxidative addition is slow or if there are competing reductive pathways. Optimizing the ligand and temperature can help minimize this.
Question: My Sonogashira coupling is not working. What are the key parameters to investigate?
Answer: The Sonogashira coupling is highly effective for C(sp²)-C(sp) bond formation but is sensitive to several factors.[8][12][13]
-
Copper Co-catalyst: The classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. Impurities can inhibit the copper, and it's often beneficial to add fresh CuI. However, copper can also promote the homocoupling of the alkyne (Glaser coupling).
-
Copper-Free Conditions: To avoid issues with copper, modern protocols often use a copper-free system. These reactions typically require a stronger amine base (e.g., pyrrolidine, DBU) and may need a specific palladium/ligand combination to be efficient.[12][14]
-
Amine Base: The amine (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. It must be anhydrous and free of peroxide impurities.
-
Alkyne Quality: Ensure the terminal alkyne is pure and that you have an accurate measure of its concentration if it is a liquid.
| Parameter | Suzuki Coupling | Sonogashira Coupling |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | PPh₃ (often part of the catalyst complex) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK | Et₃N, i-Pr₂NH, DBU |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | THF, DMF, or the amine base itself |
| Additives | Phase-transfer catalyst (e.g., NBu₄Br) may help.[10] | CuI (for copper-catalyzed variant) |
Catalytic Cycle for Suzuki Coupling
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- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Work-up procedure for reactions with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful work-up and purification of your reactions involving this versatile building block.
Introduction
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. Its unique substitution pattern offers a valuable scaffold for drug discovery. However, its physical properties, particularly its polarity and acidity, can present challenges during reaction work-up and purification. This guide is designed to provide a logical framework for navigating these challenges, ensuring high purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its work-up?
A1: The work-up procedure for this compound is primarily dictated by its carboxylic acid functionality and the overall polarity imparted by the triazole ring.
-
Solubility: Due to the polar triazole ring and the carboxylic acid group, the compound exhibits poor solubility in nonpolar organic solvents and good solubility in polar aprotic solvents like DMF and DMSO. Its sodium or potassium salt is expected to be highly soluble in water.
-
Stability: Triazole rings are generally stable under a range of acidic and basic conditions, which allows for flexibility in the pH adjustment during work-up[4][5][6].
Q2: I have just completed a reaction where my product is coupled with an amine to form an amide. What is the general work-up strategy?
A2: A standard work-up for an amide coupling reaction involving this carboxylic acid would typically involve an aqueous work-up to remove the coupling reagents and any unreacted starting material.
-
Quenching: The reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining amine and neutralize any basic coupling additives.
-
Extraction: The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed sequentially with:
-
A dilute acid (e.g., 1M HCl) to remove any unreacted amine.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted this compound.
-
Brine (saturated aqueous NaCl) to reduce the water content in the organic layer.
-
-
Drying and Concentration: The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.
Q3: How can I purify the crude this compound if it contains neutral organic impurities?
A3: An acid-base extraction is a highly effective method for this purpose[7].
-
Dissolve the crude material in an organic solvent in which the impurities are soluble (e.g., ethyl acetate or diethyl ether).
-
Extract the organic solution with an aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while the neutral impurities will remain in the organic layer.
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2.
-
The purified carboxylic acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low recovery of the carboxylic acid after acid-base extraction. | The pH of the aqueous layer was not sufficiently acidic during the precipitation step. | Ensure the pH is lowered to at least 1-2 using a strong acid like concentrated HCl. Check the pH with pH paper. |
| The compound is partially soluble in the acidic aqueous solution. | After acidification, cool the solution in an ice bath for an extended period to maximize precipitation. If recovery is still low, consider back-extraction of the acidic aqueous layer with a more polar organic solvent like ethyl acetate. | |
| The isolated product is an oil or a sticky solid. | Presence of residual solvent or impurities. | Triturate the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization and wash away less polar impurities. If this fails, column chromatography may be necessary. |
| Poor separation during column chromatography (streaking or broad peaks). | The carboxylic acid is interacting strongly with the silica gel. | Add a small amount of acetic acid (0.1-1%) to the eluent system to suppress the ionization of the carboxylic acid and improve the peak shape[8]. |
| The final product contains debrominated impurity. | This can occur under certain reductive conditions or with some organometallic reagents. | Purification by reverse-phase HPLC may be necessary to separate the brominated and debrominated compounds. Careful selection of reaction conditions to avoid harsh reducing agents is the best preventative measure. |
| Presence of isomeric impurities. | Isomeric impurities can arise during the synthesis of the triazole ring[9]. | Recrystallization from a suitable solvent system is often effective. If not, preparative HPLC is a viable option. |
Experimental Protocols
Protocol 1: Standard Acid-Base Work-up for Purification
This protocol is designed for the purification of this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 mL per gram of crude material).
-
Basification: Transfer the solution to a separatory funnel and add an equal volume of 1M sodium hydroxide (NaOH) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Re-extraction: Extract the organic layer again with a fresh portion of 1M NaOH to ensure complete recovery of the carboxylic acid. Combine the aqueous extracts.
-
Washing: Wash the combined aqueous extracts with a portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is between 1 and 2 (verify with pH paper). A white precipitate should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Work-up for Amide Coupling Reactions
This protocol is a general guideline for the work-up of a reaction where this compound is coupled with an amine using a coupling agent (e.g., HATU, EDC).
-
Quenching: After the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Washing with Acid: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer). This will remove any unreacted amine and basic byproducts.
-
Washing with Base: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of the organic layer) to remove any unreacted carboxylic acid.
-
Brine Wash: Wash the organic layer with brine (1 x volume of the organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.
-
Purification: The crude product can be further purified by column chromatography or recrystallization as needed.
Visualization of Work-up Logic
The following diagram illustrates the decision-making process for the work-up and purification of reactions involving this compound.
Caption: Decision tree for work-up and purification.
References
-
Costantino, G., et al. (2006). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through. The Royal Society of Chemistry. [Link]
-
Jain, A. K., et al. (2007). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. PMC - NIH. [Link]
-
Yüksek, H., et al. (2005). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. PMC - NIH. [Link]
-
İslamoğlu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. [Link]
-
Koçyiğit, Ü. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. ResearchGate. [Link]
-
Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit. [Link]
-
Scribd. (n.d.). Carboxylic Acid To Amide Reagents Details | PDF. Scribd. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Chromedia. (n.d.). HPLC Troubleshooting Guide. Chromedia. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. University of Calgary. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. [Link]
-
Springer. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC - NIH. [Link]
-
Pharmaffiliates. (n.d.). 4-Bromo-1-methyl-1H-1,2,3-triazole. Pharmaffiliates. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]
-
ScienceOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ScienceOpen. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 6. scienceopen.com [scienceopen.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. The control of impurities is a critical aspect of pharmaceutical development, directly impacting the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This document offers troubleshooting strategies and detailed analytical protocols to identify, characterize, and mitigate common impurities encountered during the synthesis of this key heterocyclic compound.
The Synthetic Landscape: A Plausible Pathway and the Genesis of Impurities
Understanding the potential impurities begins with a thorough understanding of the synthetic route. While several methods exist for synthesizing substituted 1,2,3-triazoles, a common and efficient approach is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3] This reaction typically involves the cycloaddition of an azide with a terminal alkyne to regioselectively yield a 1,4-disubstituted 1,2,3-triazole.[4]
A plausible pathway to the target molecule involves the reaction of methyl azide with an appropriate brominated alkyne ester, followed by saponification (hydrolysis) of the ester to yield the final carboxylic acid.
// Reactants methyl_azide [label="Methyl Azide (CH₃N₃)"]; alkyne_ester [label="Ethyl 3-bromo-2-propynoate"];
// Reaction 1: CuAAC cu_catalyst [label="Cu(I) Catalyst\n(e.g., CuSO₄/NaAsc)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate_ester [label="Intermediate Ester\n4-bromo-1-methyl-1H-1,2,3-\ntriazole-5-carboxylate"];
// Side Products from Reaction 1 regioisomer [label="Regioisomeric Impurity\n5-bromo-1-methyl-1H-1,2,3-\ntriazole-4-carboxylate", fillcolor="#FBBC05"]; debrominated_ester [label="Debrominated Impurity\n1-methyl-1H-1,2,3-triazole-\n5-carboxylate", fillcolor="#FBBC05"];
// Reaction 2: Hydrolysis hydrolysis [label="Saponification\n(e.g., NaOH, H₂O)", shape=ellipse, fillcolor="#FFFFFF"]; final_product [label="Final Product\n4-bromo-1-methyl-1H-1,2,3-\ntriazole-5-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Products from Reaction 2 debrominated_acid [label="Debrominated Impurity\n1-methyl-1H-1,2,3-triazole-\n5-carboxylic acid", fillcolor="#FBBC05"]; decarboxylated [label="Decarboxylated Impurity\n4-bromo-1-methyl-1H-\n1,2,3-triazole", fillcolor="#FBBC05"];
// Unreacted Materials unreacted_alkyne [label="Unreacted Alkyne Ester", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges methyl_azide -> intermediate_ester [label=" [3+2] Cycloaddition"]; alkyne_ester -> intermediate_ester; cu_catalyst -> intermediate_ester [style=dashed, arrowhead=none];
intermediate_ester -> final_product; hydrolysis -> final_product [style=dashed, arrowhead=none];
// Side reaction pathways alkyne_ester -> regioisomer [color="#EA4335", label=" Poor Regiocontrol"]; methyl_azide -> regioisomer [color="#EA4335"];
intermediate_ester -> debrominated_ester [color="#EA4335", label=" Reductive\nConditions"]; final_product -> debrominated_acid [color="#EA4335", label=" Reductive\nConditions"]; final_product -> decarboxylated [color="#EA4335", label=" Harsh Thermal/\npH Conditions"];
alkyne_ester -> unreacted_alkyne [style=invis]; // for positioning }
Plausible synthetic route and origin of key impurities.
Causality of Impurity Formation:
-
Starting Material-Related Impurities: Incomplete conversion will lead to the presence of unreacted alkyne ester in the reaction mixture.
-
Process-Related Impurities (Byproducts):
-
Regioisomers: The most significant challenge in many triazole syntheses is controlling regioselectivity. While CuAAC strongly favors the 1,4-isomer, suboptimal conditions or the use of other catalysts (like Ruthenium for 1,5-isomers) can lead to the formation of the undesired regioisomer, 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.[4]
-
Debromination: The bromine atom can be susceptible to reduction, leading to the formation of 1-methyl-1H-1,2,3-triazole-5-carboxylic acid. This can be caused by certain reducing agents or catalytic side reactions.
-
-
Degradation Impurities:
-
Decarboxylation: The carboxylic acid group may be lost under harsh thermal stress or extreme pH conditions during workup or storage, resulting in 4-bromo-1-methyl-1H-1,2,3-triazole.
-
-
Reagent-Related Impurities:
Frequently Asked Questions (FAQs)
Q1: My preliminary HPLC-UV analysis shows a major peak and a closely eluting minor peak with an identical mass in LC-MS. What is the likely identity of this impurity?
This is a classic presentation of a regioisomeric impurity. The 1,4- and 1,5-disubstituted triazole isomers have identical molecular weights and often similar polarities, causing them to elute closely in reverse-phase HPLC. While MS confirms they are isomers, their final structural confirmation requires spectroscopic analysis, primarily 2D NMR.
Q2: I've observed a peak in my LC-MS analysis corresponding to a mass loss of 79/81 Da from my main product. What does this indicate?
This mass loss is characteristic of a debrominated impurity. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, giving a distinctive M, M+2 isotopic pattern in mass spectrometry. The loss of this pattern and a corresponding mass shift of -79 or -81 Da strongly suggests the replacement of a bromine atom with a hydrogen atom.
Q3: How can I definitively distinguish between the desired this compound and its 5-bromo-4-carboxylic acid regioisomer?
The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through-bond heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).
-
For the desired 1,4,5-substituted product: In an HMBC spectrum, you would expect to see a correlation (a cross-peak) between the protons of the N-methyl group and the carbon of the carboxylic acid group (C5), as they are separated by three bonds (H₃C-N1-N2-C5).
-
For the regioisomeric impurity: You would not see this three-bond correlation. Instead, the N-methyl protons would likely show a correlation to the brominated carbon (C5).
Q4: What are the common sources of inorganic or metallic impurities, and how are they typically detected?
The most common source is the copper catalyst used in the CuAAC reaction.[5] Even after workup and purification, trace amounts can remain. These are best detected and quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive technique for elemental analysis.[1]
Troubleshooting Guide: From Observation to Identification
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of the final product.
Problem: Unexpected Peaks in HPLC Chromatogram
The appearance of unexpected peaks is the most common sign of impurities. A logical workflow is essential for efficient identification.
// Nodes start [label="Observation:\nUnexpected Peak in HPLC", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; lcms [label="Step 1: LC-MS Analysis", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Decisions after LC-MS decision_mass [label="Does Mass Match a\nPotential Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05"];
// Paths from decision mass_match [label="Yes: Tentative ID", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; mass_unknown [label="No: Unknown Impurity", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];
// Further Analysis isolate [label="Step 2: Isolate Impurity\n(Prep-HPLC or Column Chromatography)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; nmr [label="Step 3: Structural Elucidation\n(1H, 13C, 2D NMR)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_id [label="Confirmed Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> lcms; lcms -> decision_mass; decision_mass -> mass_match [label=" True"]; decision_mass -> mass_unknown [label=" False"]; mass_match -> isolate; mass_unknown -> isolate; isolate -> nmr; nmr -> final_id; }
Workflow for identifying unknown chromatographic peaks.
Table of Common Impurities and Their Analytical Signatures
| Impurity Name | Structure Description | Molecular Weight ( g/mol ) | Expected LC-MS (m/z) [M+H]⁺ | Key Analytical Characteristics |
| Product | This compound | 220.02 | 220/222 | Exhibits characteristic 1:1 isotopic pattern for Br. |
| Regioisomer | 5-bromo-1-methyl-1H-1,2,3-triazole-4-carboxylic acid | 220.02 | 220/222 | Identical mass to product; distinguishable by 2D NMR. |
| Debrominated Acid | 1-methyl-1H-1,2,3-triazole-5-carboxylic acid | 141.12 | 142 | Loss of Br isotopic pattern; mass shift of -79 Da. |
| Decarboxylated | 4-bromo-1-methyl-1H-1,2,3-triazole | 175.00 | 176/178 | Loss of CO₂ (44 Da); retains Br isotopic pattern. |
| Intermediate Ester | Ethyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate | 248.05 | 248/250 | Incomplete hydrolysis; mass is 28 Da higher than product. |
| Unreacted Alkyne | Ethyl 3-bromo-2-propynoate | 176.98 | 177/179 | Unreacted starting material. |
Standard Operating Procedures (SOPs) for Characterization
Adherence to validated analytical methods is crucial for obtaining reliable and reproducible data.[6]
SOP 1: HPLC-UV/MS Method for Impurity Profiling
This method is designed for the separation and detection of the main product and its primary organic impurities.
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100 - 500 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks exceeding 0.05% of the main peak area.
-
Analyze the mass spectrum for each peak to determine its molecular weight and isotopic pattern, comparing it against the table of potential impurities.
-
SOP 2: NMR Analysis for Structural Elucidation
This protocol is essential for the definitive identification of isomers and unknown impurities isolated via preparative chromatography.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).[8]
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the isolated, purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add Tetramethylsilane (TMS) as an internal standard if required.
-
-
Experiments to Perform:
-
¹H NMR: Provides information on the proton environment, chemical shifts, and coupling constants.
-
¹³C NMR & DEPT-135: Identifies all unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (protons on adjacent carbons).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial for isomer identification. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of molecular fragments.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
-
Data Interpretation:
-
For isomer confirmation, focus on the HMBC spectrum. Look for the key correlation between the N-CH₃ protons and the carboxylic acid carbon (C=O) to confirm the desired 1,4,5-substitution pattern. The absence of this peak and the presence of other correlations will indicate the regioisomer.
-
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Maleki, A., & Kamalzare, M. (2017). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Chougrani, K., & Berredjem, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]
-
Al-Sultani, A. A., et al. (2021). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation Method for 1-substituted-1H-1,2,3-triazole 4-carboxylic acid.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Pajkert, R., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]
-
Moodie, E. D. K., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Rao, R. N., & Vali, S. J. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media. Retrieved from [Link]
-
Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. Semantic Scholar. Retrieved from [Link]
-
Malani, A. H. (2018). Synthesis, characterization and biological evolution of some novel derivatives of 1,2,4-triazole. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from [Link]
-
Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
Li, H., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Retrieved from [Link]
-
Shah, S. R., et al. (2012). RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW. ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Moodie, E. D. K., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Retrieved from [Link]
-
El-Metwaly, N., et al. (2023). Design, Synthesis, and Antioxidant Activity Screening of Some New Thiazole and Pyrazolo[5,1-c][4][9][10]triazole Derivatives. ChemRxiv. Retrieved from [Link]
-
Singh, M., & Singh, J. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. Retrieved from [Link]
-
Jiang, Y., & Qin, G. (Eds.). (n.d.). Special Issue: Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. Retrieved from [Link]
-
Altan, M. F., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]
Sources
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- 3. Synthesis and Application of 1,2,3-Triazole Derivatives | Molecules | MDPI [mdpi.com]
- 4. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]
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- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. Moving beyond a simple data sheet, this document elucidates the rationale behind the expected spectral features, comparing them with structurally related analogs to offer a comprehensive understanding for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction: The Structural Significance of Substituted Triazoles
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its stability, dipole moment, and capacity for hydrogen bonding. The specific substitution pattern of this compound imparts a unique electronic and steric environment, making NMR spectroscopy an indispensable tool for its structural verification and for probing its molecular interactions. The strategic placement of a bromine atom, a methyl group, and a carboxylic acid on the triazole ring creates a distinct magnetic environment for each nucleus, which is reflected in their respective chemical shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Spectral Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and its chemical shift is sensitive to solvent and concentration. |
| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | The methyl group is attached to a nitrogen atom of the electron-deficient triazole ring, leading to a downfield shift compared to a typical alkyl methyl group. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 160 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| C4 (C-Br) | 125 - 135 | The carbon atom directly bonded to the electronegative bromine atom experiences a downfield shift. |
| C5 (C-COOH) | 140 - 150 | This carbon is part of the aromatic triazole ring and is deshielded by the attached carboxylic acid group. |
| N-CH₃ | 35 - 45 | The methyl carbon is deshielded due to its attachment to the nitrogen of the heterocyclic ring. |
Comparative Analysis with Structural Analogs
The predicted chemical shifts for this compound can be better understood by comparing them to the known NMR data of simpler, related compounds.
¹H NMR Comparison
-
1-methyl-1H-1,2,3-triazole: The N-methyl protons in this parent compound appear around δ 3.9 ppm. The introduction of a bromine atom at C4 and a carboxylic acid at C5 in our target molecule is expected to induce a slight downfield shift of the N-methyl signal due to the collective electron-withdrawing effects of these substituents.
-
Carboxylic Acid Proton: The proton of the carboxylic acid group typically resonates in the δ 10-13 ppm range and is often broad due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. In aprotic solvents like DMSO-d₆, this peak is more readily observed than in protic solvents like D₂O, where it would be exchanged for deuterium and become invisible in the ¹H spectrum.
¹³C NMR Comparison
-
1-methyl-1H-1,2,3-triazole: The C4 and C5 carbons of the parent triazole resonate at approximately δ 123 and 132 ppm, respectively.
-
Effect of Bromine: The introduction of a bromine atom at C4 will cause a significant downfield shift for C4 itself, a phenomenon known as the "heavy atom effect," while having a smaller electronic influence on the adjacent C5.
-
Effect of Carboxylic Acid: The carboxylic acid group at C5 will deshield this carbon due to its electron-withdrawing nature. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region of δ 160-180 ppm.[1]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is a good initial choice as it will dissolve the polar carboxylic acid and allow for the observation of the acidic proton. For comparison, an additional spectrum in CDCl₃ could be acquired if solubility permits.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
¹H NMR:
-
Tune and match the probe for ¹H.
-
Acquire a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.
-
Set the number of scans to a minimum of 16, and increase as needed for better signal-to-noise ratio.
-
-
¹³C NMR:
-
Tune and match the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A sufficient number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Visualizing the Molecular Structure and NMR Correlations
The following diagram illustrates the structure of this compound and highlights the key nuclei for NMR analysis.
Sources
Mass spectrometry analysis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid derivatives
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives
Abstract
The 1,2,3-triazole moiety is a vital scaffold in medicinal chemistry and drug development. The accurate characterization of its derivatives, such as this compound, is paramount for synthesis validation, metabolite identification, and quality control. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comparative analysis of various MS-based methodologies, focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind experimental choices, from ionization source selection to fragmentation pattern analysis, supported by detailed protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical frameworks for novel triazole derivatives.
Introduction: Analytical Strategy and Molecular Considerations
This compound is a polar, heterocyclic compound whose structure presents distinct features that dictate the optimal analytical approach. The presence of a carboxylic acid group lends itself to efficient ionization via electrospray, while the bromine atom provides a highly characteristic isotopic signature that serves as a crucial validation point in mass spectra. The triazole ring itself, with its multiple nitrogen atoms, offers sites for protonation but can also be susceptible to ring-opening fragmentation pathways under energetic conditions.
The primary challenge in analyzing this and similar molecules is choosing a method that preserves the parent structure while providing sufficient fragmentation for unambiguous identification. This guide compares the two most prominent MS-based platforms, LC-MS and GC-MS, evaluating their respective strengths and weaknesses for this class of compounds.
The Premier Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
For polar, often thermally labile molecules like carboxylic acids, LC-MS is the technique of choice.[1] It combines the separation power of liquid chromatography with the detection specificity of mass spectrometry, largely circumventing the need for chemical derivatization.
Ionization Technique Comparison: ESI vs. APCI
Electrospray Ionization (ESI) is the most suitable method for this analyte due to the polar carboxylic acid and nitrogen-rich triazole ring.[1][2] ESI is a soft ionization technique that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.
-
Negative Ion Mode ([M-H]⁻): This is the preferred mode for the target analyte. The acidic proton of the carboxylic acid is readily lost in solution, forming a carboxylate anion. This deprotonation is highly efficient, leading to a strong signal for the [M-H]⁻ ion. Analysis of carboxylic acids in negative ESI mode is a well-established and sensitive method.[3][4]
-
Positive Ion Mode ([M+H]⁺): Protonation can occur on the nitrogen atoms of the triazole ring. While feasible, the efficiency of protonation may be lower than that of deprotonation, potentially resulting in lower sensitivity.
Atmospheric Pressure Chemical Ionization (APCI) is an alternative, though generally less suitable for this specific compound. APCI is better for less polar molecules and involves gas-phase ionization, which can be more energetic than ESI, potentially leading to premature fragmentation.
Workflow for LC-MS Analysis
The following diagram outlines a typical workflow for the analysis of this compound derivatives using LC-MS.
Caption: A typical workflow for LC-MS/MS analysis of triazole carboxylic acids.
Fragmentation Analysis (Tandem MS/MS)
Tandem mass spectrometry (MS/MS) is essential for confirming the molecular structure. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of 1,2,3-triazoles can involve ring cleavage with the loss of stable neutral molecules like N₂.[5]
For the [M-H]⁻ ion of this compound, the expected fragmentation pathways include:
-
Decarboxylation: The most common fragmentation for a carboxylate anion is the neutral loss of CO₂ (44 Da).
-
Loss of Bromine: Cleavage of the C-Br bond, resulting in the loss of a bromine radical (79/81 Da).
-
Ring Cleavage: Loss of a nitrogen molecule (N₂, 28 Da) from the triazole ring is a characteristic fragmentation of this heterocycle.[5]
Caption: Proposed ESI(-) fragmentation pathways for the target analyte.
Experimental Protocol: LC-MS/MS Method
This protocol is designed as a self-validating system for the quantitative and qualitative analysis of the target compound.
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Create a calibration curve by serially diluting the stock solution (e.g., 1-1000 ng/mL) in a 50:50 mixture of water and acetonitrile.
-
Dissolve unknown samples in the same diluent to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
System: Agilent 1260 Infinity HPLC or equivalent.[6]
-
Column: Zorbax SB C18, 4.6 × 50 mm, 1.8 µm particle size.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
System: Agilent 6120 mass spectrometer or equivalent triple quadrupole/ion trap.[6][7]
-
Ion Source: Electrospray Ionization (ESI).[1]
-
Polarity: Negative.
-
Capillary Voltage: 3500 V.
-
Drying Gas (N₂): 10 L/min at 350 °C.
-
Scan Mode: Full Scan (m/z 50–300) to identify the [M-H]⁻ ion and MS/MS for fragmentation analysis.
-
MS/MS Transition (for quantification): Monitor the transition from the precursor ion (e.g., m/z 218) to a stable product ion (e.g., m/z 174, after loss of CO₂).
-
An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for volatile and thermally stable compounds.[8] For polar molecules like carboxylic acids, direct analysis is not feasible due to poor volatility and potential degradation in the hot injector.[9] Therefore, chemical derivatization is mandatory.
Derivatization: The Key to Volatility
To analyze the target compound by GC-MS, the acidic proton of the carboxylic acid must be replaced with a non-polar group.
-
Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This is a common and effective method for carboxylic acids.
-
Methylation: Reaction with diazomethane or trimethylsilyldiazomethane (TMS-DAM) converts the carboxylic acid to its corresponding methyl ester.
Fragmentation under Electron Ionization (EI)
Unlike the soft ionization of ESI, Electron Ionization (EI) is a hard technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[10] This creates a detailed "fingerprint" mass spectrum that is excellent for library matching and structural elucidation.
Key fragmentation features for the derivatized analyte would include:
-
Molecular Ion (M⁺·): Often weak or absent due to extensive fragmentation.[10]
-
Bromine Isotope Pattern: The M:M+2 ratio of ~1:1 will be evident in the molecular ion (if present) and any bromine-containing fragments.[11]
-
Characteristic Losses: Loss of the derivatizing group (e.g., ·CH₃ from a methyl ester) and subsequent fragmentation of the triazole ring.
Experimental Protocol: GC-MS Method
-
Derivatization:
-
Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA and 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
The sample is now ready for injection.
-
-
GC-MS Conditions:
-
System: Agilent 7890 GC coupled to a 5977 MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 280 °C, hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40–400.
-
Performance Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS depends heavily on the analytical goal, the sample matrix, and the available instrumentation. For this compound, LC-MS is demonstrably superior for routine analysis.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Excellent for the polar parent acid and its derivatives.[1] | Poor for the parent acid; requires derivatization.[9] |
| Sample Preparation | Simple "dilute and shoot" approach. | Multi-step derivatization required. |
| Ionization | Soft (ESI), preserves molecular ion, ideal for quantification.[2] | Hard (EI), extensive fragmentation, good for structural ID.[10] |
| Sensitivity | Typically very high (pg to fg levels).[12] | Good, but can be limited by derivatization efficiency. |
| Throughput | High, with run times often under 10 minutes.[13] | Lower, due to sample preparation and longer GC run times. |
| Key Advantage | Direct analysis of the native compound. | Highly reproducible fragmentation patterns for library matching. |
The Role of High-Resolution Mass Spectrometry (HRMS)
For definitive structural confirmation, especially for novel compounds, High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap) is invaluable. HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments.[12] This capability is crucial for distinguishing the target compound from potential isobaric interferences and confirming the presence and number of bromine atoms in each fragment ion.
Conclusion
The analysis of this compound and its derivatives is most effectively and efficiently accomplished using Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS) . The ability to directly analyze the polar parent compound in negative ion mode offers superior sensitivity, speed, and simplicity. The characteristic fragmentation patterns, including decarboxylation and loss of bromine, combined with the distinctive bromine isotopic signature, provide a robust and self-validating method for both quantification and structural confirmation.
While GC-MS remains a viable alternative following derivatization, its application is more specialized. It should be considered when its extensive, library-searchable fragmentation patterns are required for complex isomer differentiation or when LC-MS instrumentation is unavailable. For drug development and research applications where speed and accuracy are paramount, a well-developed LC-MS/MS method is the authoritative choice.
References
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López-Sanz, M., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A, 1125(2), 195-203. [Link]
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Beltrán, E., et al. (2002). Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry for the Rapid Screening of Triazole Residues in Wine and Strawberries. Journal of Chromatography A, 967(2), 255-60. [Link]
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Barceló-Barrachina, E., et al. (2004). Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. Journal of Chromatography A, 1054(1-2), 409-18. [Link]
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Pang, G. F., et al. (2011). [Determination of 11 triazole fungicides in fruits using solid phase extraction and gas chromatography-tandem mass spectrometry]. Se Pu, 29(1), 29-34. [Link]
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Sreekumar, S., et al. (2021). Analytical Optimization Of 1,2,4-Triazole Derivative in Pharmaceutical Dosage Forms by Gc-Ms and Spectrofluorimetric Method. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Farré, M., et al. (2012). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 403(5), 1335-45. [Link]
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Pervova, I. G., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(19), 6598. [Link]
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Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry. Journal of Chromatography A, 1141(1), 117-22. [Link]
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ResearchGate. (n.d.). Electrospray ionization mass spectrum of the compound 2l. ResearchGate. [Link]
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Borys, K., et al. (2018). Method for Trifuzol-Neo assay determination by GC-MS. Research Journal of Pharmacy and Technology, 11(10), 4341-4345. [Link]
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Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Wikipedia. [Link]
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Borys, K., et al. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 13(10), 1-8. [Link]
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Kabanova, E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1735. [Link]
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Gamoh, K., & Kishi, E. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(6), 537-43. [Link]
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Kumar, A., & Narasimhan, B. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3). [Link]
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Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6. [Link]
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Rijs, N. J., & O'Hair, R. A. J. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Accounts of Chemical Research, 50(6), 1436-1445. [Link]
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University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona Analytical & Biological Mass Spectrometry Core. [Link]
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Gil-de-la-Fuente, A., et al. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450. [Link]
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Borisov, R. S., et al. (2021). New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode. Rapid Communications in Mass Spectrometry, 35(1), e8954. [Link]
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A Comparative Guide to the Structural Elucidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid: An In-depth Analysis for Researchers
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, molecular docking simulations are performed, and lead compounds are optimized. This guide provides an in-depth comparison of methodologies for the structural elucidation of small molecules, centered around the example of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a substituted triazole derivative. While a definitive crystal structure for this specific molecule is not publicly available, we will draw upon data from closely related compounds to illustrate the principles and comparative advantages of various analytical techniques.
The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, known for its ability to form hydrogen bonds, its dipolar nature, and its metabolic stability.[1] These characteristics make triazole derivatives attractive scaffolds in the design of novel therapeutic agents, including antimicrobial and anticancer drugs.[1][2][3] The precise arrangement of substituents on this ring, as revealed by structural analysis, directly influences its biological activity.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, offering an unparalleled level of detail.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a solved crystal structure is a multi-step process that demands meticulous execution.
Figure 1: A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol:
-
Synthesis and Purification: The target compound, this compound, would first be synthesized. Synthetic routes for similar compounds often involve cycloaddition reactions.[1][2] Following synthesis, rigorous purification is essential, as impurities can hinder crystallization.
-
Crystal Growth: High-quality single crystals are the most critical and often most challenging prerequisite for a successful SC-XRD experiment. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and liquid-liquid diffusion. The choice of solvent is crucial and often determined empirically. For related triazole derivatives, solvents like acetonitrile, methanol, or acetone have been used successfully.[1][2]
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. These positions are then refined to best fit the experimental data.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Insights from Related Structures
While the specific crystal structure of this compound is not available, analysis of similar reported structures provides valuable insights. For instance, the crystal structure of 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione reveals a triclinic crystal system and provides precise bond lengths and angles.[4] It also highlights the presence of intermolecular N-H···S interactions and π-π stacking, which are crucial for crystal packing.[4] Similarly, the structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one shows the molecules are linked by C—Br⋯O=C interactions into infinite chains.[5] This type of detailed information on intermolecular interactions is unique to SC-XRD.
Alternative and Complementary Structural Elucidation Techniques
While SC-XRD provides the most definitive structural information, other techniques are often more accessible and can provide complementary data, especially when suitable crystals cannot be obtained.
Figure 2: Decision-making process for selecting a structural elucidation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in a molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the determination of the complete covalent framework of the molecule.
For a compound like this compound, NMR would be used to confirm the presence and connectivity of the methyl group, the triazole ring, and the carboxylic acid.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For our target compound, IR would show characteristic absorptions for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the triazole ring.
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry | IR Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution | Gas/Solution/Solid | Solid/Liquid |
| Information Obtained | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions | Covalent structure, connectivity, stereochemistry (in some cases) | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Key Advantage | Unambiguous and highly detailed 3D structure | Excellent for determining connectivity in solution | High sensitivity and accurate mass determination | Quick and easy identification of functional groups |
| Key Limitation | Requires high-quality single crystals, which can be difficult to grow | Does not provide information on bond lengths/angles or crystal packing | Does not provide direct information on connectivity or stereochemistry | Provides limited information on the overall molecular structure |
Conclusion
The structural elucidation of a novel compound like this compound is a critical step in its development for any application, particularly in the pharmaceutical industry. While a suite of spectroscopic techniques including NMR, MS, and IR are indispensable for confirming the identity and connectivity of a synthesized molecule, single-crystal X-ray diffraction remains the unparalleled gold standard for revealing its precise three-dimensional architecture. The detailed atomic-level information provided by SC-XRD, including subtle intermolecular interactions that govern crystal packing, is often the key to understanding a molecule's behavior and unlocking its full potential. For researchers in drug development, a combined approach, utilizing both spectroscopic and crystallographic methods, provides the most comprehensive and robust structural characterization.
References
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- Fun, H.-K. et al. (n.d.). 4-[(E)-4-Bromobenzylideneamino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, E64(3), o374.
- Gomha, S. M. et al. (2022). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules, 27(21), 7244.
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- Laus, G. et al. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.
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A Comparative Guide to HPLC Methods for Purity Assessment of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. The compound 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a heterocyclic molecule with acidic and polar characteristics, presents a unique analytical challenge. Its purity assessment demands a robust and reliable analytical methodology. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity profiling of this compound, grounded in scientific principles and practical expertise.
The Analytical Challenge: Polarity and Ionization
The structure of this compound, with its carboxylic acid group and nitrogen-containing triazole ring, renders it highly polar and ionizable. These properties are the primary hurdles in developing a successful HPLC method. Traditional reversed-phase (RP) HPLC, the workhorse of many analytical laboratories, often struggles to provide adequate retention for such polar compounds, leading to their elution in or near the solvent front and co-elution with process-related impurities or degradation products.[1][2][3]
To address this, several chromatographic strategies can be employed, each with its own set of advantages and disadvantages. This guide will compare three prominent HPLC techniques:
-
Reversed-Phase Liquid Chromatography (RP-LC) with modified conditions.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) .
-
Ion-Pair Chromatography (IPC) .
Comparative Analysis of HPLC Methodologies
The selection of the optimal HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the separation mechanisms of each technique.
| Parameter | Reversed-Phase LC (with modifications) | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pair Chromatography (IPC) |
| Primary Retention Mechanism | Hydrophobic interactions.[4] | Partitioning into a water-enriched layer on the stationary phase surface.[5][6] | A combination of hydrophobic interactions and ionic interactions with an ion-pairing reagent.[7][8] |
| Stationary Phase | C18, C8 (often with polar end-capping or embedded polar groups).[4] | Bare silica, amide, amino, or other polar bonded phases.[5][9][10] | C18, C8. |
| Mobile Phase | High aqueous content, often with pH adjustment to suppress ionization of the carboxylic acid.[2] | High organic content (typically >70% acetonitrile) with a small amount of aqueous buffer.[6][10] | Aqueous/organic mixture with an added ion-pairing reagent (e.g., tetra-alkylammonium salt).[11] |
| Advantages | - Ubiquitous and well-understood.- Wide variety of column chemistries available.- Good for separating non-polar and moderately polar impurities. | - Excellent retention for very polar and hydrophilic compounds.[5][6][9][10]- Enhanced sensitivity with mass spectrometry (MS) detection due to high organic mobile phase.[12] | - Specifically designed for ionic and ionizable compounds.- Can provide good retention and selectivity.[7] |
| Disadvantages | - Poor retention for the main analyte and polar impurities.[1][2]- Risk of "phase collapse" with highly aqueous mobile phases on traditional C18 columns. | - Can have longer equilibration times.- Retention can be sensitive to mobile phase water content.- May exhibit secondary interactions leading to poor peak shape.[13] | - Long column equilibration and wash-out times.[14]- Ion-pairing reagents can be aggressive to the stationary phase and contaminate the HPLC system.- Incompatible with MS detection.[2] |
Recommended Approach: A Deeper Dive
Based on the characteristics of this compound, a HILIC method is often the most robust and reliable choice for purity assessment. The rationale lies in its ability to provide strong retention for this highly polar compound, moving it away from the void volume and allowing for better resolution from potential polar impurities.
However, a well-developed RP-LC method using a modern, polar-endcapped or polar-embedded C18 column can also be a viable and sometimes more practical alternative, especially when MS incompatibility of IPC is a concern and the complexity of HILIC mobile phases is to be avoided. Suppressing the ionization of the carboxylic acid by lowering the mobile phase pH is a key strategy for enhancing retention in RP-LC.[2][15]
Ion-Pair Chromatography should be considered as a final option due to its potential for system contamination and incompatibility with MS detectors, which are often crucial for impurity identification.[2][14]
Experimental Protocols
The following are detailed, step-by-step methodologies for a recommended HILIC method and a viable RP-LC alternative. These protocols are designed to be self-validating systems, with system suitability tests incorporated to ensure data integrity, in line with ICH Q2(R1) guidelines.[16][17][18][19]
Method 1: HILIC for Superior Retention of Polar Analytes
This method leverages the HILIC separation mechanism to achieve strong retention and excellent peak shape for the target analyte.
Chromatographic Conditions:
-
Column: A HILIC column with an amide or bare silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 2 µL.
-
Sample Diluent: Acetonitrile/Water (90:10 v/v).
System Suitability Test (SST):
-
Prepare a solution of this compound at a suitable concentration (e.g., 0.5 mg/mL).
-
Inject the SST solution six times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
Method 2: Optimized RP-LC for a Practical Approach
This method utilizes a modern C18 column designed for polar analytes and a low pH mobile phase to achieve adequate retention.
Chromatographic Conditions:
-
Column: A polar-endcapped or polar-embedded C18 column (e.g., Phenomenex Luna Omega Polar C18, 4.6 x 150 mm, 3 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 50% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Sample Diluent: Water/Acetonitrile (95:5 v/v).
System Suitability Test (SST):
-
Prepare a solution of this compound at a suitable concentration (e.g., 0.5 mg/mL).
-
Inject the SST solution six times.
-
The RSD for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be ≥ 2000.
Visualization of Method Selection and Workflow
The decision-making process for selecting the appropriate HPLC method and the general workflow for purity assessment can be visualized as follows:
Caption: Decision tree for HPLC method selection.
Caption: General workflow for purity assessment.
Conclusion
The purity assessment of this compound requires a carefully considered chromatographic approach. While traditional reversed-phase HPLC presents challenges due to the compound's high polarity, these can be overcome with modern polar-functionalized columns and mobile phase optimization. However, for a truly robust and reliable separation that provides excellent retention and resolution from polar impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) stands out as the superior technique. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the impurity profile of the sample and the availability of instrumentation. The provided experimental protocols offer a solid starting point for developing and validating a method that ensures the quality and consistency of this important chemical entity.
References
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Dolan, J. W. (2011). Hydrophilic Interaction Liquid Chromatography (HILIC)—a powerful separation technique. PMC - NIH. [Link]
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Roemling, R., Sakata, M., & Kawai, Y. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America. [Link]
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Wikipedia. (n.d.). Hydrophilic interaction chromatography. Wikipedia. [Link]
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LinkedIn. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. LinkedIn. [Link]
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Fransson, B., Wahlund, K. G., Johansson, I. M., & Schill, G. (1976). Ion-pair chromatography of acidic drug metabolites and endogenic compounds. Journal of Chromatography A. [Link]
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Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
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Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials. [Link]
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Pharma Growth Hub. (2023). Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. YouTube. [Link]
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SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies. [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
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ICH. (1996). Validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. [Link]
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A Comparative Guide to the Reactivity of 4-Bromo- and 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The 1,2,3-triazole core, a prominent privileged structure, offers a stable and versatile platform for the synthesis of novel therapeutic agents and functional materials. Within this class of compounds, halogenated derivatives serve as key intermediates for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two such pivotal building blocks: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid and its iodo-analogue, 4-iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid . The insights and experimental data presented herein are intended to empower chemists to make informed decisions in their synthetic strategies.
Introduction: The Significance of Halogenated Triazoles in Synthesis
The 1-methyl-1H-1,2,3-triazole-5-carboxylic acid backbone is an attractive scaffold due to its combination of a metabolically stable heterocyclic core and a versatile carboxylic acid handle for further derivatization, such as amide bond formation. The introduction of a halogen at the 4-position unlocks a wealth of synthetic possibilities, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice between a bromo or an iodo substituent is a critical decision that significantly impacts reaction efficiency, conditions, and overall synthetic strategy. This guide will dissect the underlying chemical principles and provide practical, data-driven comparisons to illuminate the distinct reactivity profiles of these two valuable intermediates.
Synthesis of the Target Compounds
The synthesis of 4-bromo- and 4-iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can be approached through several routes. A plausible and adaptable strategy involves the initial construction of the methylated triazole carboxylic acid core, followed by a regioselective halogenation step.
Synthesis of the Core Structure: 1-Methyl-1H-1,2,3-triazole-5-carboxylic acid
A potential synthetic route to the core triazole structure is outlined below. This approach leverages a [3+2] cycloaddition reaction, a cornerstone of triazole synthesis.
Halogenation of the Triazole Core
With the core structure in hand, regioselective halogenation at the 4-position is the subsequent critical step.
-
Bromination: Direct bromination of the triazole ring can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS), often in a polar aprotic solvent like acetonitrile or DMF. The electron-withdrawing nature of the carboxylic acid and the triazole ring itself facilitates this electrophilic substitution.
-
Iodination: Similarly, iodination can be accomplished using N-iodosuccinimide (NIS) or other electrophilic iodine sources like iodine monochloride (ICl)[1].
It is often advantageous to perform the halogenation on the ester precursor to avoid potential complications with the free carboxylic acid. Subsequent hydrolysis then yields the target halogenated carboxylic acids.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are paramount for the construction of C-C and C-heteroatom bonds. The reactivity of the aryl halide in these transformations is fundamentally dictated by the strength of the carbon-halogen bond, which influences the rate-determining oxidative addition step. The general reactivity trend for aryl halides is Ar-I > Ar-Br > Ar-Cl > Ar-F . This is a direct consequence of the bond dissociation energies (BDEs), where the weaker C-I bond is more readily cleaved by the palladium catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron species, is a workhorse in modern organic synthesis[2]. When comparing our two substrates, the 4-iodo derivative is expected to exhibit significantly higher reactivity.
| Feature | 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | This compound |
| Reaction Rate | Faster | Slower |
| Typical Conditions | Milder (e.g., lower temperatures, shorter reaction times) | More forcing (e.g., higher temperatures, longer reaction times) |
| Catalyst Loading | Potentially lower | Generally higher |
| Side Reactions | Less prone to side reactions due to milder conditions | May require more robust catalyst systems to overcome lower reactivity |
| Expected Yield | Generally higher | Generally lower under identical, mild conditions |
This enhanced reactivity of the iodo-compound can be leveraged to achieve selective couplings in molecules bearing both bromo and iodo substituents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide[3]. The reactivity trend observed in Suzuki-Miyaura coupling holds true for the Sonogashira reaction. The 4-iodo-triazole will generally be the superior substrate, affording higher yields under milder conditions.
| Feature | 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | This compound |
| Reaction Rate | Faster | Slower |
| Typical Conditions | Often proceeds at room temperature | May require elevated temperatures |
| Catalyst System | Standard Pd/Cu catalysts are highly effective | May require more specialized ligands or higher catalyst loadings |
| Selectivity | High | Potential for competing Glaser coupling (alkyne homocoupling) under more forcing conditions |
| Expected Yield | Excellent | Good to moderate |
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent[4][5]. Once again, the C-I bond's lability leads to a higher reactivity for the 4-iodo-triazole.
| Feature | 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | This compound |
| Reaction Rate | Significantly faster | Slower |
| Typical Conditions | Milder, often with lower temperatures | Requires higher temperatures and potentially longer reaction times |
| Functional Group Tolerance | Excellent due to mild conditions | Good, but forcing conditions may impact sensitive functional groups |
| Expected Yield | High to excellent | Moderate to high |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, the reactivity trend for halogens in nucleophilic aromatic substitution (SNAr) is often reversed. The SNAr mechanism typically proceeds via an addition-elimination pathway, where the rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex[6][7]. The stability of this intermediate is enhanced by electron-withdrawing groups on the aromatic ring. The 1,2,3-triazole ring, particularly when substituted with a carboxylic acid, is sufficiently electron-deficient to undergo SNAr.
In this mechanism, the electronegativity of the halogen plays a more dominant role than its leaving group ability. The highly electronegative halogen polarizes the C-X bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the typical reactivity order for SNAr is Ar-F > Ar-Cl > Ar-Br > Ar-I .
| Feature | 4-Iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid | This compound |
| Reaction Rate | Slower | Faster |
| Mechanism | Addition-Elimination | Addition-Elimination |
| Rationale | Lower electronegativity of iodine makes the carbon less electrophilic | Higher electronegativity of bromine enhances the electrophilicity of the carbon at the 4-position |
| Expected Yield | Lower under identical conditions | Higher under identical conditions |
digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];reactants [label="Halotriazole + Nucleophile (Nu-)"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; products [label="Substituted Triazole + Halide (X-)", fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Nucleophilic Attack\n(Rate-Determining Step)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Elimination of Halide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants -> step1; step1 -> meisenheimer [label=" C-Br bond is more polarized"]; meisenheimer -> step2; step2 -> products;
}
Experimental Protocols
The following are representative, detailed protocols for key cross-coupling reactions. These should be adapted and optimized for the specific substrates and desired products.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-halotriazole (1.0 eq.), the corresponding boronic acid (1.2 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF). Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS. For the 4-iodo derivative, lower temperatures and shorter reaction times are often sufficient.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the 4-halotriazole (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and a copper(I) co-catalyst such as CuI (1-5 mol%).
-
Catalyst and Base: Add the palladium catalyst, for instance, PdCl₂(PPh₃)₂ (1-3 mol%), and a degassed amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent or co-solvent.
-
Solvent: If necessary, add an additional degassed solvent like THF or DMF.
-
Reaction: Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4-halotriazole (1.0 eq.) and the organostannane reagent (1.1 eq.) in an anhydrous, degassed solvent such as toluene or DMF.
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).
-
Additives (Optional): In some cases, additives like LiCl can accelerate the transmetalation step.
-
Reaction: Heat the mixture to 80-110 °C and monitor its progress. The 4-iodo derivative will likely react faster and at a lower temperature.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic layer with an aqueous solution of KF. Further wash with water and brine, then dry, concentrate, and purify the product by column chromatography[5].
Conclusion and Recommendations
The choice between 4-bromo- and 4-iodo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a strategic one that should be guided by the intended synthetic transformation.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille, etc.): The 4-iodo derivative is unequivocally the more reactive and often preferred substrate . Its use allows for milder reaction conditions, shorter reaction times, and potentially higher yields. This is particularly advantageous in complex syntheses where sensitive functional groups are present.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: The 4-bromo derivative is the more reactive substrate due to the higher electronegativity of bromine, which renders the carbon at the 4-position more electrophilic.
By understanding these fundamental reactivity differences, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of novel molecules.
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Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Available from: [Link]
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Rejuvenating the[4]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation. Frontiers in Chemistry, 10, 970653.
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Optimization of the Sonogashira coupling of 4-bromo-3-... - ResearchGate. Available from: [Link]
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Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. Molbank, 2019(4), M1094.
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A Senior Application Scientist's Guide to Triazole Synthesis: A Comparative Analysis of Building Block Strategies
Introduction: The Triazole Core in Modern Drug Discovery
The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry. Its unique combination of features—a stable aromatic system, a significant dipole moment, and the ability to act as a hydrogen bond acceptor—makes it an exceptionally effective pharmacophore and a robust bioisostere for amide bonds.[1][2] This has led to the integration of the 1,2,3-triazole scaffold into a multitude of approved therapeutics, from antibacterials to anticancer agents.[1][3] The challenge for researchers lies not in recognizing the value of the triazole core, but in efficiently synthesizing highly functionalized, multi-substituted versions to explore complex chemical space and optimize structure-activity relationships (SAR).
This guide provides a comparative analysis of synthetic strategies for constructing 1,4,5-trisubstituted 1,2,3-triazoles. We will use 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid as a model for a "pre-functionalized building block" approach and compare it against two powerful alternative strategies: de novo ring synthesis via catalytic cycloaddition and post-cycloaddition C-H functionalization. Each method offers distinct advantages in terms of convergency, atom economy, and substrate scope, and the optimal choice is dictated by the specific synthetic goal.
Method 1: The Pre-Functionalized Building Block Approach
This strategy relies on a pre-synthesized triazole core that already contains multiple points of functionality. Our model compound, this compound, is a classic example of such a building block. The logic is to leverage well-understood, high-yielding reactions to append diversity elements in the final stages of a synthesis.
The utility of this reagent is twofold:
-
The Carboxylic Acid: This group serves as a handle for standard amide bond formation, allowing for the introduction of a diverse range of amine-containing fragments.
-
The Bromo Group: Halogenated heterocycles are exceptionally valuable intermediates for transition metal-catalyzed cross-coupling reactions.[4][5] The C-Br bond at the 4-position is primed for reactions like Suzuki, Sonogashira, or Heck couplings, enabling the introduction of aryl, vinyl, or alkynyl substituents.[5]
Causality in Experimental Choice: By using a pre-formed, dual-functionalized core, chemists can design a highly convergent synthesis. Two complex fragments of a target molecule can be prepared independently and then coupled to the central triazole scaffold in the final steps. This approach often simplifies purification and maximizes the yield of the final product, as challenging bond formations are performed on a robust, stable heterocyclic core.
Caption: Divergent synthesis using a pre-functionalized triazole building block.
Method 2: De Novo Synthesis via Catalytic Azide-Alkyne Cycloaddition (AAC)
The most prominent alternative to using a pre-formed triazole is to construct the ring from an azide and an alkyne. This approach, a cornerstone of "click chemistry," is highly efficient and atom-economical.[6][7] The regiochemical outcome—whether a 1,4- or 1,5-disubstituted triazole is formed—is dictated by the choice of catalyst.[8][9]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, reliably and exclusively forming 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[10][11] To achieve a 1,4,5-trisubstituted pattern analogous to that from our building block, one must start with an internal alkyne or functionalize the C-5 position after the initial cycloaddition. A more direct, albeit less common, route involves the in situ generation of a triazolyl-copper intermediate from a terminal alkyne, which is then trapped by an electrophile to install the C-5 substituent.
Causality in Experimental Choice: The CuAAC reaction is chosen for its exceptional reliability, broad functional group tolerance, and mild reaction conditions (often performed in aqueous media).[12] When a 1,4-disubstituted pattern is the primary goal, this method is unparalleled. For 1,4,5-trisubstitution, it provides a robust entry point for subsequent C-H functionalization (see Method 3).
Caption: Synthesis via CuAAC followed by C-5 functionalization.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In a major breakthrough for triazole synthesis, ruthenium catalysts were found to invert the regioselectivity of the AAC reaction, yielding 1,5-disubstituted 1,2,3-triazoles from terminal alkynes.[1][13] Critically, RuAAC is also effective with internal alkynes, providing direct access to 1,4,5-trisubstituted triazoles in a single step.[13][14]
Causality in Experimental Choice: The RuAAC reaction is the method of choice for accessing the 1,5-disubstituted regioisomer. When a fully substituted triazole is the target, reacting an internal alkyne with an azide under RuAAC conditions is one of the most direct methods available. The regioselectivity with unsymmetrical internal alkynes is governed by steric and electronic factors, which must be considered during substrate design.[1]
Caption: Direct synthesis of a 1,4,5-trisubstituted triazole via RuAAC.
Method 3: Post-Cycloaddition C-H Functionalization
This modern strategy combines the reliability of CuAAC with the atom economy of C-H activation.[15][16] The approach involves first synthesizing a 1,4-disubstituted triazole via a standard CuAAC reaction. The C-H bond at the 5-position of the resulting triazole is then directly converted to a C-C or C-X bond using a transition metal catalyst, typically palladium. This circumvents the need to install a halogen or other leaving group, avoiding extra synthetic steps and the generation of stoichiometric waste.
Causality in Experimental Choice: C-H functionalization is chosen for its elegance and efficiency. It is a powerful tool for late-stage diversification, allowing for the direct arylation, alkenylation, or halogenation of a simple triazole precursor. The success of this method relies on the inherent reactivity of the C5-H bond and requires careful optimization of the catalyst, ligand, and oxidant system. The triazole ring itself often acts as a directing group, facilitating the C-H activation process.
Caption: Two-step synthesis via CuAAC and subsequent C-H functionalization.
Performance Comparison
| Feature | Method 1: Building Block | Method 2a: CuAAC | Method 2b: RuAAC | Method 3: C-H Functionalization |
| Primary Product | 1,4,5-Trisubstituted Triazole | 1,4-Disubstituted Triazole | 1,5- or 1,4,5-Trisubstituted | 1,4,5-Trisubstituted Triazole |
| Regioselectivity | Pre-defined and absolute | Excellent (1,4 only) | Excellent (1,5 or from internal alkyne) | Excellent (at C-5 of 1,4-isomer) |
| Key Advantage | Convergent; late-stage diversification | Highly reliable; mild conditions | Direct access to 1,5-isomers & fully substituted triazoles | High atom economy; avoids leaving groups |
| Key Disadvantage | Requires synthesis of the block | Indirect for 1,4,5-substitution | Catalyst cost; regiocontrol with unsymmetrical alkynes | Requires optimization of catalytic conditions |
| Atom Economy | Lower (synthesis of block) | High | High | Very High |
| Typical Catalyst | Pd or Cu (for coupling) | Copper(I) salts | Ruthenium(II) complexes | Palladium(II) salts |
Supporting Experimental Protocols
Protocol 1: Representative Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]
This protocol describes the synthesis of a 1,5-disubstituted 1,2,3-triazole, representative of the de novo synthesis strategy.
-
Materials: Benzyl azide (10.0 g, 0.075 mol), phenylacetylene (8.06 g, 0.0789 mol), chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)] (285 mg, 0.752 mmol), and 1,2-dichloroethane (DCE, 150 mL).
-
Procedure:
-
To a 500-mL three-necked round-bottomed flask purged with argon, add benzyl azide and DCE.
-
Add phenylacetylene to the solution.
-
Place the flask in a pre-heated oil bath at 45 °C.
-
After five minutes of stirring, add a solution of the ruthenium catalyst in 3 mL of DCE via syringe.
-
Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 1-benzyl-5-phenyl-1H-1,2,3-triazole.
-
Protocol 2: Representative Palladium-Catalyzed C-H Arylation
This protocol is an example of the post-cycloaddition functionalization strategy.
-
Materials: 1-Benzyl-4-phenyl-1H-1,2,3-triazole (0.2 mmol), 4-bromotoluene (0.4 mmol), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), triphenylphosphine (PPh₃, 20 mol%), and potassium carbonate (K₂CO₃, 0.4 mmol), N,N-dimethylformamide (DMF, 1 mL).
-
Procedure:
-
In a microwave vial, combine the 1,4-disubstituted triazole, 4-bromotoluene, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add DMF, seal the vial, and stir the mixture.
-
Heat the reaction mixture in a microwave reactor at 140 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 1-benzyl-5-(4-methylphenyl)-4-phenyl-1H-1,2,3-triazole.
-
Conclusion
The synthesis of highly substituted 1,2,3-triazoles is a critical task for advancing drug discovery and materials science. While the use of pre-functionalized building blocks like This compound offers a powerful and convergent route for late-stage diversification, it is one of several effective strategies available to the modern chemist.
-
De novo synthesis via CuAAC and RuAAC provides unparalleled efficiency in constructing the triazole core itself, offering direct access to specific regioisomers from simple, readily available azides and alkynes.
-
Post-cycloaddition C-H functionalization represents the state-of-the-art in atom-economical synthesis, allowing for the direct and efficient elaboration of simple triazole precursors without the need for pre-installed leaving groups.
The choice of methodology is not a matter of one being universally superior, but rather a strategic decision based on the specific target molecule, the desired level of convergency, the availability of starting materials, and the overall synthetic goals. A thorough understanding of these alternative approaches empowers researchers to design more efficient, flexible, and innovative routes to novel triazole-containing compounds.
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A Comparative Guide to the Biological Activity of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide Derivatives
This guide provides a comprehensive analysis of the potential biological activities of compounds derived from 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. In the absence of extensive direct studies on this specific scaffold, this document establishes a predictive comparison based on robust data from structurally related 1,2,3-triazole-carboxamides. We will delve into the established anticancer and antimicrobial properties of this class of compounds, supported by experimental data from authoritative sources, and provide detailed protocols for their evaluation.
The 1,2,3-Triazole Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, largely due to its favorable chemical properties and its ability to engage in various biological interactions. Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," allows for the efficient and regioselective synthesis of a diverse library of compounds. The resulting 1,4-disubstituted triazole is metabolically stable and capable of hydrogen bonding, which contributes to its role as a versatile pharmacophore. When coupled with a carboxamide moiety at the 5-position, the scaffold presents a unique combination of hydrogen bond donors and acceptors, further enhancing its potential for interaction with biological targets.
The core structure of interest, 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide, incorporates several key features that are expected to modulate its biological activity:
-
N1-Methylation: This modification can enhance metabolic stability and influence the compound's pharmacokinetic profile.
-
4-Bromo Substitution: The presence of a halogen atom can introduce favorable interactions with target proteins and modulate the electronic properties of the triazole ring.
-
5-Carboxamide Group: This functional group is crucial for establishing hydrogen bonds with biological macromolecules and can be readily modified to explore structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
While direct experimental data on derivatives of this compound is limited in the public domain, a comparative analysis based on closely related structures provides significant insights into their potential as therapeutic agents. The primary areas of interest for this class of compounds are their anticancer and antimicrobial activities.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potent anticancer activity of 1,2,3-triazole-carboxamide derivatives against a wide range of cancer cell lines.[1][2][3][4] The mechanism of action for many of these compounds involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
A comparative study of various 1,2,3-triazole-4-carboxamide derivatives revealed significant cytotoxic effects against human tumor cell lines.[1] For instance, certain derivatives have shown selective activity against ovarian cancer cells.[1] The structure-activity relationship studies often indicate that the nature of the substituent on the carboxamide nitrogen and the substitution pattern on the triazole ring are critical for potency and selectivity.
Table 1: Comparative Anticancer Activity of Selected 1,2,3-Triazole-Carboxamide Analogs
| Compound Class | Cancer Cell Line | Reported Activity (IC50/GP%) | Reference |
| 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides | Ovarian (OVCAR-4) | GP = -4.08% to 6.63% | [1] |
| 1,2,3-Triazole-linked Tetrahydrocurcumin | Colon (HCT-116) | IC50 = 1.09 ± 0.17 µM | [5] |
| Di-arylated 1,2,4-Triazoles | Breast (MCF-7) | IC50 = 4.8 µM | [6] |
| 1,2,3-Triazole-4-carboxamides | Lung (A549), Cervical (HeLa), Pancreatic (PANC-1) | Significant cytotoxic potential | [2] |
Based on these findings, it is highly probable that derivatives of this compound will exhibit noteworthy anticancer activity. The presence of the 4-bromo substituent could potentially enhance this activity through halogen bonding interactions with target enzymes.
Antimicrobial Activity: A Broad Spectrum of Possibilities
The 1,2,3-triazole scaffold is also a well-established pharmacophore in the development of novel antimicrobial agents.[7][8][9] Derivatives have shown activity against a range of bacterial and fungal pathogens.
A study on 1H-1,2,3-triazole analogues of metronidazole demonstrated that the introduction of the triazole moiety significantly enhanced the antimicrobial activity compared to the parent drug.[7][8] Several of the synthesized compounds displayed excellent potency against both fungal and bacterial strains.[7][8]
Table 2: Comparative Antimicrobial Activity of Selected 1,2,3-Triazole Analogs
| Compound Class | Microorganism | Reported Activity | Reference |
| 1H-1,2,3-Triazole analogues of Metronidazole | Fungi and Bacteria | Potent inhibition of growth | [7][8] |
| 4,5-Disubstituted-1,2,4-triazol-3-ones | Bacteria and Fungi | Good to moderate activity | [9] |
| 1,2,4-Triazole-3-carboxamides | Micrococcus luteus, Pseudomonas aeruginosa | Antimicrobial potential | [10] |
The structural features of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide derivatives suggest they would likely possess significant antimicrobial properties. The lipophilicity introduced by the bromo and methyl groups could enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of novel 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide derivatives, standardized and robust experimental protocols are essential.
Synthesis of 1,2,3-Triazole-5-carboxamides
The synthesis of the target carboxamides would typically start from the corresponding this compound.
Step-by-step Methodology:
-
Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene.
-
Amide Coupling: The resulting acid chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is usually performed at low temperatures to control reactivity and is stirred until completion.
-
Purification: The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure carboxamide derivative.
Caption: General synthesis workflow for 1,2,3-triazole-5-carboxamides.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the MTT to be metabolized by living cells into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step Methodology:
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights and Future Directions
The biological activity of 1,2,3-triazole-5-carboxamides is intricately linked to their structural features. Based on the available literature, the following SAR trends can be extrapolated to the 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide scaffold:
-
Amide Substituent: The nature of the group attached to the carboxamide nitrogen is a critical determinant of activity. Aromatic and heteroaromatic substituents often lead to potent compounds due to their ability to engage in π-π stacking and other interactions with biological targets.
-
Triazole Substitution: The N1-methyl group is expected to enhance lipophilicity and metabolic stability. The 4-bromo substituent introduces a potential site for halogen bonding, which can significantly improve binding affinity to target proteins.
Future research should focus on the synthesis of a focused library of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxamide derivatives with diverse substituents on the amide nitrogen. This will allow for a systematic exploration of the SAR and the identification of lead compounds with optimized potency and selectivity for either anticancer or antimicrobial applications.
Caption: Structure-activity relationship logic for the target scaffold.
Conclusion
While direct experimental evidence for the biological activities of derivatives of this compound is not yet abundant, a comparative analysis based on the extensive research into the broader class of 1,2,3-triazole-carboxamides strongly suggests their significant potential as both anticancer and antimicrobial agents. The unique combination of an N1-methyl group, a 4-bromo substituent, and a versatile 5-carboxamide moiety provides a rich scaffold for the development of novel therapeutic candidates. The experimental protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the promising biological landscape of this class of compounds.
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In Silico Modeling of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic Acid Derivatives: A Comparative Guide
Introduction
The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in diverse biological interactions.[1][2] Derivatives of this heterocycle have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4] This guide focuses on a specific, yet promising subclass: 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid derivatives. The strategic placement of a bromine atom and a carboxylic acid group offers unique opportunities for molecular interactions and further chemical modifications, making this scaffold a prime candidate for rational drug design.
In silico modeling has become an indispensable tool in modern drug discovery, providing a rapid and cost-effective means to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel compounds before their synthesis. This guide provides a comparative overview of key computational methodologies for the evaluation of this compound derivatives, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Part 1: A Comparative Analysis of In Silico Methodologies
The successful design of novel therapeutics hinges on a multi-faceted computational approach. Here, we compare four critical in silico techniques: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR), Molecular Dynamics (MD) Simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Section 1.1: Molecular Docking Simulations: Unveiling Binding Interactions
Objective: Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating the binding affinity and elucidating key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.[5][6] For triazole derivatives, which have shown promise as anticancer and antimicrobial agents, relevant targets include enzymes like Poly (ADP-ribose) polymerase 1 (PARP1) and fungal cytochrome P450-dependent lanosterol 14-α-demethylase (CYP51).[5][7]
Comparative Software Analysis:
| Software | Scoring Function Principle | Strengths | Limitations |
| AutoDock Vina | Empirical free energy scoring function | Open-source, high speed, and good accuracy for many systems. | Scoring function is less sophisticated than commercial alternatives. |
| Schrödinger's Glide | Chemically advanced scoring functions (SP and XP) | High accuracy, excellent for lead optimization, integrated drug discovery suite. | Commercial license required, computationally intensive. |
| GOLD | Genetic algorithm for ligand flexibility | Excellent for ligands with many rotatable bonds, highly customizable. | Can be complex to set up, commercial license required. |
Experimental Protocol: Molecular Docking of a Triazole Derivative against PARP1
-
Protein Preparation:
-
Download the crystal structure of PARP1 from the Protein Data Bank (PDB ID: 4ZZZ).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 3D structure of a this compound derivative.
-
Assign correct bond orders and protonation states.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
-
Grid Generation:
-
Define the binding site on PARP1 based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Run the docking algorithm using software like AutoDock Vina or Glide.
-
Generate multiple binding poses for the ligand.
-
-
Results Analysis:
-
Analyze the predicted binding affinities (e.g., docking scores in kcal/mol).[5]
-
Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with active site residues.
-
Caption: The process of QSAR model development and validation.
Section 1.3: Molecular Dynamics (MD) Simulations: Assessing Binding Stability
Objective: While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, assessing the stability of the complex over time. [8]This is crucial for understanding the true nature of the binding and can reveal important conformational changes. [9] Comparative Analysis: MD Simulations vs. Static Docking
| Feature | Molecular Docking | Molecular Dynamics |
| Time Scale | Nanoseconds (implicit) | Nanoseconds to microseconds (explicit) |
| System Flexibility | Ligand is flexible, protein is often rigid | Both ligand and protein are fully flexible |
| Solvent | Implicit | Explicit water molecules |
| Computational Cost | Low | High |
| Primary Output | Binding pose and score | Trajectory of atomic motion, binding free energy |
Experimental Protocol: MD Simulation of a Docked Triazole-PARP1 Complex
-
System Preparation:
-
Take the best-docked pose from the molecular docking experiment.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P). [9] * Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove bad contacts.
-
Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure.
-
-
Production Run:
-
Run the MD simulation for a sufficient length of time (e.g., 100 ns) to allow the system to reach a stable state. [5]
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.
-
Caption: A typical workflow for molecular dynamics simulations.
Section 1.4: ADMET Prediction: Evaluating Drug-Likeness
Objective: Early assessment of a compound's ADMET properties is critical to avoid costly late-stage failures in drug development. [10]In silico ADMET prediction models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. [11][12] Comparative Software Analysis:
| Software | Key Features | Access |
| SwissADME | Comprehensive prediction of physicochemical properties, pharmacokinetics, and drug-likeness. | Web-based, free |
| pkCSM | Predicts a wide range of ADMET properties, including toxicity endpoints. | Web-based, free |
| Discovery Studio | Integrated suite with advanced ADMET prediction models. | Commercial |
Experimental Protocol: ADMET Prediction for a Novel Triazole Derivative
-
Input Structure:
-
Provide the 2D structure of the this compound derivative in a suitable format (e.g., SMILES).
-
-
Run Prediction:
-
Submit the structure to an online server like SwissADME or pkCSM.
-
-
Analyze Results:
-
Evaluate the predicted properties against established criteria for drug-likeness, such as Lipinski's Rule of Five.
-
Assess potential liabilities, such as inhibition of CYP enzymes or hERG blockage. [10]
-
Caption: The ADMET screening process to identify promising drug candidates.
Part 2: Integrated Analysis and Experimental Validation
Section 2.1: A Synergistic Approach to Candidate Selection
The true power of in silico modeling lies in the integration of these diverse methodologies. A promising lead candidate should not only exhibit a high predicted binding affinity in molecular docking studies but also demonstrate stability in MD simulations. Furthermore, its predicted activity from a validated QSAR model should be high, and it should possess a favorable ADMET profile. By combining these computational endpoints, researchers can prioritize a smaller set of high-potential compounds for synthesis and experimental testing.
Section 2.2: The Imperative of Experimental Validation
It is crucial to emphasize that in silico predictions are models of reality, not reality itself. Experimental validation is a non-negotiable step in the drug discovery pipeline. The synthesis of the most promising this compound derivatives, followed by in vitro biological assays (e.g., enzyme inhibition assays, cell-based cytotoxicity assays), is essential to confirm the computational predictions. [3][13]A strong correlation between predicted and experimental data not only validates the chosen lead compounds but also reinforces the predictive power of the computational models for future studies.
Conclusion
The in silico modeling of this compound derivatives offers a powerful and efficient strategy to accelerate the discovery of novel therapeutic agents. By judiciously applying and integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of these compounds and make informed decisions about which candidates to advance in the drug discovery process. While computational methods provide invaluable guidance, they must always be complemented by rigorous experimental validation to ultimately translate promising virtual hits into tangible clinical candidates.
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Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether. (2017). Chemistry Central Journal. [Link]
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1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. (2024). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Conjugates. (2020). ACS Omega. [Link]
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Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. (2024). Molecules. [Link]
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Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. (2022). Current Organic Chemistry. [Link]
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Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid moiety. (2022). Bioorganic Chemistry. [Link]
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A Comparative Guide to Coupling Reagents for the Synthesis of 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxamides
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of amide derivatives from heteroaromatic carboxylic acids is a frequent and often challenging task. This guide provides an in-depth comparative analysis of common coupling reagents for the amidation of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid, a scaffold of interest in the development of novel therapeutic agents. This document will delve into the mechanistic nuances of various reagent classes, present objective comparisons of their performance, and provide detailed experimental protocols to aid in the rational selection of the optimal synthetic route.
Introduction: The Challenge of Coupling Heteroaromatic Carboxylic Acids
The amide bond is a cornerstone of countless biologically active molecules. Its formation, typically through the coupling of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis.[1] However, the direct condensation of a carboxylic acid and an amine is kinetically slow due to the formation of a non-reactive ammonium carboxylate salt.[2] To overcome this, activating agents, known as coupling reagents, are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.
The substrate at the heart of this guide, this compound, presents a unique set of challenges. The electron-deficient nature of the triazole ring, further accentuated by the electron-withdrawing bromo substituent, can influence the reactivity of the carboxylic acid. The lone pairs on the triazole nitrogen atoms can also potentially interact with the coupling reagents or reaction intermediates.[3] Therefore, a careful selection of the coupling reagent is paramount to ensure high yields, minimize side reactions, and preserve the integrity of the heterocyclic core.
This guide will compare four major classes of coupling reagents: uronium/aminium salts (HATU), phosphonium salts (PyBOP), carbodiimides (EDC in conjunction with HOBt), and a third-generation uronium salt (COMU).
Uronium/Aminium Salts: The Power of HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective and widely used coupling reagent.[4] Its efficacy stems from the formation of a highly reactive OAt-active ester.[5] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance during the aminolysis step, accelerating the reaction and minimizing side reactions.[6][7]
Mechanism of Action
The reaction proceeds via the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is then rapidly converted to the OAt-active ester. The amine subsequently attacks this active ester to yield the desired amide and 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.[7]
Advantages and Disadvantages
| Feature | Description |
| High Reactivity | Generally provides fast reaction times and high yields, even with sterically hindered substrates.[4] |
| Low Racemization | The rapid formation of the active ester and its subsequent aminolysis minimize the risk of epimerization of chiral centers.[8] |
| Side Reactions | Excess HATU can react with the amine to form a guanidinium byproduct, so it should not be used in large excess.[8] |
| Safety | HATU is potentially explosive and has been reported to be a skin sensitizer.[7] |
For this compound, HATU is an excellent first choice due to its high reactivity, which can overcome the potential electron-withdrawing effects of the substituted triazole ring.
Phosphonium Salts: The Reliability of PyBOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular phosphonium-based coupling reagent.[9] It is a safer alternative to its predecessor, BOP, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[10]
Mechanism of Action
Similar to uronium salts, PyBOP reacts with a carboxylate to form a benzotriazol-1-yl ester (OBt-ester), which then reacts with the amine to form the amide bond. The byproducts are tris(pyrrolidino)phosphine oxide and HOBt.
Advantages and Disadvantages
| Feature | Description |
| High Efficiency | Provides good yields and is effective for a wide range of substrates.[10] |
| Safety | Avoids the formation of carcinogenic HMPA.[10] However, PyBOP itself is considered potentially explosive.[9] |
| Byproduct Removal | The phosphine oxide byproduct can sometimes be challenging to remove completely.[11] |
| One-Pot Procedure | Can be used in a one-pot procedure where the coupling reagent is added last.[11] |
PyBOP is a reliable choice for the coupling of this compound, particularly when a one-pot procedure is desired and the potential for byproduct removal challenges is acceptable.
Carbodiimides: The Workhorse EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a water-soluble carbodiimide that is frequently used in amide bond synthesis.[8] Its utility is often enhanced by the addition of 1-hydroxybenzotriazole (HOBt), which acts as a racemization suppressant and improves reaction efficiency.
Mechanism of Action
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization and other side reactions. HOBt intercepts this intermediate to form a more stable OBt-active ester, which then reacts with the amine to form the amide. The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous workup.[12]
Advantages and Disadvantages
| Feature | Description |
| Cost-Effective | Generally more economical than uronium and phosphonium salts. |
| Easy Workup | The water-solubility of the EDC-urea byproduct simplifies purification.[12] |
| Protocol for Electron-Deficient Systems | A modified protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient amines and functionalized carboxylic acids.[13] |
| Potential for Side Reactions | Without an additive like HOBt, there is a higher risk of racemization and N-acylurea formation. |
Given the electron-deficient nature of the target carboxylic acid, the specialized EDC/DMAP/HOBt protocol could be particularly advantageous.[13]
Third-Generation Uronium Salts: The Safety and Efficacy of COMU
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt that offers several advantages over its predecessors.[14] It is based on the OxymaPure leaving group, which is a safer alternative to the potentially explosive HOBt and HOAt.[15]
Mechanism of Action
COMU activates carboxylic acids to form highly reactive Oxyma-active esters. The morpholino group enhances the solubility and stability of the reagent.[16] A key advantage is that it is effective with only one equivalent of base.[15]
Advantages and Disadvantages
| Feature | Description |
| High Efficiency | Coupling efficiency is comparable or even superior to HATU. |
| Enhanced Safety | Non-explosive and less allergenic compared to benzotriazole-based reagents.[15] |
| Simplified Workup | The byproducts are water-soluble, facilitating purification.[15] |
| Cost | May be more expensive than older coupling reagents. |
COMU represents a modern, safe, and highly effective option for the amidation of this compound, combining the high reactivity of uronium salts with improved safety and ease of purification.
Comparative Performance Summary
The following table provides a qualitative comparison of the four coupling reagents for the amidation of this compound.
| Reagent | Reactivity | Racemization Risk | Ease of Workup | Safety Concerns | Recommended Use Case |
| HATU | Very High | Very Low | Moderate | Potentially explosive, sensitizer | Difficult couplings, sterically hindered substrates |
| PyBOP | High | Low | Moderate | Potentially explosive | General purpose, one-pot reactions |
| EDC/HOBt | Good | Low (with HOBt) | Easy | Low | Cost-sensitive syntheses, electron-deficient systems (with DMAP) |
| COMU | Very High | Very Low | Easy | High | When safety and efficiency are paramount |
Experimental Protocols
The following are detailed, step-by-step methodologies for the coupling of this compound with a generic primary amine (e.g., benzylamine) using each of the discussed reagents.
Protocol 1: HATU-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 15-30 minutes for pre-activation.
-
Add the primary amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[12]
Protocol 2: PyBOP-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
PyBOP (1.1 equiv)
-
DIPEA (2.2 equiv)
-
Anhydrous DMF
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous DMF.
-
Add PyBOP (1.1 equiv) to the solution.
-
Add DIPEA (2.2 equiv) dropwise to the reaction mixture.[17]
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Protocol 3: EDC/HOBt-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).[12]
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[12]
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.[12]
-
Upon completion, if using DCM, wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with ethyl acetate before washing.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography or recrystallization.[12]
Protocol 4: COMU-Mediated Coupling
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.1 equiv)
-
COMU (1.1 equiv)
-
DIPEA (1.2 equiv)
-
Anhydrous DMF
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add COMU (1.1 equiv) and DIPEA (1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes for pre-activation.
-
Add the primary amine (1.1 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with water, 1N HCl, saturated aqueous NaHCO₃, and brine to remove the water-soluble byproducts.[15]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Conclusion and Recommendations
The choice of coupling reagent for the amidation of this compound is a critical parameter that influences reaction efficiency, purity, and overall process viability. For general-purpose, high-efficiency synthesis, HATU remains a top contender, though safety precautions must be observed. For a balance of reactivity and improved safety, COMU presents a modern and highly effective alternative with the added benefit of simplified workup. PyBOP offers a reliable one-pot option, while EDC/HOBt is a cost-effective choice, with a specialized protocol available for potentially challenging electron-deficient substrates.
It is recommended that for a novel substrate such as this, small-scale screening of a few selected reagents be performed to empirically determine the optimal conditions. The protocols provided in this guide serve as a robust starting point for such investigations. By understanding the mechanistic underpinnings and practical considerations of each class of coupling reagent, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
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Coupling Reagents - Aapptec Peptides. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
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HATU - Wikipedia. Available at: [Link]
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COMU: a third generation of uronium-type coupling reagents - PubMed. Available at: [Link]
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Nucleophilicity of triazole and MCQ by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube. Available at: [Link]
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HATU/PyBOP coupling procedure question : r/Chempros - Reddit. Available at: [Link]
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New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]
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Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]
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Amine to Amide Mechanism - HATU - Common Organic Chemistry. Available at: [Link]
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amide coupling help : r/Chempros - Reddit. Available at: [Link]
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1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Available at: [Link]
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1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PubMed. Available at: [Link]
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Proposed interaction between the amide substituents on the 1,2,3-triazole moiety of TSAO analogue 4 and the hydrophobic zones delineated by the RT residues shown - ResearchGate. Available at: [Link]
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A Researcher's Guide to Differentiating 1,4- and 1,5-Disubstituted 1,2,3-Triazole-5-Carboxylic Acids: A Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry. Its prevalence stems from its remarkable stability, capacity for hydrogen bonding, and its role as a reliable bioisostere for amide bonds. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles a routine and highly efficient process.[1] However, the therapeutic potential of the less-common 1,5-disubstituted regioisomer necessitates a clear and reliable method for distinguishing between these two structural motifs. This guide provides an in-depth spectroscopic comparison of 1,4- and 1,5-disubstituted 1,2,3-triazole-5-carboxylic acids, offering experimental data and the underlying principles to ensure unambiguous structural assignment.
The Synthetic Imperative: Regioselectivity in Triazole Formation
The ability to selectively synthesize either the 1,4- or 1,5-disubstituted triazole isomer is fundamental to harnessing their distinct properties. The choice of catalyst is the primary determinant of the reaction's regiochemical outcome.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers: This Nobel Prize-winning reaction is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles. The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with an organic azide in a stepwise manner to exclusively yield the 1,4-isomer.[2] The reaction is highly robust, proceeds under mild conditions, and is tolerant of a wide range of functional groups.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers: In contrast to copper catalysis, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, direct the cycloaddition to favor the formation of the 1,5-disubstituted product.[3] The proposed mechanism involves the formation of a ruthenium-acetylide intermediate that undergoes oxidative cyclization with the azide, leading to the selective formation of the 1,5-regioisomer.
Caption: Regioselective synthesis of 1,2,3-triazole regioisomers.
Spectroscopic Fingerprints: Distinguishing the Isomers
The most definitive methods for differentiating between 1,4- and 1,5-disubstituted 1,2,3-triazoles are nuclear magnetic resonance (NMR) spectroscopy, complemented by infrared (IR) spectroscopy and mass spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
¹³C NMR Spectroscopy: A Definitive Diagnostic Tool
The most unambiguous method for assigning the regiochemistry of 1,4- and 1,5-disubstituted 1,2,3-triazoles is ¹³C NMR spectroscopy. A seminal study in the Journal of Organic Chemistry established a clear and consistent difference in the chemical shifts of the triazole ring carbons for the two isomers.[4][5]
For a 1,4-disubstituted-1H-1,2,3-triazole , the C5 carbon signal typically appears in the upfield region of approximately δ 120-125 ppm . In contrast, the C4 carbon signal of a 1,5-disubstituted-1H-1,2,3-triazole is found significantly downfield, generally in the range of δ 133-137 ppm .[4][5] This substantial difference of over 10 ppm provides a robust and reliable diagnostic marker.
¹H NMR Spectroscopy: Corroborating Evidence
While ¹³C NMR is definitive, ¹H NMR provides valuable supporting evidence. In 1,4-disubstituted triazoles, the proton at the C5 position (C5-H) typically resonates as a singlet in the range of δ 7.5-8.5 ppm .[6] For the 1,5-isomer, the chemical environment of the substituents is altered, which can lead to subtle but discernible shifts in the signals of the substituent protons closest to the triazole ring. For instance, the benzylic protons of a 1-benzyl substituent in a 1,5-isomer are often slightly shielded compared to the corresponding 1,4-isomer.
| Spectroscopic Feature | 1,4-Disubstituted Isomer | 1,5-Disubstituted Isomer |
| ¹³C NMR (Triazole Ring) | C5: ~120-125 ppm | C4: ~133-137 ppm |
| C4: ~145-149 ppm | C5: ~140-144 ppm | |
| ¹H NMR (Triazole Ring) | C5-H: ~7.5-8.5 ppm | No C-H on the triazole ring |
| ¹H NMR (Substituents) | Benzylic CH₂: ~5.5-5.6 ppm | Benzylic CH₂: ~5.6-5.9 ppm |
Table 1: Comparative NMR data for 1,4- and 1,5-disubstituted 1,2,3-triazoles.
Infrared (IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is invaluable for confirming the presence of key functional groups. For both regioisomers of 1,2,3-triazole-5-carboxylic acids, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the triazole ring.
-
Carboxylic Acid O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ .
-
Carboxylic Acid C=O Stretch: A strong, sharp absorption will be present between 1680-1740 cm⁻¹ .
-
Triazole Ring Vibrations: The triazole ring itself gives rise to a series of characteristic bands. Look for absorptions in the regions of 1450-1500 cm⁻¹ (C=C and C=N stretching) and 900-1100 cm⁻¹ (ring breathing and C-H in-plane bending).
While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.
Mass Spectrometry (MS): Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pathways of the synthesized compounds. Under electrospray ionization (ESI), both isomers will show a prominent protonated molecular ion peak [M+H]⁺.
The fragmentation patterns can be complex and are highly dependent on the nature of the substituents. However, a common fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion at [M+H-28]⁺. The relative abundance of this fragment may differ between the two isomers. Further fragmentation will involve the cleavage of the substituents.
Experimental Protocols
Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (A Representative 1,4-Disubstituted Triazole)
-
To a solution of benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL), add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.05 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 1,4-disubstituted triazole.
Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (A Representative 1,5-Disubstituted Triazole)
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in anhydrous toluene (10 mL).
-
Add Cp*RuCl(PPh₃)₂ (0.02 mmol) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 1,5-disubstituted triazole.
Caption: Workflow for the spectroscopic identification of triazole regioisomers.
Conclusion
The ability to reliably distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazole-5-carboxylic acids is crucial for the advancement of medicinal chemistry and drug discovery. While both regioisomers are accessible through catalyst-controlled synthetic routes, their unambiguous identification relies on a comprehensive spectroscopic analysis. Among the available techniques, ¹³C NMR spectroscopy stands out as the most definitive method, with the chemical shift of the triazole ring carbons providing a clear and consistent diagnostic marker. By employing the principles and experimental data outlined in this guide, researchers can confidently assign the regiochemistry of their synthesized triazoles, paving the way for the development of novel and effective therapeutic agents.
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Creary, X.; Anderson, A.; Brophy, C.; Crowell, F.; Funk, Z. Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 2012 , 77(19), 8756-8761. [Link]
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Safety Operating Guide
4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid proper disposal procedures
An In-Depth Guide to the Safe Disposal of 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. As a Senior Application Scientist, this guide is structured to provide not just procedural instructions but also the scientific rationale behind them, ensuring the highest standards of laboratory safety and regulatory compliance. The procedures outlined are grounded in authoritative sources and best practices for chemical waste management.
Core Principles: Hazard Identification and Risk Mitigation
This compound is a multifaceted compound requiring careful assessment. Its chemical structure dictates its classification and subsequent disposal pathway.
-
Halogenated Organic Compound: The presence of a carbon-bromine bond places this chemical in the category of halogenated organic compounds.[1][2] These substances are subject to specific disposal regulations, often requiring high-temperature incineration to prevent the formation of toxic byproducts.[3][4]
-
Carboxylic Acid: The carboxyl group (-COOH) imparts acidic properties, making the compound potentially corrosive and reactive with bases.[5]
-
Triazole Heterocycle: The triazole ring is a stable aromatic system but contributes to the overall chemical reactivity and potential biological activity of the molecule.[6]
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedure, adherence to the following safety measures is imperative.
Personal Protective Equipment (PPE)
All handling and disposal activities must be conducted while wearing appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[11]
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[5]
-
Protective Clothing: A laboratory coat must be worn at all times.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][12][13] If a fume hood is not available, a NIOSH-approved respirator may be necessary in accordance with your institution's Chemical Hygiene Plan.[11][14]
Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Notify others in the immediate area of the spill.[15]
-
Containment: For minor spills, use an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[5]
-
Cleanup: Carefully sweep or shovel the absorbed material into a designated, properly labeled hazardous waste container.[5][7][15] Avoid generating dust during cleanup.[11][15]
-
Decontamination: Wash the spill area thoroughly.[15]
-
Large Spills: For major spills, evacuate the area and follow your institution's established emergency procedures.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a segregated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [8][11][16]
Step 1: Waste Segregation
This is the most critical step in the disposal process. Proper segregation prevents dangerous chemical reactions and ensures compliance with environmental regulations.
-
Designate as Halogenated Waste: Due to the bromine atom, this waste must be collected in a container specifically designated for halogenated organic waste .[1]
-
Isolate from Incompatibles: Never mix this acidic waste with bases, oxidizing agents, reducing agents, or reactive metals in the same container.[5][17] A summary of key incompatibilities is provided in the table below.
| Incompatible Material Class | Examples | Rationale for Segregation |
| Bases | Sodium hydroxide, potassium carbonate, amines | Violent exothermic neutralization reaction can occur. |
| Oxidizing Agents | Nitric acid, permanganates, peroxides | Can lead to vigorous, potentially explosive reactions. |
| Reducing Agents | Sodium borohydride, lithium aluminum hydride | Potential for highly exothermic and unsafe reactions. |
| Reactive Metals | Sodium, potassium, magnesium, zinc | Can react with the acidic proton to generate flammable hydrogen gas. |
| Inorganic Acids | Hydrochloric acid, sulfuric acid | While both are acids, mixing organic and inorganic acid waste streams is poor practice and may violate institutional policies.[5] |
Step 2: Container Selection and Management
The choice of waste container is vital for safe storage and transport.
-
Material Compatibility: Use a robust, leak-proof container made of a material compatible with halogenated organic acids, such as high-density polyethylene (HDPE) or glass.[5][17]
-
Condition: The container must be in good condition with a secure, tightly-sealing lid.[17]
-
Fill Level: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during movement.[17][18]
-
Cleanliness: Keep the exterior of the waste container clean and free of contamination.[18]
Step 3: Waste Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Affix a completed hazardous waste label from your institution's Environmental Health and Safety (EHS) department.[16]
-
The label must include:
Step 4: On-Site Storage
Proper storage of the sealed waste container is crucial while awaiting pickup.
-
Location: Store the container in a designated satellite accumulation area or a central hazardous waste storage area.[17]
-
Environment: The storage area must be cool, dry, and well-ventilated.[8][17]
-
Segregation: Keep the container physically separated from incompatible materials.[16]
-
Containment: Use secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[16]
Step 5: Final Disposal
The final disposal must be handled by qualified professionals.
-
Contact EHS: Arrange for the collection of the waste container with your institution's EHS office or a licensed hazardous waste disposal contractor.[5][16]
-
Manifesting: Ensure all required paperwork and waste manifests are completed accurately.
-
Treatment Method: The licensed contractor will transport the waste to a permitted facility. The standard and environmentally appropriate disposal method for halogenated organic waste is high-temperature incineration.[3][4][19]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this chemical.
Caption: Disposal workflow for this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with novelty comes the responsibility of rigorous safety adherence. This guide provides essential, field-proven safety protocols for handling 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylic acid. As the toxicological properties of this specific compound have not been exhaustively investigated, our approach is grounded in a conservative assessment of risks based on its structural motifs: a halogenated triazole and a carboxylic acid.[1] This principle of assuming a higher hazard potential in the absence of complete data is fundamental to a robust laboratory safety culture.
Hazard Assessment: Understanding the Risks
Before any laboratory work commences, a thorough understanding of the potential hazards is critical. The structure of this compound suggests several potential risks inherent to its chemical class.
-
Skin and Eye Irritation: Structurally similar brominated heterocyclic compounds and carboxylic acids are known to cause skin irritation and serious eye irritation or damage.[2][3][4][5] Direct contact can lead to chemical burns and long-term tissue damage.[6]
-
Respiratory Irritation: As a fine powder or aerosol, the compound may cause respiratory irritation.[1][2] Inhalation of dusts or vapors should be strictly avoided.
-
Toxicity: While specific data is lacking, related compounds are often harmful if swallowed.[2][5] Systemic effects following absorption cannot be ruled out.
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is your primary defense against exposure. The following details the minimum required PPE and the rationale for its use.
Eye and Face Protection
Direct splashes of chemicals, even in small quantities, can cause irreversible eye damage.[6]
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in the laboratory.[7]
-
Required for Handling: When handling the solid compound or its solutions, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection against splashes, dust, and vapors.[7]
-
Best Practice/High-Risk Tasks: For procedures involving larger quantities (>5g), heating, or potential for splashing (e.g., dispensing concentrated solutions), a full-face shield must be worn in addition to chemical splash goggles. This provides a necessary layer of protection for the entire face.[6]
Hand Protection
Your hands are the most likely part of your body to come into direct contact with the chemical.
-
Glove Selection: Nitrile or butyl rubber gloves are recommended for handling acids and halogenated organic compounds.[6][8] Disposable nitrile gloves are suitable for incidental contact but must be removed and replaced immediately upon contamination.[7]
-
Double Gloving: For extended procedures or when handling concentrated solutions, wearing a second pair of gloves (double gloving) is a prudent measure that significantly reduces the risk of exposure from an unnoticed tear or degradation of the outer glove.[7]
-
Glove Removal: Always use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste container.[1]
Body Protection
Protecting your skin from potential spills and contamination is crucial.
-
Laboratory Coat: A flame-resistant lab coat is required and must be kept fully fastened.[7]
-
Chemical Apron: When dispensing solutions or performing tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.
-
Apparel: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[7] Shorts, skirts, and perforated shoes are not permitted.
Respiratory Protection
Preventing the inhalation of this compound, particularly in its powdered form, is a critical safety measure.
-
Engineering Controls First: All work with the solid compound should be performed within a certified chemical fume hood to minimize airborne particles.[2]
-
When Respirators are Needed: If engineering controls are insufficient or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved respirator with cartridges for organic vapors and acidic gases (e.g., OV/AG/P99) or a P95 particle respirator for nuisance dust exposures should be used.[1] All personnel requiring respirators must be part of a formal respiratory protection program, including fit testing and medical clearance.
PPE Selection Summary
The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. Standby: P95 Respirator. |
| Preparing Dilute Solutions | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood. |
| Conducting Reactions | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Required: Chemical Fume Hood. |
| Handling Waste | Chemical Splash Goggles & Face Shield | Heavy Duty Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Not typically required if containers are sealed. |
| Small Spill Cleanup (<5g) | Chemical Splash Goggles & Face Shield | Heavy Duty Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Required: N95/P95 Respirator. |
Operational and Disposal Plans
Proper procedures extend beyond simply wearing PPE. They encompass the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Workflow Diagram: PPE Selection Logic
This diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step Protocol: Preparing a Solution
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational. Don all required PPE as outlined in the table above (Goggles, Double Nitrile Gloves, Lab Coat).
-
Weighing: Carefully weigh the solid this compound in a tared container inside the fume hood. Avoid creating dust.[1]
-
Addition: Place a stir bar in the receiving flask containing the desired solvent. Slowly and carefully add the weighed solid to the solvent.
-
Mixing: Secure the flask on a stir plate within the fume hood and allow it to mix. Do not use heat unless the protocol explicitly requires it, and if so, ensure proper condenser setup.
-
Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of splashing.
-
Cleanup: Clean any contaminated glassware within the fume hood. Wipe down the work surface with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[1][2]
Disposal Plan
Improper disposal of halogenated compounds can cause significant environmental harm. A strict waste management protocol is required.
-
Waste Segregation: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions, reaction mixtures) containing this compound must be collected in a designated, labeled hazardous waste container for halogenated organic waste.
-
Container Management: Waste containers must be made of a compatible material (e.g., HDPE or glass), kept securely closed when not in use, and stored in a designated satellite accumulation area.[9]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the full waste container.[10] Do not pour any amount of this chemical or its solutions down the drain.[1]
By adhering to these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. Personal Protective Equipment (PPE).
- Capot Chemical. (2010, August 5). MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole.
- Environmental Health and Safety. Personal Protective Equipment (PPE) Requirements for Laboratories.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- Unknown. (2025, December 26). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Echemi. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE Safety Data Sheets.
- PubChem. 1,2,3-Triazole-4-carboxylic acid.
- UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Cornell University Environment, Health and Safety. Appendix E - Lab Decommissioning Process.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
